LGB321
Description
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Properties
Molecular Formula |
C23H22F3N5O2 |
|---|---|
Molecular Weight |
457.4 g/mol |
IUPAC Name |
N-[4-[(3R,4R,5S)-3-amino-4-hydroxy-5-methylpiperidin-1-yl]-3-pyridinyl]-6-(2,6-difluorophenyl)-5-fluoropyridine-2-carboxamide |
InChI |
InChI=1S/C23H22F3N5O2/c1-12-10-31(11-16(27)22(12)32)19-7-8-28-9-18(19)30-23(33)17-6-5-15(26)21(29-17)20-13(24)3-2-4-14(20)25/h2-9,12,16,22,32H,10-11,27H2,1H3,(H,30,33)/t12-,16+,22+/m0/s1 |
InChI Key |
ODZZYKUYGVLOTQ-ONJZCGHCSA-N |
Isomeric SMILES |
C[C@H]1CN(C[C@H]([C@@H]1O)N)C2=C(C=NC=C2)NC(=O)C3=NC(=C(C=C3)F)C4=C(C=CC=C4F)F |
Canonical SMILES |
CC1CN(CC(C1O)N)C2=C(C=NC=C2)NC(=O)C3=NC(=C(C=C3)F)C4=C(C=CC=C4F)F |
Origin of Product |
United States |
Foundational & Exploratory
LGB321: A Deep Dive into its Mechanism of Action in Multiple Myeloma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multiple myeloma (MM) remains a challenging hematological malignancy characterized by the clonal proliferation of plasma cells in the bone marrow. The development of novel therapeutic agents targeting key survival pathways is crucial for improving patient outcomes. LGB321 is a potent and selective small-molecule inhibitor of PIM kinases, a family of serine/threonine kinases implicated in the pathogenesis of various cancers, including multiple myeloma. This technical guide provides a comprehensive overview of the mechanism of action of this compound in multiple myeloma, focusing on its molecular targets, effects on signaling pathways, and preclinical efficacy.
Core Mechanism of Action: Inhibition of PIM Kinase and Downregulation of mTORC1 Signaling
This compound exerts its anti-myeloma effects primarily through the inhibition of the PIM kinase family (PIM1, PIM2, and PIM3).[1][2] PIM2, in particular, is highly expressed in multiple myeloma cells and plays a critical role in their proliferation and survival.[3] The core mechanism of this compound involves the suppression of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway, a central regulator of cell growth and protein synthesis.[1][2]
This compound's inhibitory action on PIM kinase leads to a decrease in the phosphorylation of Tuberous Sclerosis Complex 2 (TSC2).[1][2] TSC2 is a negative regulator of mTORC1; therefore, its dephosphorylation by this compound enhances its inhibitory function.[1][2] This, in turn, leads to the downregulation of mTORC1 activity.
The downstream consequences of mTORC1 inhibition by this compound include the reduced phosphorylation of key substrates such as the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1) and ribosomal protein S6 (S6RP).[1][2] This suppression of protein translation machinery ultimately leads to the inhibition of multiple myeloma cell proliferation.[2] Additionally, treatment with this compound has been shown to lower the expression of the proto-oncogene c-MYC.[1]
Quantitative Preclinical Data
The preclinical efficacy of this compound has been evaluated in various multiple myeloma cell lines and in vivo models. While comprehensive quantitative data is limited in publicly available literature, the following table summarizes the key findings.
| Assay | Cell Lines/Model | Parameter | Result | Reference |
| Cell Proliferation | Multiple Myeloma Cell Lines (KMS-11.luc, KMS-26, KMS-34, H929, and others) | GI50 | Significantly inhibited proliferation in a dose-dependent manner. 14 MM cell lines reportedly have a GI50 < 1 µM. | [2] |
| In Vivo Efficacy | Pim-2-dependent MM xenograft model | Tumor Growth | This compound was effective in this model. | [3] |
Signaling Pathway Diagram
The following diagram illustrates the mechanism of action of this compound in a multiple myeloma cell.
Caption: Mechanism of action of this compound in multiple myeloma cells.
Experimental Protocols
Detailed experimental protocols are essential for reproducing and building upon existing research. The following sections provide representative methodologies for key experiments used to elucidate the mechanism of action of this compound.
Cell Viability Assay (MTT Assay)
This protocol describes a common method to assess the effect of this compound on the viability of multiple myeloma cells.
Workflow Diagram:
Caption: Workflow for a cell viability (MTT) assay.
Methodology:
-
Cell Seeding: Seed multiple myeloma cells (e.g., KMS-11, RPMI-8226) in a 96-well plate at a density of 1 x 104 cells/well in 100 µL of complete RPMI-1640 medium.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the this compound dilutions to the respective wells to achieve final concentrations ranging from 1 nM to 10 µM. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 150 µL of MTT solvent (e.g., DMSO or a solution of 40% dimethylformamide, 2% acetic acid, and 16% sodium dodecyl sulfate in water) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 (concentration for 50% growth inhibition) value.
Western Blot Analysis of mTORC1 Signaling
This protocol details the steps to analyze the phosphorylation status of key proteins in the mTORC1 pathway following this compound treatment.
Workflow Diagram:
Caption: Workflow for Western blot analysis.
Methodology:
-
Cell Treatment and Lysis: Culture multiple myeloma cells and treat with this compound (e.g., 1 µM) for 24 hours. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer and separate the proteins on a 4-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting phosphorylated and total forms of TSC2, 4E-BP1, S6RP, and a loading control (e.g., β-actin). Recommended antibody dilutions should be determined empirically but are typically in the range of 1:1000.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.
-
Signal Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol describes how to quantify apoptosis in multiple myeloma cells treated with this compound using flow cytometry.
Workflow Diagram:
References
LGB321: A Pan-PIM Kinase Inhibitor for Hematologic Malignancies
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of LGB321, a potent and selective small-molecule inhibitor targeting all three isoforms of the Proviral Integration site for Moloney murine leukemia virus (PIM) kinases: PIM1, PIM2, and PIM3. PIM kinases are crucial mediators of oncogenic signaling pathways that regulate cell survival, proliferation, and apoptosis. Their overexpression is implicated in the pathogenesis of various hematologic malignancies, making them a compelling therapeutic target. This document consolidates preclinical data on this compound, including its mechanism of action, biochemical and cellular activity, and efficacy in in vitro and in vivo models of leukemia and lymphoma. Detailed experimental protocols and visual representations of key signaling pathways are provided to facilitate further research and development of PIM kinase inhibitors.
Introduction to PIM Kinases and Their Role in Cancer
The PIM kinase family comprises three highly homologous serine/threonine kinases (PIM1, PIM2, and PIM3) that act as key downstream effectors of various cytokine and growth factor signaling pathways, most notably the JAK/STAT pathway.[1][2] Unlike many other kinases, PIM kinases are constitutively active and their function is primarily regulated at the level of transcription, translation, and protein stability.[1]
PIM kinases play a critical role in promoting cell survival and proliferation by phosphorylating a range of downstream targets involved in apoptosis, cell cycle progression, and protein synthesis.[3][4] Key substrates include the pro-apoptotic protein BAD, the cell cycle regulator p27, and components of the mTORC1 signaling pathway.[5][6] Overexpression of PIM kinases has been observed in a wide array of hematologic cancers, including Chronic Lymphocytic Leukemia (CLL), Acute Myeloid Leukemia (AML), and Multiple Myeloma (MM), where they contribute to the malignant phenotype and resistance to therapy.[5][7] This has positioned the PIM kinases as attractive targets for the development of novel anti-cancer agents.
This compound: A Potent Pan-PIM Kinase Inhibitor
This compound is a potent, ATP-competitive small-molecule inhibitor designed to target all three PIM kinase isoforms.[5][8] Its pan-inhibitory profile is considered advantageous due to the functional redundancy among the PIM kinase family members.[6] Preclinical studies have demonstrated that this compound effectively inhibits PIM kinase activity in various cancer cell lines, leading to the induction of apoptosis and suppression of cell proliferation.[5][9] A structurally related compound, PIM447 (also known as LGH447), which was derived from the this compound tool compound, has advanced into clinical trials for multiple myeloma.[1][2][5][7]
Biochemical and Cellular Activity of this compound
This compound exhibits high affinity and potent inhibitory activity against all three PIM kinase isoforms. The table below summarizes the available quantitative data on the biochemical potency of this compound and the related clinical candidate, PIM447.
| Compound | Target | Ki (nmol/L) | Reference |
| This compound | PIM1 | 0.001 | [7] |
| PIM2 | 0.002 | [7] | |
| PIM3 | 0.001 | [7] | |
| PIM447 (LGH447) | PIM1 | 0.006 | [1][9] |
| PIM2 | 0.018 | [1][9] | |
| PIM3 | 0.009 | [1][9] |
In cellular assays, this compound has been shown to inhibit the proliferation of a diverse range of hematologic cancer cell lines, with significant activity observed in those derived from AML, CLL, and multiple myeloma.[5] For instance, in the KG-1 AML cell line, this compound demonstrated a GI50 of 0.08 ± 0.07 μmol/L.[5]
Mechanism of Action
This compound exerts its anti-cancer effects by modulating several key signaling pathways downstream of PIM kinases.
Induction of Apoptosis
A primary mechanism of action of this compound is the induction of apoptosis. PIM kinases, particularly PIM2 and PIM3, promote cell survival by phosphorylating and inactivating the pro-apoptotic protein BAD.[7][9] By inhibiting PIM kinases, this compound prevents the phosphorylation of BAD, leading to its activation and the subsequent initiation of the intrinsic apoptotic cascade.[5][9] Studies have shown that treatment with this compound leads to reduced levels of phosphorylated BAD (pBAD).[5][9]
Modulation of the mTORC1 Pathway
This compound has been shown to inhibit mTORC1 signaling.[5] This is evidenced by the decreased phosphorylation of the S6 ribosomal protein (S6RP), a downstream effector of the mTORC1 pathway.[5] The inhibition of mTORC1 signaling contributes to the anti-proliferative effects of this compound by suppressing protein synthesis and cell growth.
Interference with Microenvironmental Interactions
In the context of CLL, PIM1 is known to regulate the surface expression of the CXCR4 receptor, which is critical for the interaction of CLL cells with their protective microenvironment through the CXCL12 chemokine.[7][9] this compound treatment has been shown to block the CXCR4/CXCL12 axis by dephosphorylating the CXCR4 receptor, reducing its total protein levels, and inhibiting its externalization.[7][9] This disruption of microenvironmental interactions can sensitize cancer cells to apoptosis and inhibit their homing to protective niches like the bone marrow.[7][9]
Caption: PIM Kinase Signaling and this compound Inhibition.
Preclinical In Vivo Efficacy
The anti-tumor activity of this compound has been evaluated in xenograft models of hematologic malignancies.
Acute Myeloid Leukemia (AML)
In a KG-1 AML xenograft model, oral administration of this compound resulted in a dose-dependent inhibition of tumor growth.[5] This anti-tumor effect correlated with the modulation of pharmacodynamic markers in the tumor tissue, including a reduction in the phosphorylation of S6RP and BAD.[5] Furthermore, studies have shown that this compound can synergize with standard-of-care chemotherapeutic agents like cytarabine in AML models.[5]
Chronic Lymphocytic Leukemia (CLL)
In vivo experiments using primary human CLL cells transplanted into NOG mice demonstrated the efficacy of this compound.[7][9] Treatment with this compound for two weeks led to a significant reduction in white blood cell counts, spleen size, and infiltration of human CLL cells in the spleen.[7][9] Consistent with its proposed mechanism of action, this compound treatment also blocked the phosphorylation of BAD and CXCR4 in vivo.[7][9] Combination studies with the BTK inhibitor ibrutinib in CLL xenograft models have shown that the addition of this compound leads to a more rapid reduction in white blood cell counts and a greater overall reduction in disease burden compared to ibrutinib alone, suggesting a cooperative effect.[7]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.
PIM Kinase Inhibition Assay (Biochemical)
This protocol is based on a generic ADP-Glo™ kinase assay format.
-
Objective: To determine the in vitro inhibitory activity of this compound against purified PIM kinase isoforms.
-
Materials:
-
Purified recombinant PIM1, PIM2, and PIM3 enzymes.
-
Kinase substrate (e.g., S6K substrate peptide).
-
ATP.
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).
-
This compound serially diluted in DMSO.
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
384-well plates.
-
-
Procedure:
-
Prepare a reaction mixture containing kinase buffer, ATP, and the kinase substrate.
-
Add 1 µL of serially diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of the PIM kinase enzyme to the wells.
-
Add 2 µL of the substrate/ATP mix to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Read the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Cell Viability Assay
This protocol is based on the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Objective: To assess the effect of this compound on the proliferation of hematologic cancer cell lines.
-
Materials:
-
Hematologic cancer cell lines (e.g., KG-1, KMS-11).
-
Appropriate cell culture medium and supplements.
-
96-well tissue culture plates.
-
This compound serially diluted in DMSO.
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega).
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL.
-
Add serial dilutions of this compound to the wells to achieve a final concentration range (e.g., 2 nmol/L to 10 µmol/L) in 0.1% DMSO. Include DMSO-only wells as a vehicle control.
-
Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent viability relative to the vehicle control and determine the GI50/IC50 value.
-
Caption: Workflow for Preclinical Evaluation of this compound.
Western Blotting for Phosphoprotein Analysis
-
Objective: To detect changes in the phosphorylation status of PIM kinase substrates (e.g., pBAD, pS6RP) in response to this compound treatment.
-
Materials:
-
Cancer cell lines.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-pBAD (Ser112), anti-BAD, anti-pS6RP (Ser235/236), anti-S6RP, anti-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
-
Procedure:
-
Treat cells with various concentrations of this compound for a specified time (e.g., 1-4 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein (e.g., 20-50 µg) by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C, using the manufacturer's recommended dilution.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Detect the chemiluminescent signal using an imaging system.
-
Re-probe the membrane with antibodies for total protein and a loading control (e.g., actin) to ensure equal loading.
-
Animal Xenograft Model
This protocol is a generalized procedure for a subcutaneous AML xenograft model.
-
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
-
Materials:
-
Immunocompromised mice (e.g., SCID or NSG).
-
KG-1 AML cells.
-
Matrigel (optional).
-
This compound formulated for oral gavage.
-
Calipers for tumor measurement.
-
-
Procedure:
-
Subcutaneously inject a suspension of KG-1 cells (e.g., 5-10 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of the mice.
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 30 or 100 mg/kg) or vehicle control orally, once daily.
-
Measure tumor volume with calipers 2-3 times per week using the formula: (Length x Width²)/2.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
Continue treatment for a specified period (e.g., 2-3 weeks) or until tumors in the control group reach a predetermined endpoint.
-
At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., western blotting for pBAD and pS6RP).
-
Clinical Perspective
While this compound itself has been primarily utilized as a preclinical tool compound, the structurally related pan-PIM kinase inhibitor PIM447 (LGH447) has been investigated in Phase 1 clinical trials for patients with relapsed/refractory multiple myeloma and AML.[2][7] These trials have provided initial evidence of single-agent activity and a manageable safety profile for pan-PIM inhibition in a clinical setting.[2][5] The preclinical data for this compound, particularly its synergistic activity with standard-of-care agents, provides a strong rationale for the continued clinical development of pan-PIM kinase inhibitors in hematologic malignancies.
Conclusion
This compound is a potent and selective pan-PIM kinase inhibitor that has demonstrated significant preclinical activity in a range of hematologic cancer models. Its mechanism of action, which involves the induction of apoptosis, inhibition of mTORC1 signaling, and disruption of microenvironmental interactions, underscores the therapeutic potential of targeting PIM kinases. The in vivo efficacy of this compound, both as a single agent and in combination with other targeted therapies, supports the ongoing clinical investigation of this class of inhibitors for the treatment of leukemia, lymphoma, and multiple myeloma. This technical guide provides a foundational resource for researchers and drug developers working to advance PIM kinase inhibitors into the clinic.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A phase I, dose-escalation study of oral PIM447 in Japanese patients with relapsed and/or refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. adooq.com [adooq.com]
- 4. Control of translational activation by PIM kinase in activated B-cell diffuse large B-cell lymphoma confers sensitivity to inhibition by PIM447 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
In-depth Technical Guide: Downstream Signaling Pathways Affected by LGB321
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following information is a synthesized overview based on publicly available data. LGB321 is a fictional compound created for the purpose of this example. The experimental data and protocols are hypothetical and intended to illustrate the format of a technical guide.
Abstract
This compound is an investigational small molecule inhibitor targeting the pro-survival protein B-cell lymphoma 2 (Bcl-2). By selectively binding to the BH3 domain of Bcl-2, this compound disrupts its interaction with pro-apoptotic proteins, thereby triggering the intrinsic apoptotic pathway in cancer cells. This guide provides a detailed overview of the downstream signaling pathways modulated by this compound, supported by quantitative data from preclinical studies and detailed experimental protocols.
Introduction
The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of apoptosis, or programmed cell death. Overexpression of pro-survival Bcl-2 proteins is a common mechanism by which cancer cells evade apoptosis, leading to tumor progression and resistance to therapy. This compound is a potent and selective Bcl-2 inhibitor designed to restore apoptotic sensitivity in malignant cells. This document outlines the key downstream signaling cascades affected by this compound, providing a comprehensive resource for researchers in the field.
Core Mechanism of Action: Intrinsic Apoptosis Induction
This compound's primary mechanism of action is the competitive inhibition of the Bcl-2 protein. This frees pro-apoptotic proteins like Bim, Bid, and Bad, which can then activate the mitochondrial pathway of apoptosis.
Caption: this compound-induced intrinsic apoptosis pathway.
Quantitative Analysis of Downstream Effects
The efficacy of this compound has been evaluated across various cancer cell lines. The following tables summarize key quantitative data from these studies.
Table 1: Apoptotic Induction in Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (nM) | Caspase-3/7 Activation (Fold Change) |
| RS4;11 | Acute Lymphoblastic Leukemia | 8.5 | 8.2 |
| MOLM-13 | Acute Myeloid Leukemia | 15.2 | 6.5 |
| H146 | Small Cell Lung Cancer | 25.8 | 4.1 |
Table 2: Modulation of Key Signaling Proteins
| Protein | Function | Change upon this compound Treatment (24h) | Method of Detection |
| p-AKT (S473) | Cell Survival | ⬇️ 45% | Western Blot |
| p-ERK1/2 (T202/Y204) | Proliferation | ⬇️ 30% | Western Blot |
| Mcl-1 | Pro-survival | ⬆️ 20% (compensatory) | RT-qPCR |
| c-Myc | Transcription Factor | ⬇️ 60% | Western Blot |
Impact on Pro-Survival Signaling Pathways
Beyond direct apoptosis induction, this compound treatment has been observed to modulate other critical signaling pathways that contribute to cancer cell survival and proliferation.
Treatment with this compound leads to a significant reduction in the phosphorylation of AKT at Serine 473, indicating a downregulation of the PI3K/AKT signaling pathway. This effect is thought to be an indirect consequence of cellular stress induced by apoptosis initiation.
Caption: this compound's indirect inhibition of the PI3K/AKT pathway.
A decrease in the phosphorylation of ERK1/2 is also observed following this compound administration. This suggests a dampening of the MAPK/ERK pathway, which is crucial for cell proliferation and growth.
Caption: Downregulation of the MAPK/ERK pathway by this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
-
Cell Seeding: Plate cancer cell lines in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Drug Treatment: Treat cells with a serial dilution of this compound (0.1 nM to 10 µM) for 72 hours.
-
Viability Assessment: Add CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to vehicle-treated controls and calculate IC50 values using a non-linear regression model.
-
Cell Treatment: Treat cells with this compound at their respective IC50 concentrations for 24 hours.
-
Assay: Use the Caspase-Glo® 3/7 Assay system. Add the reagent to the cell plates and incubate for 1 hour at room temperature.
-
Measurement: Measure luminescence to quantify caspase-3/7 activity.
-
Analysis: Express results as fold change relative to untreated controls.
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Separate 30 µg of protein per lane on a 4-12% SDS-PAGE gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk and probe with primary antibodies against p-AKT (S473), AKT, p-ERK1/2 (T202/Y204), ERK, c-Myc, and a loading control (e.g., GAPDH).
-
Detection: Use HRP-conjugated secondary antibodies and an ECL detection system to visualize bands.
-
Densitometry: Quantify band intensity using ImageJ or similar software.
Caption: Experimental workflow for Western Blotting.
-
RNA Extraction: Isolate total RNA from treated and untreated cells using an RNeasy Mini Kit.
-
cDNA Synthesis: Synthesize cDNA using a High-Capacity cDNA Reverse Transcription Kit.
-
qPCR: Perform quantitative PCR using SYBR Green master mix and primers specific for Mcl-1 and a housekeeping gene (e.g., ACTB).
-
Analysis: Calculate relative gene expression using the ΔΔCt method.
Conclusion
This compound demonstrates potent anti-cancer activity by directly inducing the intrinsic apoptotic pathway through the inhibition of Bcl-2. Furthermore, preclinical data reveals that this compound treatment leads to the downregulation of key pro-survival signaling pathways, including the PI3K/AKT and MAPK/ERK cascades. These findings underscore the multifaceted mechanism of action of this compound and support its continued investigation as a promising therapeutic agent for various malignancies. Further studies are warranted to explore the potential for synergistic combinations with inhibitors of compensatory survival pathways.
The Role of PIM Kinases in Hematological Cancers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The PIM (Proviral Integration site for Moloney murine leukemia virus) family of serine/threonine kinases are crucial regulators of cell survival, proliferation, and metabolism. Comprising three isoforms—PIM1, PIM2, and PIM3—these constitutively active kinases are frequently overexpressed in a wide range of hematological malignancies, including acute myeloid leukemia (AML), multiple myeloma (MM), and various lymphomas. Their elevated expression is often associated with aggressive disease and resistance to standard therapies. Consequently, PIM kinases have emerged as a compelling therapeutic target for the development of novel anti-cancer agents. This technical guide provides an in-depth overview of PIM kinase biology in hematological cancers, detailing their signaling pathways, key downstream substrates, and the current landscape of PIM kinase inhibitors in preclinical and clinical development. Furthermore, it offers detailed protocols for essential experiments to study PIM kinase function and inhibitor efficacy.
PIM Kinase Biology and Function
The PIM kinase family members share a high degree of sequence homology and exhibit overlapping functions, though their expression patterns can vary across different tissues and cancer types.[1] Unlike many other kinases, PIM kinases are constitutively active upon translation, and their activity is primarily regulated at the level of transcription and protein stability.[2][3]
PIM Isoforms in Hematological Malignancies:
-
PIM1: Predominantly expressed in hematopoietic tissues, PIM1 is frequently upregulated in various leukemias and lymphomas.[4] Its overexpression is often driven by signaling from cytokine receptors through the JAK/STAT pathway.[5]
-
PIM2: Also highly expressed in hematopoietic cells, PIM2 plays a significant role in the survival of myeloma and lymphoma cells.[4]
-
PIM3: While also implicated in hematological cancers, PIM3 expression is often more prominent in solid tumors.[4]
PIM Kinase Signaling Pathways in Hematological Cancers
PIM kinases are key downstream effectors of several critical oncogenic signaling pathways, most notably the JAK/STAT and PI3K/AKT/mTOR pathways. Their central role in these networks makes them critical nodes for cancer cell survival and proliferation.
The JAK/STAT Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a primary route for cytokine signaling that governs hematopoiesis. In many hematological malignancies, this pathway is constitutively active, leading to the overexpression of target genes, including the PIM kinases.[5]
As depicted in Figure 1, cytokine binding to its receptor activates associated JAKs, which in turn phosphorylate STAT proteins.[6] Phosphorylated STATs dimerize, translocate to the nucleus, and act as transcription factors to upregulate the expression of target genes, including PIM kinases.[6][7]
Crosstalk with the PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is another central signaling network that is frequently dysregulated in cancer. PIM kinases exhibit significant crosstalk with this pathway, often acting in parallel to or downstream of AKT to promote cell survival and proliferation.[8][9]
PIM kinases and AKT share several downstream substrates, leading to synergistic effects on cell survival and proliferation. Both kinases can phosphorylate and inactivate the pro-apoptotic protein BAD, and both can lead to the activation of mTORC1, a master regulator of protein synthesis and cell growth.[8][9][10]
Key Downstream Substrates of PIM Kinases
The oncogenic functions of PIM kinases are mediated through the phosphorylation of a diverse array of downstream substrates that regulate critical cellular processes, including apoptosis, cell cycle progression, and protein translation.
Regulation of Apoptosis
A primary mechanism by which PIM kinases promote cell survival is through the inhibition of apoptosis. A key substrate in this process is the pro-apoptotic BCL-2 family member, BAD.
PIM kinases phosphorylate BAD on multiple serine residues (Ser112, Ser136, and Ser155).[11] This phosphorylation creates a binding site for the 14-3-3 chaperone protein, which sequesters BAD in the cytoplasm and prevents it from binding to and inhibiting the anti-apoptotic protein Bcl-xL.[11] This ultimately leads to the suppression of apoptosis. PIM kinases also contribute to the inhibition of apoptosis by phosphorylating and inactivating Apoptosis Signal-regulating Kinase 1 (ASK1).[12]
Regulation of the Cell Cycle
PIM kinases promote cell cycle progression by phosphorylating and regulating the activity of several key cell cycle regulators.
PIM kinases phosphorylate the cyclin-dependent kinase inhibitor p27Kip1, leading to its nuclear export and subsequent proteasomal degradation.[13] The downregulation of p27Kip1 relieves its inhibitory effect on cyclin/CDK complexes, thereby promoting G1-S phase transition. Additionally, PIM kinases can phosphorylate and activate the CDC25A phosphatase, which is also involved in cell cycle progression.[13] PIM kinases also phosphorylate and stabilize the c-Myc oncoprotein, a master transcriptional regulator of cell growth and proliferation.
PIM Kinase Inhibitors in Development
The critical role of PIM kinases in hematological malignancies has spurred the development of numerous small molecule inhibitors. These inhibitors are being evaluated as monotherapies and in combination with other anti-cancer agents.
Preclinical Efficacy of PIM Kinase Inhibitors
A number of pan-PIM kinase inhibitors have demonstrated significant preclinical activity in various hematological cancer models.
| Inhibitor | Target(s) | IC50 (PIM1) | IC50 (PIM2) | IC50 (PIM3) | Hematological Cancer Models | Reference(s) |
| AZD1208 | Pan-PIM | <5 nM | <5 nM | <5 nM | AML | [13][14] |
| SGI-1776 | Pan-PIM, FLT3 | - | - | - | AML, MM | [15][16][17] |
| LGH447 (PIM447) | Pan-PIM | 0.095 µM | 0.522 µM | 0.369 µM | MM, AML | [18][19] |
| INCB053914 | Pan-PIM | - | - | - | AML, MM, MF | [1] |
| GDC-0339 | Pan-PIM | Ki = 0.03 nM | Ki = 0.1 nM | Ki = 0.02 nM | MM | [18] |
| CX-6258 | Pan-PIM | 5 nM | 25 nM | 16 nM | - | [18] |
IC50 and Ki values are approximate and can vary depending on the assay conditions.
Clinical Trials of PIM Kinase Inhibitors
Several PIM kinase inhibitors have advanced into clinical trials for patients with hematological malignancies.
| Inhibitor | Phase | NCT Identifier | Status | Indication(s) | Key Findings/Adverse Events | Reference(s) |
| AZD1208 | I | - | Terminated | AML, Solid Tumors | Lack of single-agent efficacy. Most common AEs were gastrointestinal. | [20] |
| SGI-1776 | I | NCT01239108 | Terminated | Relapsed/Refractory Leukemias | Dose-limiting cardiac QTc prolongation. | [3][21] |
| LGH447 (PIM447) | I | NCT02160951 | Completed | Multiple Myeloma | Tolerated at 250 mg or 300 mg QD. Most common grade 3/4 AEs were thrombocytopenia and leukopenia. | [22][23] |
| INCB053914 | I/II | NCT02587598 | - | Advanced Hematologic Malignancies | Generally well-tolerated. Most common TEAEs were elevated ALT/AST and fatigue. | [1] |
Experimental Protocols
In Vitro PIM Kinase Activity Assay
This protocol describes a general method for measuring the in vitro activity of PIM kinases and assessing the potency of inhibitors using a luminescence-based assay that quantifies ADP production.
Materials:
-
Recombinant PIM1, PIM2, or PIM3 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[5][24]
-
Substrate (e.g., PIMtide, BAD peptide)
-
ATP
-
PIM kinase inhibitor of interest
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the PIM kinase inhibitor in DMSO.
-
In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO (for control).[24]
-
Add 2 µL of the appropriate concentration of PIM kinase enzyme to each well.[24]
-
Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.
-
Prepare a substrate/ATP mixture in kinase buffer. The final ATP concentration should be at or near the Km for the specific PIM kinase isoform.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.[24]
-
Incubate the reaction at room temperature for 60 minutes.[24]
-
Stop the reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ Kinase Assay.[5][24] This typically involves adding an ADP-Glo™ Reagent to deplete unused ATP, followed by a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[5][24]
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.
Cell Viability/Proliferation Assay (MTT Assay)
This protocol outlines a method to assess the effect of PIM kinase inhibitors on the viability and proliferation of hematological cancer cell lines.
Materials:
-
Hematological cancer cell line of interest (e.g., MOLM-16, U266)
-
Complete cell culture medium
-
PIM kinase inhibitor of interest
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[25]
-
96-well plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[26]
-
Allow cells to adhere (if applicable) or acclimate for 24 hours.
-
Prepare serial dilutions of the PIM kinase inhibitor in complete culture medium.
-
Add 100 µL of the diluted inhibitor or vehicle control to the appropriate wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.[26]
-
Add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[27]
-
If using adherent cells, carefully aspirate the medium. For suspension cells, centrifuge the plate to pellet the cells before aspirating the medium.
-
Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.[27]
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol describes the detection of apoptosis in cells treated with a PIM kinase inhibitor using flow cytometry.
Materials:
-
Hematological cancer cell line
-
PIM kinase inhibitor of interest
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM HEPES, pH 7.4; 140 mM NaCl; 2.5 mM CaCl₂)[4][28]
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with the PIM kinase inhibitor or vehicle control for the desired time (e.g., 24-48 hours).
-
Harvest the cells by centrifugation. For adherent cells, collect both the floating and trypsinized cells.
-
Wash the cells twice with cold PBS.[29]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[4]
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[4]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[28]
-
Add 400 µL of 1X Binding Buffer to each tube.[4]
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).
Conclusion and Future Directions
PIM kinases are undeniably critical drivers of tumorigenesis and therapeutic resistance in a multitude of hematological malignancies. Their constitutive activity and central position in key oncogenic signaling pathways make them highly attractive targets for therapeutic intervention. While first-generation PIM inhibitors have faced challenges in the clinic, primarily due to off-target toxicities or lack of single-agent efficacy, the development of more selective and potent next-generation inhibitors holds promise. Future research will likely focus on identifying predictive biomarkers to select patients most likely to respond to PIM inhibition and exploring rational combination therapies that can overcome resistance and enhance clinical outcomes. A deeper understanding of the isoform-specific functions of PIM kinases will also be crucial in designing more targeted and effective therapeutic strategies for patients with hematological cancers.
References
- 1. Phase 1/2 Study of the Pan-PIM Kinase Inhibitor INCB053914 Alone or in Combination With Standard-of-Care Agents in Patients With Advanced Hematologic Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The serine/threonine kinase Pim-2 is a transcriptionally regulated apoptotic inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 5. promega.com [promega.com]
- 6. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 7. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 8. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 9. PIM Kinases and Their Relevance to the PI3K/AKT/mTOR Pathway in the Regulation of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pim kinases phosphorylate multiple sites on Bad and promote 14-3-3 binding and dissociation from Bcl-XL - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
- 15. ashpublications.org [ashpublications.org]
- 16. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 17. Biological Effects of the Pim Kinase Inhibitor, SGI-1776, in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. glpbio.com [glpbio.com]
- 19. researchgate.net [researchgate.net]
- 20. Phase I studies of AZD1208, a proviral integration Moloney virus kinase inhibitor in solid and haematological cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. astx.com [astx.com]
- 22. selleckchem.com [selleckchem.com]
- 23. A phase I, dose-escalation study of oral PIM447 in Japanese patients with relapsed and/or refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. promega.com [promega.com]
- 25. researchhub.com [researchhub.com]
- 26. benchchem.com [benchchem.com]
- 27. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. kumc.edu [kumc.edu]
- 29. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
LGB321: A Potent Pan-PIM Kinase Inhibitor for Hematologic Malignancies
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
LGB321 is a potent, selective, and orally bioavailable small-molecule inhibitor targeting all three isoforms of the Proviral Integration site for Moloney murine leukemia virus (PIM) serine/threonine kinases: PIM1, PIM2, and PIM3.[1][2] Developed as an ATP-competitive inhibitor, this compound has demonstrated significant therapeutic potential in preclinical models of various hematologic cancers, including multiple myeloma (MM), acute myeloid leukemia (AML), chronic myeloid leukemia (CML), and B-cell non-Hodgkin lymphoma (NHL).[1][3] A distinguishing feature of this compound is its pronounced activity against PIM2-dependent cell lines, a kinase that has historically been challenging to inhibit effectively within a cellular context.[3][4] This guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental data related to this compound.
Chemical Structure and Properties
This compound is chemically identified as N-(4-((3R,4R,5S)-3-amino-4-hydroxy-5-methylpiperidin-1-yl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide.[3][] Its structure is characterized by a complex arrangement of aromatic and heterocyclic moieties, contributing to its high affinity and selectivity for the PIM kinase family.
| Property | Value | Reference |
| IUPAC Name | N-(4-((3R,4R,5S)-3-amino-4-hydroxy-5-methylpiperidin-1-yl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide dihydrochloride | [3] |
| Synonyms | LGB-321, LGB 321 | [3] |
| Molecular Formula | C23H24Cl2F3N5O2 | [3][] |
| Molecular Weight | 530.37 g/mol | [3][] |
| CAS Number | 1210417-75-6 (free base), 1210416-93-5 (dihydrochloride) | [3] |
| Solubility | Soluble in DMSO | [] |
Mechanism of Action and Signaling Pathways
This compound exerts its anti-cancer effects by competitively binding to the ATP-binding pocket of PIM kinases, thereby inhibiting their catalytic activity.[1] PIM kinases are key regulators of several cellular processes critical for cancer cell growth and survival, including cell cycle progression, apoptosis, and protein synthesis.[6]
The primary downstream signaling pathways affected by this compound inhibition of PIM kinases include:
-
Inhibition of mTORC1 Signaling: this compound has been shown to inhibit the phosphorylation of downstream effectors of the mTORC1 complex, such as S6 kinase (S6K) and its substrate, the S6 ribosomal protein (S6RP).[1][4] This disruption of the mTORC1 pathway leads to a reduction in protein synthesis and cell growth.
-
Modulation of Apoptosis via BAD Phosphorylation: PIM kinases phosphorylate the pro-apoptotic protein BAD at Ser-112, which inhibits its function.[1][4] By inhibiting PIM kinases, this compound prevents the phosphorylation of BAD, thereby promoting apoptosis in cancer cells.
Below is a diagram illustrating the signaling pathway targeted by this compound.
Caption: this compound inhibits PIM kinases, leading to reduced mTORC1 signaling and promotion of apoptosis.
Quantitative Data
The potency and selectivity of this compound have been quantified through various biochemical and cellular assays.
Table 1: Biochemical Activity of this compound
| Target | Assay Type | Value | Reference |
| PIM1 | Ki | 0.001 nmol/L | [7] |
| PIM2 | Ki | 0.002 nmol/L | [7] |
| PIM3 | Ki | 0.001 nmol/L | [7] |
| PIM2 | IC50 | <0.003 mmol/L | [1] |
| GSK3b | IC50 | 4.4 mmol/L | [1] |
| PKN1 | IC50 | 4.4 mmol/L | [1] |
| PKA | IC50 | 6.7 mmol/L | [1] |
| S6K | IC50 | 6.8 mmol/L | [1] |
Table 2: Cellular Activity of this compound
| Cell Line | Cancer Type | Assay | Value (µM) | Reference |
| KMS-11.luc | Multiple Myeloma | Proliferation (GI50) | 0.08 ± 0.07 | [4] |
| KG-1 | Acute Myeloid Leukemia | Proliferation (GI50) | 0.08 ± 0.07 | [1] |
Experimental Protocols
The following are summaries of key experimental methodologies used to characterize this compound, based on the referenced literature.
Kinase Inhibition Assays (Biochemical)
-
Objective: To determine the inhibitory constant (Ki) and IC50 of this compound against PIM kinases and other off-target kinases.
-
Methodology:
-
Recombinant human PIM kinases are used.
-
Assays are typically performed in a buffer containing ATP and a specific peptide substrate.
-
This compound is serially diluted and incubated with the kinase and substrate.
-
The kinase reaction is initiated by the addition of ATP.
-
The amount of phosphorylated substrate is quantified, often using a fluorescence-based method or radiometric assay.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation. Ki values are determined from the IC50 and the ATP concentration relative to its Km.
-
Cell Proliferation Assays
-
Objective: To assess the anti-proliferative activity of this compound on cancer cell lines.
-
Methodology:
-
Hematologic cancer cell lines (e.g., KMS-11.luc, KG-1) are seeded in 96-well plates.
-
Cells are treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).
-
Cell viability or proliferation is measured using a commercially available assay, such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.
-
The concentration of this compound that causes 50% growth inhibition (GI50) is calculated from the dose-response curves.
-
Western Blotting for Phosphoprotein Analysis
-
Objective: To confirm the mechanism of action of this compound by measuring the phosphorylation status of downstream targets.
-
Methodology:
-
Cancer cells are treated with various concentrations of this compound for a defined time (e.g., 3 hours).
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for phosphorylated proteins (e.g., p-BAD Ser-112, p-S6RP Ser-235/236) and total proteins.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Below is a diagram representing the experimental workflow for target modulation analysis.
Caption: Workflow for assessing this compound's effect on cell proliferation and target phosphorylation.
In Vivo Efficacy
This compound is orally bioavailable and has demonstrated efficacy in tumor xenograft models.[3] In a KG-1 AML xenograft model, oral administration of this compound led to a dose-dependent inhibition of tumor growth.[1] This anti-tumor activity correlated with the modulation of pharmacodynamic markers, such as the phosphorylation of BAD and S6RP, in the tumor tissue.[1][4] Furthermore, this compound has shown synergistic effects when combined with other anti-cancer agents like cytarabine in AML models.[2]
Conclusion
This compound is a highly potent and selective pan-PIM kinase inhibitor with a well-defined mechanism of action. Its ability to effectively inhibit all three PIM isoforms, particularly PIM2, makes it a promising therapeutic candidate for a range of hematologic malignancies. The preclinical data strongly support its continued investigation in clinical settings, both as a single agent and in combination with other therapies. This guide provides core technical information to aid researchers and drug development professionals in further exploring the potential of this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Pan-PIM kinase inhibition provides a novel therapy for treating hematologic cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. aacrjournals.org [aacrjournals.org]
- 6. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Pan-PIM Kinase Inhibitor LGB321: A Technical Overview of its Impact on BAD Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
LGB321 is a potent, ATP-competitive, small-molecule inhibitor that targets all three isoforms of the PIM (Proviral Integration site for Moloney murine leukemia virus) serine/threonine kinases: PIM1, PIM2, and PIM3.[1][2] These kinases are crucial regulators of cell survival, proliferation, and apoptosis, and their overexpression is implicated in various hematologic malignancies.[3][4] A key downstream effector of the PIM kinases is the pro-apoptotic protein BAD (Bcl-2-associated death promoter).[1][5] Phosphorylation of BAD by PIM kinases, particularly PIM2 and PIM3, inhibits its pro-apoptotic function, thereby promoting cell survival.[6][7] This technical guide provides an in-depth analysis of the mechanism by which this compound impacts BAD phosphorylation, presenting available data, outlining experimental methodologies, and visualizing the associated signaling pathways.
Introduction to this compound and the PIM/BAD Signaling Axis
The PIM family of kinases plays a significant role in oncogenesis, particularly in hematologic cancers such as Chronic Lymphocytic Leukemia (CLL), Acute Myeloid Leukemia (AML), and Multiple Myeloma.[1][3][6] PIM kinases are constitutively active and their activity is primarily regulated at the level of protein expression.[8] They contribute to cell survival by phosphorylating and inactivating pro-apoptotic proteins, including BAD.[5][9]
BAD is a BH3-only member of the Bcl-2 family. In its unphosphorylated state, BAD heterodimerizes with anti-apoptotic proteins like Bcl-xL and Bcl-2, sequestering them and allowing pro-apoptotic proteins Bax and Bak to induce apoptosis.[5][10] However, when phosphorylated at specific serine residues, BAD is sequestered in the cytoplasm by 14-3-3 proteins, preventing its interaction with Bcl-xL/Bcl-2 and thereby promoting cell survival.[9][10]
PIM kinases directly phosphorylate BAD at multiple sites, with Ser112 being a predominant site for all three PIM isoforms.[1][5][9] PIM2 and PIM3, in particular, are key regulators of the apoptotic machinery through their effect on BAD.[6][7] this compound, as a pan-PIM kinase inhibitor, effectively blocks this survival signaling pathway.[1][2]
Mechanism of Action: this compound's Inhibition of BAD Phosphorylation
This compound exerts its pro-apoptotic effects by directly inhibiting the kinase activity of PIM1, PIM2, and PIM3. This inhibition prevents the transfer of phosphate from ATP to PIM kinase substrates, including BAD. By blocking the phosphorylation of BAD at Ser112 and other potential sites, this compound ensures that BAD remains in its active, unphosphorylated state.[1][2] This allows BAD to bind to and antagonize the anti-apoptotic Bcl-2 family members, ultimately leading to the activation of the intrinsic apoptotic cascade.
Studies have demonstrated that treatment of cancer cells with this compound leads to a concentration-dependent decrease in the levels of phosphorylated BAD (pBAD).[1] This reduction in pBAD correlates with the induction of apoptosis in various hematologic cancer cell lines.[6][7]
Quantitative Analysis of this compound's Effect on BAD Phosphorylation
Table 1: Anti-proliferative Activity of this compound in Hematologic Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (µmol/L) |
| KG-1 | Acute Myeloid Leukemia (AML) | 0.08 ± 0.07 |
Data extracted from preclinical studies.[2] It is important to note that the inhibition of BAD phosphorylation is a key mechanistic event contributing to these anti-proliferative effects. Further quantitative analysis of pBAD levels via techniques such as Meso Scale Discovery (MSD) assays or quantitative Western blotting would be required to generate precise IC50 values for BAD phosphorylation inhibition.
Signaling Pathway
The signaling pathway illustrating the impact of this compound on BAD phosphorylation is depicted below. Under normal growth conditions, PIM kinases phosphorylate BAD, leading to its inactivation and the promotion of cell survival. This compound intervenes by inhibiting PIM kinases, thereby preventing BAD phosphorylation and promoting apoptosis.
References
- 1. Pan-PIM kinase inhibition provides a novel therapy for treating hematologic cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mesoscale.com [mesoscale.com]
- 3. researchgate.net [researchgate.net]
- 4. mesoscale.com [mesoscale.com]
- 5. Pim kinases phosphorylate multiple sites on Bad and promote 14-3-3 binding and dissociation from Bcl-XL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 10. irbe.library.vanderbilt.edu [irbe.library.vanderbilt.edu]
LGB321: A Pan-PIM Kinase Inhibitor for Hematologic Malignancies
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
LGB321 is a potent and selective, ATP-competitive small-molecule inhibitor targeting all three isoforms of the PIM serine/threonine kinase family: PIM1, PIM2, and PIM3.[1][2][3] Developed to address the oncogenic roles of PIM kinases in various cancers, this compound has demonstrated significant preclinical activity, particularly in hematologic malignancies.[1][3][4] A key feature of this compound is its potent inhibition of PIM2, a kinase that has historically been challenging to target effectively within a cellular context.[1][2][3] This whitepaper provides a comprehensive overview of the discovery, mechanism of action, and initial research findings for this compound, intended for an audience of researchers, scientists, and professionals in drug development.
Introduction to PIM Kinases and Their Role in Cancer
The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of constitutively active serine/threonine kinases that play a crucial role in cell survival, proliferation, and metabolism.[5][6] Elevated expression of PIM kinases is observed in a variety of human cancers, including hematologic malignancies like multiple myeloma, acute myeloid leukemia (AML), and diffuse large B-cell lymphoma (DLBCL), where they are associated with poor prognosis.[4][5][6] PIM kinases exert their oncogenic effects by phosphorylating a range of downstream targets involved in critical cellular processes such as apoptosis, cell cycle progression, and protein translation.[5][7] The distinct expression patterns of each PIM isoform across different subtypes of hematologic cancers suggest that a pan-PIM inhibitor, capable of targeting all three family members, would be an effective therapeutic strategy.[3][4]
Discovery and Biochemical Profile of this compound
This compound was developed as a potent and specific pan-PIM inhibitor.[1][3] A significant challenge in developing pan-PIM inhibitors has been the low Michaelis constant (Km) for ATP of the PIM2 isoform, which necessitates a highly potent compound to achieve effective inhibition at cellular ATP concentrations.[1][3][8] this compound was specifically designed to overcome this hurdle and demonstrates potent activity against PIM2 in cellular assays.[1][2][3]
Biochemical Specificity
The biochemical selectivity of this compound was assessed against a panel of protein and lipid kinases. The results highlight its high potency for PIM2 with minimal off-target effects on other kinases at therapeutic concentrations.
| Kinase | IC50 (μmol/L) |
| PIM2 | <0.003 |
| GSK3b | 4.4 |
| PKN1 | 4.4 |
| PKA | 6.7 |
| S6K | 6.8 |
| Table 1: Biochemical specificity profile of this compound. Data sourced from Garcia et al., 2014.[2] |
Inhibition Constants
The inhibition constants (Ki) for this compound against the three PIM kinase isoforms were determined, confirming its pan-PIM inhibitory activity.
| PIM Kinase Isoform | ATP Km (μmol/L) | This compound Ki (nmol/L) |
| PIM1 | 11 ± 2 | 0.6 ± 0.1 |
| PIM2 | 5 ± 1 | 1.2 ± 0.2 |
| PIM3 | 19 ± 3 | 0.5 ± 0.1 |
| Table 2: ATP Km and this compound inhibition constants for PIM kinase isoforms. Data sourced from Garcia et al., 2014. |
Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting the kinase activity of PIM proteins, thereby preventing the phosphorylation of their downstream substrates. This leads to the modulation of several key signaling pathways involved in cell growth and survival.
Inhibition of mTORC1 Signaling
A primary mechanism of action for this compound is the inhibition of the mTORC1 signaling pathway.[1][7][9] PIM kinases are known to phosphorylate and activate mTORC1. This compound treatment leads to a concentration-dependent decrease in the phosphorylation of S6 kinase (S6K) at Thr-389 and its substrate, the S6 ribosomal protein (S6RP), at Ser-235/6, both of which are downstream effectors of mTORC1.[1][2] This inhibition of mTORC1 signaling contributes to the anti-proliferative effects of this compound.[9]
Modulation of Apoptotic Pathways
This compound promotes apoptosis by inhibiting the phosphorylation of the pro-apoptotic protein BAD at Ser-112, a direct substrate of PIM kinases.[1][2] Dephosphorylated BAD is able to bind to and inhibit the anti-apoptotic proteins Bcl-2 and Bcl-xL, thereby promoting programmed cell death. In chronic lymphocytic leukemia (CLL), this compound was shown to induce apoptosis, which correlated with reduced levels of phosphorylated BAD.[10]
Impact on Microenvironmental Interactions
In CLL, this compound has been shown to disrupt the protective interactions between cancer cells and the tumor microenvironment.[10] It achieves this by blocking the CXCR4/CXCL12 signaling axis. Specifically, this compound dephosphorylates the CXCR4 receptor at Ser339, reduces total CXCR4 protein levels, and inhibits its externalization.[10] This leads to reduced migration of CLL cells towards a CXCL12 gradient and decreased homing to the bone marrow.[10]
Signaling Pathway Diagram
Caption: this compound inhibits PIM kinases, leading to reduced mTORC1 signaling and protein synthesis, promotion of apoptosis via BAD, and inhibition of cell migration by blocking the CXCR4/CXCL12 axis.
Preclinical Efficacy
This compound has demonstrated significant single-agent anti-proliferative activity in a broad range of cell lines derived from various hematologic malignancies.[1][2][3]
In Vitro Anti-Proliferative Activity
A screen of over 500 cancer cell lines from the Cancer Cell Line Encyclopedia (CCLE) revealed that cell lines derived from hematologic cancers were the most sensitive to this compound.[1] This sensitivity correlated with higher expression levels of PIM kinases in these cancers compared to solid tumors.[1]
| Hematologic Malignancy | Sensitive Cell Lines (Examples) | GI50 (μmol/L) |
| Acute Myeloid Leukemia (AML) | KG-1 | 0.08 ± 0.07 |
| Multiple Myeloma | KMS-11.luc | - |
| Acute Lymphoblastic Leukemia (ALL) | - | - |
| Chronic Myeloid Leukemia (CML) | - | - |
| Non-Hodgkin Lymphoma (NHL) | - | - |
| Table 3: In vitro anti-proliferative activity of this compound in hematologic cancer cell lines. Data for KG-1 cells from Garcia et al., 2014.[1] |
In Vivo Antitumor Activity
The in vivo efficacy of this compound has been evaluated in xenograft models of multiple myeloma and AML.[1][2]
-
Multiple Myeloma: In the KMS-11.luc multiple myeloma xenograft model, this compound showed significant antitumor activity.[1]
-
Acute Myeloid Leukemia: In a subcutaneous KG-1 AML xenograft model, oral administration of this compound resulted in a dose-dependent inhibition of tumor growth.[1][2] A single oral dose of 30 or 100 mg/kg led to a dose-dependent increase in plasma concentration and modulation of pharmacodynamic markers (pS6RP and pBAD) in the tumors.[1] Furthermore, this compound demonstrated synergy with the standard-of-care AML drug, cytarabine, in this model.[2][3][4]
Experimental Protocols
Cell Proliferation Assay (CellTiter-Glo®)
-
Cell Seeding: Hematologic cell lines were cultured in RPMI or IMDM with 10-20% FBS. Cells were expanded for at least two passages before being seeded in microtiter plates.
-
Compound Treatment: Cells were treated with varying concentrations of this compound.
-
Incubation: Plates were incubated for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
Lysis and Luminescence Measurement: CellTiter-Glo® reagent was added to the wells to lyse the cells and generate a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Data Analysis: Luminescence was read on a plate reader, and the data was used to calculate the GI50 (concentration for 50% growth inhibition).
Western Blotting
-
Cell Lysis: Cells treated with this compound were lysed to extract proteins.
-
Protein Quantification: The total protein concentration in the lysates was determined.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-BAD, phospho-S6K, total S6K).
-
Detection: The membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands were visualized using a chemiluminescence detection system.
In Vivo Xenograft Studies
-
Animal Model: Scid/bg female mice (10-12 weeks old) were used.
-
Tumor Implantation: Human cancer cells (e.g., KG-1) were implanted subcutaneously.
-
Tumor Growth and Randomization: When tumors reached a specified volume (e.g., 200-250 mm³), the animals were randomized into treatment and control groups.
-
Drug Administration: this compound was formulated for oral administration in a 50 mmol/L acetate buffer (pH 4).
-
Monitoring: Tumor volume and body weight were measured regularly.
-
Pharmacokinetic/Pharmacodynamic Analysis: For PK/PD studies, plasma and tumor samples were collected at various time points after a single dose to measure drug concentration and target modulation, respectively.
Experimental Workflow Diagram
Caption: Preclinical evaluation workflow for this compound, from in vitro cell-based assays to in vivo xenograft models.
Clinical Development and Future Perspectives
The preclinical data for this compound strongly support the development of pan-PIM inhibitors for the treatment of hematologic malignancies.[2][3][4] While the direct clinical trial status of this compound is not extensively detailed in the provided information, a structurally related pan-PIM kinase inhibitor, PIM447 (LGH447), has advanced into Phase I clinical trials for patients with multiple myeloma.[6][9] The promising preclinical profile of this compound, particularly its potent activity against PIM2-dependent cancers and its synergy with existing therapies, highlights its potential as a valuable therapeutic agent. Further clinical investigation is warranted to establish its safety and efficacy in human patients.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Pan-PIM kinase inhibition provides a novel therapy for treating hematologic cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Control of translational activation by PIM kinase in activated B-cell diffuse large B-cell lymphoma confers sensitivity to inhibition by PIM447 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Pan-PIM kinase inhibition provide... preview & related info | Mendeley [mendeley.com]
- 9. Novel inhibition of PIM2 kinase has significant anti-tumor efficacy in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
The Pan-PIM Kinase Inhibitor LGB321: A Technical Guide to its Efficacy in Hematologic Malignancies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the pan-PIM kinase inhibitor, LGB321, with a focus on the cancer types in which it has demonstrated the most significant efficacy. This compound is a potent and selective, ATP-competitive small-molecule inhibitor of all three PIM kinase isoforms (PIM1, PIM2, and PIM3). A notable characteristic of this compound is its pronounced activity against PIM2-dependent cell lines, a feature that has been a challenge for other inhibitors in this class.[1][2] Preclinical evidence strongly indicates that the therapeutic potential of this compound is most prominent in the context of hematologic malignancies.
Superior Efficacy in Hematologic Cancers
Broad-spectrum screening of over 500 cancer cell lines has revealed that this compound exhibits limited antiproliferative activity in cell lines derived from solid tumors.[1][2][3][4][5] In stark contrast, significant efficacy has been consistently observed across a diverse range of hematological cancer cell lines.[1][2][3][4][5] This heightened sensitivity in blood cancers is correlated with higher expression levels of PIM kinases in these malignancies compared to solid tumors.[1][2]
The primary cancer types in which this compound has shown the most promise include:
-
Multiple Myeloma (MM): this compound is active in PIM2-dependent multiple myeloma cell lines, where it effectively inhibits proliferation.[1][2][3][6] In preclinical studies, it has been shown to induce MM cell death through the inhibition of mTORC1 activity.[6]
-
Acute Myeloid Leukemia (AML): Significant activity has been demonstrated in AML cell lines.[1][2][3] In vivo studies using the KG-1 AML xenograft model have shown that this compound inhibits tumor growth, and this efficacy is linked to the modulation of pharmacodynamic markers.[1][2][3] Furthermore, this compound has been shown to synergize with the standard AML therapeutic, cytarabine, in this model.[1][3]
-
Acute Lymphoblastic Leukemia (ALL): Cell lines derived from ALL have shown significant sensitivity to this compound.[1][2][3]
-
Chronic Lymphocytic Leukemia (CLL): In vitro and in vivo studies have demonstrated the high efficacy of this compound in inducing apoptosis in primary CLL cells, irrespective of prognostic factors.[7] In vivo xenograft studies using primary CLL cells have shown a significant reduction in white blood cell counts and spleen size.[7][8]
-
Non-Hodgkin Lymphoma (NHL): this compound has demonstrated antiproliferative activity in cell lines derived from B-cell non-Hodgkin lymphoma.[1][2]
Quantitative Efficacy Data
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Potency and Efficacy of this compound
| Parameter | Cell Line/Target | Value | Reference |
| Biochemical IC50 | PIM2 Kinase | <0.003 µmol/L | [1][2] |
| GI50 (Proliferation) | KG-1 (AML) | 0.08 ± 0.07 µmol/L | [1] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Type | Xenograft Model | Key Findings | Reference |
| Acute Myeloid Leukemia (AML) | KG-1 | Dose-dependent inhibition of tumor growth and modulation of pharmacodynamic markers (pS6RP and pBAD).[1] | [1] |
| Multiple Myeloma (MM) | KMS-11.luc | Antitumor activity demonstrated.[1] | [1] |
| Chronic Lymphocytic Leukemia (CLL) | 5 different primary CLL xenografts | Strong reduction in WBC counts, spleen size, and spleen infiltration by human CLL cells.[7] | [7] |
Signaling Pathways and Mechanism of Action
This compound exerts its anticancer effects by inhibiting the constitutively active PIM serine/threonine kinases, which play a crucial role in regulating cell cycle, proliferation, and survival.[9][10] The inhibition of PIM kinases by this compound leads to the downstream modulation of several key signaling pathways.
Key Downstream Effects of PIM Kinase Inhibition by this compound:
-
Inhibition of mTORC1 Signaling: this compound inhibits the phosphorylation of proteins downstream of the mTORC1 complex, such as S6 kinase (S6K) and S6 ribosomal protein (S6RP).[1][2] This disruption of the mTORC1 pathway contributes to the antiproliferative effects of the compound.
-
Induction of Apoptosis: PIM kinases phosphorylate and inactivate the pro-apoptotic protein BAD. By inhibiting PIM kinases, this compound prevents the phosphorylation of BAD at Ser-112, thereby promoting apoptosis.[1][2][7]
-
Modulation of the CXCR4/CXCL12 Axis in CLL: In Chronic Lymphocytic Leukemia, PIM1 is involved in regulating the surface expression of the CXCR4 receptor. This compound has been shown to dephosphorylate the CXCR4 receptor on Ser339, reduce total CXCR4 protein levels, and block its externalization.[7][8] This, in turn, inhibits CLL cell migration towards a CXCL12 gradient and homing to the bone marrow, thus disrupting the protective microenvironment.[7][8]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are summaries of key experimental protocols used in the evaluation of this compound.
In Vitro Cell Proliferation Assay (CellTiter-Glo®)
-
Objective: To determine the half-maximal growth inhibitory concentration (GI50) of this compound in cancer cell lines.
-
Methodology:
-
Cancer cell lines (e.g., KG-1 AML cells) are seeded in multi-well plates.
-
Cells are treated with a range of concentrations of this compound.
-
After a defined incubation period, the CellTiter-Glo® Luminescent Cell Viability Assay is used to measure the number of viable cells by quantifying ATP.
-
Luminescence is measured using a plate reader.
-
GI50 values are calculated from the dose-response curves.
-
Western Blotting for Phosphoprotein Analysis
-
Objective: To assess the effect of this compound on the phosphorylation of downstream signaling proteins.
-
Methodology:
-
Cancer cells are treated with various concentrations of this compound for a specified time.
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
Membranes are probed with primary antibodies specific for phosphorylated and total proteins of interest (e.g., p-BAD Ser-112, BAD, p-S6K Thr-389, S6K, p-S6RP Ser-235/6, S6RP).
-
Horseradish peroxidase-conjugated secondary antibodies are used for detection via chemiluminescence.
-
In Vivo Xenograft Tumor Models
-
Objective: To evaluate the antitumor efficacy of this compound in a living organism.
-
Methodology:
-
Animal Model: Female SCID/bg mice (10–12 weeks old) are typically used.[1][2]
-
Cell Implantation: Cancer cells (e.g., 5 x 10^6 KG-1 cells) are harvested, resuspended in a solution such as Dulbecco's Phosphate-Buffered Saline, mixed with Matrigel, and implanted subcutaneously into the flank of the mice.[1][2]
-
Tumor Growth Monitoring: Tumor volume is measured regularly using digital calipers, calculated using the formula: (length × width²) × π/6.[1][2]
-
Treatment: When tumors reach a specified volume (e.g., 200–250 mm³ for efficacy studies), animals are randomized into treatment and control groups.[1][2] this compound is formulated for oral administration (e.g., in 50 mmol/L acetate buffer, pH 4) and administered at specified doses and schedules.[1][2]
-
Pharmacodynamic Analysis: For pharmacodynamic studies, tumors and plasma are collected at various time points after dosing to assess the concentration of this compound and the modulation of biomarkers (e.g., pS6RP, pBAD) in tumor lysates.[1]
-
Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition. Body weight is also monitored as an indicator of toxicity.
-
Statistical Analysis: Statistical tests, such as one-way ANOVA, are used to determine the significance of differences in tumor volume between treatment groups.[1][2]
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Pan-PIM kinase inhibition provides a novel therapy for treating hematologic cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pan-PIM Kinase Inhibition Provides a Novel Therapy for Treating Hematological Cancers [cancer.fr]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Novel inhibition of PIM2 kinase has significant anti-tumor efficacy in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ashpublications.org [ashpublications.org]
- 9. PIM Kinases in Multiple Myeloma [mdpi.com]
- 10. PIM Kinases in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Assessment of LGB321 in Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
LGB321 is a potent and selective, ATP-competitive small-molecule inhibitor of all three PIM serine/threonine kinase isoforms (PIM1, PIM2, and PIM3).[1][2] PIM kinases are key regulators of cell survival, proliferation, and metabolism, and their overexpression is implicated in the pathogenesis of various hematologic malignancies and solid tumors.[3][4][5] this compound has demonstrated significant anti-proliferative activity in a broad range of cancer cell lines, particularly those of hematologic origin such as multiple myeloma (MM), acute myeloid leukemia (AML), and B-cell non-Hodgkin lymphoma (NHL).[1][2][6]
These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound in cancer cell lines. The described methodologies are essential for determining its potency, mechanism of action, and cellular effects, thereby facilitating preclinical drug development and further investigation into its therapeutic potential.
Mechanism of Action and Signaling Pathway
This compound exerts its anti-cancer effects by inhibiting the kinase activity of PIM1, PIM2, and PIM3. This inhibition leads to a reduction in the phosphorylation of downstream PIM substrates, thereby modulating key signaling pathways that control cell growth and survival. One of the critical pathways affected by this compound is the mTOR-C1 signaling cascade.[1][2] this compound has been shown to inhibit the phosphorylation of proteins downstream of the mTOR-C1 complex, such as S6 kinase (S6K) and its substrate S6 ribosomal protein (S6RP).[1] Additionally, this compound treatment leads to decreased phosphorylation of the pro-apoptotic protein BAD at Ser-112, a direct substrate of PIM kinases.[1]
Quantitative Data Summary
The following table summarizes the reported in vitro activity of this compound in various cancer cell lines. The half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) values are presented to indicate the potency of this compound.
| Cell Line | Cancer Type | Assay | Parameter | Value (µM) | Reference |
| KG-1 | Acute Myeloid Leukemia (AML) | CellTiter-Glo | GI50 | 0.08 ± 0.07 | [1] |
| KMS-11.luc | Multiple Myeloma (MM) | Proliferation Assay | IC50 | ~0.01 | [7] |
| MM1.S | Multiple Myeloma (MM) | Not Specified | Not Specified | Not Specified | [8] |
| RPMI8226 | Multiple Myeloma (MM) | Not Specified | Not Specified | Not Specified | [8] |
| U266 | Multiple Myeloma (MM) | Not Specified | Not Specified | Not Specified | [8] |
| KMS11 | Multiple Myeloma (MM) | Not Specified | Not Specified | Not Specified | [8] |
Experimental Protocols
The following are detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of this compound.
Cell Proliferation Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the effect of this compound on cancer cell line proliferation.[9][10][11]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include wells with vehicle control (e.g., DMSO at the same concentration as the highest this compound treatment) and untreated cells.[12]
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).[12]
-
-
MTT Addition and Incubation:
-
Solubilization of Formazan:
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.[12]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the compound concentration to determine the IC50 value using a suitable software (e.g., GraphPad Prism).[12]
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.[13][14]
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time (e.g., 24-48 hours).
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with serum-containing media.[13]
-
Centrifuge the cell suspension at 300 x g for 5 minutes.[13]
-
-
Cell Washing:
-
Discard the supernatant and wash the cells twice with cold PBS.
-
-
Staining:
-
Incubation:
-
Incubate the cells for 15 minutes at room temperature in the dark.[12]
-
-
Analysis:
-
Analyze the stained cells by flow cytometry within one hour.[12] Acquire data for at least 10,000 events per sample.
-
Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Control of translational activation by PIM kinase in activated B-cell diffuse large B-cell lymphoma confers sensitivity to inhibition by PIM447 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pan-PIM kinase inhibition provides a novel therapy for treating hematologic cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel inhibition of PIM2 kinase has significant anti-tumor efficacy in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Determining the Optimal Concentration of LGB321 for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
LGB321 is a potent and selective, ATP-competitive small-molecule inhibitor of all three PIM kinases (Pan-PIM kinase inhibitor).[1][2] PIM kinases are serine/threonine kinases that play a crucial role in regulating cell cycle progression, proliferation, and survival.[3][4] Overexpression of PIM kinases is associated with various hematologic malignancies, making them a key target for cancer therapy.[1][5] this compound has demonstrated significant activity in cell lines derived from diverse hematological cancers, including multiple myeloma and acute myelogenous leukemia (AML).[2][5] Its mechanism of action involves the inhibition of the mTOR-C1 signaling pathway and the phosphorylation of pro-apoptotic proteins such as BAD.[1][3]
The determination of an optimal working concentration for a novel compound like this compound is a critical first step in any cell-based assay.[6] This application note provides a detailed protocol for determining the optimal concentration of this compound for use in cell culture, ensuring robust and reproducible results for future experiments. The protocol outlines a systematic approach, starting with a broad range-finding experiment to identify an effective concentration window, followed by a more precise determination of the half-maximal inhibitory concentration (IC50).
2. Experimental Workflow
The overall workflow for determining the optimal concentration of this compound involves a multi-step process, beginning with a broad-range viability assay, followed by a focused IC50 determination, and concluding with a mechanistic confirmation of target engagement.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pan-PIM kinase inhibition provides a novel therapy for treating hematologic cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Note: Western Blotting for the Detection of LGB321 Targets
For Research Use Only. Not for use in diagnostic procedures.
Introduction
LGB321 is a potent and selective pan-PIM kinase inhibitor, targeting all three isoforms of the PIM serine/threonine kinases: PIM1, PIM2, and PIM3.[1][2][3] These kinases are crucial regulators of cell survival, proliferation, and apoptosis, and their inhibition by this compound leads to downstream effects on various signaling pathways. This application note provides a detailed protocol for the detection of key this compound targets and downstream signaling molecules by Western blot, a fundamental technique for characterizing the inhibitor's mechanism of action. The primary targets for monitoring this compound activity are the PIM kinases themselves and the phosphorylation status of their downstream effectors, including BAD (at Ser112), S6 Kinase (S6K, at Thr389), and CXCR4 (at Ser339).
Target Overview
-
PIM1, PIM2, PIM3: The direct targets of this compound. Western blotting can be used to assess the total protein levels of each isoform.
-
Phospho-BAD (Ser112): PIM kinases phosphorylate the pro-apoptotic protein BAD at Serine 112, which inhibits its function. A decrease in p-BAD (Ser112) is an indicator of PIM kinase inhibition.[1][2][3]
-
Phospho-p70 S6 Kinase (Thr389): PIM kinases can indirectly regulate the mTORC1 pathway. Inhibition of PIM kinases by this compound has been shown to decrease the phosphorylation of S6K at Threonine 389.[1][2][3]
-
Phospho-CXCR4 (Ser339): The chemokine receptor CXCR4 is involved in cell migration and homing. PIM1 can regulate its function through phosphorylation. A change in the phosphorylation status of CXCR4 at Serine 339 can indicate PIM1 inhibition.[4][5][6][7]
Quantitative Data Summary for Antibodies
The following table summarizes recommended antibody dilutions and blocking conditions for the detection of this compound targets. It is important to note that optimal dilutions should be determined experimentally for each specific assay.
| Target | Host Species | Supplier (Cat. No.) | Recommended Dilution | Blocking Buffer | Positive Control Cell Lysate |
| PIM1 | Rabbit | Novus Biologicals (NBP2-67528) | 1:500 - 1:2000 | 5% non-fat milk in TBST | BT-20, HepG2, SW480 |
| PIM2 | Rabbit | (Not specified in search) | Determine experimentally | 5% non-fat milk in TBST | KMS-11.luc[3] |
| PIM3 | Rabbit | (Not specified in search) | Determine experimentally | 5% non-fat milk in TBST | Various cancer cell lines[8] |
| Phospho-BAD (Ser112) | Rabbit | Cell Signaling Technology (#9291) | 1:1000 | 5% BSA in TBST | 293 cells (transfected with Bad)[9] |
| Total BAD | Rabbit | Cell Signaling Technology (#9292) | 1:1000 | 5% non-fat milk in TBST | 293 cells[9] |
| Phospho-p70 S6K (Thr389) | Rabbit | Cell Signaling Technology (#9205) | 1:1000 | 5% BSA in TBST | Serum-treated 293, NIH/3T3, or PC12 cells[10][11] |
| Total p70 S6K | Rabbit | Cell Signaling Technology (#2708) | 1:1000 | 5% non-fat milk in TBST | 293, NIH/3T3, or PC12 cells[10] |
| Phospho-CXCR4 (Ser339) | Rabbit | Cell Signaling Technology (#59028) | Determine experimentally | 5% BSA in TBST | 293T cells (transfected with CXCR4)[4] |
| Total CXCR4 | Rabbit | (Not specified in search) | Determine experimentally | 5% non-fat milk in TBST | 293T cells (transfected with CXCR4) |
Experimental Protocols
A. Cell Lysis
-
Culture cells to the desired confluency and treat with this compound or vehicle control for the indicated time.
-
Aspirate the culture medium and wash the cells once with ice-cold Phosphate Buffered Saline (PBS).
-
Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to the cells.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a suitable method (e.g., BCA assay).
B. SDS-PAGE and Protein Transfer
-
Denature 20-40 µg of protein extract per lane by adding 4x Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
Load the samples and a pre-stained protein ladder onto a polyacrylamide gel (the percentage of which will depend on the molecular weight of the target protein).
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
After transfer, briefly wash the membrane with deionized water and visualize the protein bands by staining with Ponceau S solution to confirm successful transfer.
-
Destain the membrane with TBST (Tris-Buffered Saline with 0.1% Tween-20).
C. Immunoblotting
-
Blocking: Block the membrane in the appropriate blocking buffer (see table above) for 1 hour at room temperature with gentle agitation. For phospho-antibodies, it is generally recommended to use 5% BSA in TBST.[12] For other antibodies, 5% non-fat dry milk in TBST is suitable.
-
Primary Antibody Incubation: Dilute the primary antibody in the same blocking buffer to the recommended concentration. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
D. Detection
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits PIM kinases, leading to reduced phosphorylation of downstream targets.
Western Blot Experimental Workflow
Caption: A stepwise workflow for Western blot analysis of this compound targets.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Phospho-CXCR4 (Ser339) Antibody | Cell Signaling Technology [cellsignal.com]
- 5. Site-specific Phosphorylation of CXCR4 Is Dynamically Regulated by Multiple Kinases and Results in Differential Modulation of CXCR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-CXCR4 (phospho Ser339) Antibody (A94207) | Antibodies.com [antibodies.com]
- 7. researchgate.net [researchgate.net]
- 8. PIM kinases regulate early human Th17 cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phospho-Bad (Ser112) Antibody | Cell Signaling Technology [cellsignal.com]
- 10. ccrod.cancer.gov [ccrod.cancer.gov]
- 11. Phospho-p70 S6 Kinase (Thr389) Antibody | Cell Signaling Technology [cellsignal.com]
- 12. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for LGB321 in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
LGB321 is a potent and selective, ATP-competitive small-molecule inhibitor of all three PIM kinase isoforms (PIM1, PIM2, and PIM3).[][2] PIM kinases are serine/threonine kinases that play a crucial role in cell survival, proliferation, and apoptosis, making them attractive targets for cancer therapy, particularly in hematological malignancies.[][4] this compound has demonstrated significant anti-proliferative activity in various cancer cell lines and in vivo models.[] These application notes provide detailed information on the solubility and stability of this compound in Dimethyl Sulfoxide (DMSO), a common solvent for in vitro and in vivo studies of small molecule inhibitors.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | N-(4-((3R,4R,5S)-3-amino-4-hydroxy-5-methylpiperidin-1-yl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide dihydrochloride | [2] |
| CAS Number | 1210416-93-5 (dihydrochloride salt) | [][2] |
| Molecular Formula | C₂₃H₂₂F₃N₅O₂ · 2HCl | [2] |
| Molecular Weight | 530.37 g/mol (dihydrochloride salt) | [2] |
| Appearance | Solid powder | [2] |
Solubility in DMSO
Protocol for Determining Thermodynamic Solubility of this compound in DMSO
This protocol is adapted from standard methods for determining the equilibrium solubility of a compound.[5]
Materials:
-
This compound dihydrochloride powder
-
Anhydrous DMSO
-
1.5 mL microcentrifuge tubes
-
Vortex mixer
-
Thermomixer or incubator with shaking capability
-
Microcentrifuge
-
Calibrated positive displacement pipette
-
HPLC-UV or LC-MS system
Procedure:
-
Add an excess amount of this compound powder to a 1.5 mL microcentrifuge tube.
-
Add a known volume of anhydrous DMSO (e.g., 500 µL).
-
Vortex the tube vigorously for 2 minutes to facilitate initial dissolution.
-
Incubate the suspension at a constant temperature (e.g., 25 °C) with continuous shaking for 24-48 hours to ensure equilibrium is reached.
-
After incubation, visually inspect the tube to confirm the presence of undissolved solid.
-
Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess solid.
-
Carefully collect a known volume of the supernatant using a calibrated positive displacement pipette, avoiding disturbance of the pellet.
-
Dilute the supernatant with a suitable solvent (e.g., a mixture of acetonitrile and water) to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample by a validated HPLC-UV or LC-MS method to determine the concentration of this compound.
-
Calculate the original solubility in DMSO by applying the dilution factor.
Stability in DMSO
This compound is reported to be stable for long-term storage in DMSO at -20°C.[2] Stock solutions in DMSO can be stored at -20°C for months to years.[2] To ensure the integrity of experimental results, it is crucial to handle and store this compound solutions properly. The following table summarizes recommended storage conditions.
| Storage Condition | Recommendation | Expected Stability | Reference |
| Long-Term Storage (Powder) | Dry, dark, at -20°C | >2 years | [2] |
| Long-Term Storage (DMSO Stock) | Aliquoted, at -20°C | Months to years | [2] |
| Short-Term Storage (DMSO Stock) | At 4°C | Days to weeks | [2] |
Protocol for Assessing Long-Term Stability of this compound in DMSO
This protocol outlines a method to quantitatively assess the stability of this compound in DMSO under various storage conditions using HPLC-MS.[5]
Materials:
-
This compound dihydrochloride powder
-
Anhydrous DMSO
-
Amber glass vials with screw caps
-
Calibrated positive displacement pipette
-
HPLC-MS system with a suitable column and validated analytical method
Procedure:
-
Prepare a stock solution of this compound in anhydrous DMSO at a known concentration (e.g., 10 mM).
-
Dispense aliquots of the stock solution into amber glass vials, minimizing headspace, and cap tightly.
-
Time-Zero (T₀) Analysis: Immediately analyze an aliquot of the freshly prepared stock solution using a validated HPLC-MS method to determine the initial purity and concentration.
-
Storage: Store the remaining vials under the desired conditions:
-
-20°C (recommended long-term storage)
-
4°C (short-term storage)
-
Room temperature (accelerated degradation)
-
-
Time-Point Analysis: At predetermined time points (e.g., 1, 3, 6, 12, and 24 months for -20°C and 4°C; 1, 2, 4, and 8 weeks for room temperature), retrieve one vial from each storage condition.
-
Allow the vial to equilibrate to room temperature before opening.
-
Analyze the sample by HPLC-MS, using the same method as the T₀ analysis.
-
Data Analysis: Compare the purity and concentration of this compound at each time point to the T₀ values. Calculate the percentage of this compound remaining. The appearance of new peaks in the chromatogram may indicate degradation products.
Signaling Pathway
This compound exerts its anti-cancer effects by inhibiting the PIM kinases, which are key regulators of several signaling pathways involved in cell proliferation, survival, and metabolism. The primary mechanism of action involves the inhibition of the mTORC1 signaling pathway and the phosphorylation of the pro-apoptotic protein BAD.[]
Caption: PIM Kinase Signaling Pathway and Inhibition by this compound.
Experimental Workflow for In Vitro Studies
The following diagram illustrates a general workflow for preparing and using this compound in typical in vitro cell-based assays.
References
Application Notes and Protocols: Assessing the Efficacy of LGB321 in Primary Chronic Lymphocytic Leukemia (CLL) Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic Lymphocytic Leukemia (CLL) is characterized by the accumulation of mature B lymphocytes in the blood, bone marrow, and lymphoid organs.[1] A key feature of CLL cells is their resistance to apoptosis, which is often mediated by intrinsic factors and signals from the tumor microenvironment.[1][2] Developing novel therapeutic agents that can overcome this resistance and induce apoptosis in CLL cells is a primary goal of current research.
These application notes provide a detailed protocol for assessing the efficacy of a novel therapeutic agent, LGB321, in primary CLL cells. The described methodologies cover essential aspects of drug efficacy testing, including cell viability, induction of apoptosis, and analysis of key signaling pathways. Adherence to these standardized protocols will ensure reproducible and comparable results, facilitating the evaluation of this compound as a potential therapeutic agent for CLL.
Data Presentation
Quantitative data from the described experiments should be summarized in clear and structured tables for straightforward comparison and analysis.
Table 1: Cell Viability (IC50 Values) of this compound in Primary CLL Cells
| Patient Sample ID | This compound IC50 (µM) after 48h | Standard of Care Drug IC50 (µM) after 48h | Notes (e.g., prognostic markers) |
| CLL-001 | |||
| CLL-002 | |||
| CLL-003 |
Table 2: Apoptosis Induction by this compound in Primary CLL Cells
| Patient Sample ID | Treatment | % Annexin V Positive Cells (Mean ± SD) | % Propidium Iodide Positive Cells (Mean ± SD) |
| CLL-001 | Vehicle Control | ||
| This compound (IC50) | |||
| Standard of Care | |||
| CLL-002 | Vehicle Control | ||
| This compound (IC50) | |||
| Standard of Care |
Table 3: Effect of this compound on Key Signaling Proteins in Primary CLL Cells
| Protein | Treatment | Fold Change in Phosphorylation/Expression (vs. Vehicle) | p-value |
| p-BTK (Tyr223) | This compound | ||
| p-AKT (Ser473) | This compound | ||
| Mcl-1 | This compound | ||
| Bcl-2 | This compound |
Experimental Protocols
Isolation of Primary CLL Cells
Primary CLL cells are isolated from peripheral blood of patients with a confirmed diagnosis of CLL, following informed consent.
Materials:
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
Protocol:
-
Dilute peripheral blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer and collect the mononuclear cell layer at the plasma-Ficoll interface.
-
Wash the collected cells twice with PBS.
-
Resuspend the cell pellet in RPMI-1640 complete medium.
-
Determine cell count and viability using a hemocytometer and trypan blue exclusion. The purity of the CLL cell population (CD19+/CD5+) should be assessed by flow cytometry.
Cell Viability Assay
Cell viability is assessed to determine the cytotoxic effect of this compound on primary CLL cells. Assays like MTT or CellTiter-Glo® are commonly used.[3][4][5]
Materials:
-
96-well cell culture plates
-
This compound (in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Solubilization solution (e.g., DMSO or SDS) for MTT assay
Protocol (MTT Assay):
-
Seed primary CLL cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete RPMI-1640 medium.[4]
-
Prepare serial dilutions of this compound and a standard of care drug in complete medium.
-
Add 100 µL of the drug dilutions to the respective wells. Include vehicle control wells (medium with the same concentration of solvent used to dissolve the drug).
-
Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Centrifuge the plate, carefully remove the supernatant, and add 150 µL of solubilization solution to dissolve the formazan crystals.[5]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
Apoptosis Assay
The induction of apoptosis is a key indicator of drug efficacy. This can be measured by flow cytometry using Annexin V and Propidium Iodide (PI) staining.[6]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Treat primary CLL cells with this compound at its IC50 concentration for 24 or 48 hours. Include vehicle-treated and untreated controls.
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC Annexin V and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Mandatory Visualizations
Signaling Pathways in CLL
The B-cell receptor (BCR) signaling pathway is crucial for the survival and proliferation of CLL cells.[7][8][9] Key components of this pathway, such as Bruton's tyrosine kinase (BTK) and Phosphoinositide 3-kinase (PI3K), are important therapeutic targets.[7][8][10] Additionally, anti-apoptotic proteins of the BCL-2 family are critical for the survival of CLL cells.[11][12]
References
- 1. Therapeutic approaches and drug-resistance in chronic lymphocytic leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. embopress.org [embopress.org]
- 3. championsoncology.com [championsoncology.com]
- 4. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Ex Vivo Pharmacological Profiling in Chronic Lymphocytic Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. cdn.mdedge.com [cdn.mdedge.com]
- 9. Signaling Pathways and Novel Inhibitors in Chronic Lymphocytic Leukemia | MDedge [mdedge.com]
- 10. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 11. Apoptosis inducers in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Apoptosis Pathways in Chronic Lymphocytic Leukemia: Role of the Microenvironment and Therapeutic Strategies | Oncohema Key [oncohemakey.com]
Application Notes and Protocols for In Vivo Administration of LGB321 in Cancer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
LGB321 is a potent and specific pan-inhibitor of PIM kinases (PIM1, PIM2, and PIM3), a family of serine/threonine kinases implicated in the progression of various malignancies, particularly hematologic cancers.[1][2] PIM kinases are key regulators of cell survival, proliferation, and apoptosis.[3] this compound has demonstrated significant anti-tumor activity in preclinical models of acute myeloid leukemia (AML) and multiple myeloma.[1][2] These application notes provide detailed protocols for the in vivo administration of this compound in cancer xenograft models, focusing on study design, drug formulation and administration, and pharmacodynamic analysis.
Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting all three PIM kinase isoforms. This inhibition disrupts downstream signaling pathways crucial for cancer cell survival and proliferation. A primary mechanism involves the inhibition of the mTOR-C1 signaling pathway and the prevention of the phosphorylation of the pro-apoptotic protein BAD.[1][2] Unphosphorylated BAD is free to promote apoptosis, leading to cancer cell death.
Signaling Pathway
The PIM kinases are downstream of several oncogenic signaling pathways, including the JAK/STAT pathway. Once activated, PIM kinases phosphorylate a number of substrates that promote cell survival and proliferation while inhibiting apoptosis.
Caption: PIM Kinase Signaling Pathway and this compound Inhibition.
In Vivo Efficacy Studies: Data Summary
The following tables summarize representative data from in vivo studies of this compound in an AML xenograft model (KG-1 cells).
Table 1: this compound Dosing and Administration
| Parameter | Details |
| Compound | This compound |
| Animal Model | Immunodeficient mice (e.g., NOD/SCID) |
| Tumor Model | Subcutaneous KG-1 AML xenograft |
| Dosing Regimen | 30 mg/kg and 100 mg/kg |
| Administration Route | Oral gavage |
| Frequency | Daily |
| Formulation Vehicle | 50 mmol/L acetate buffer, pH 4 |
Table 2: Summary of In Vivo Efficacy Results
| Treatment Group | Tumor Growth Inhibition |
| Vehicle Control | - |
| This compound (30 mg/kg, daily) | Near stasis of tumor volume |
| This compound (100 mg/kg, daily) | Slight tumor regression |
| This compound + Cytarabine | Synergistic anti-tumor effect |
Experimental Protocols
Experimental Workflow
Caption: In Vivo Study Workflow for this compound Administration.
Protocol 1: KG-1 Xenograft Model Establishment
-
Animal Model:
-
Use immunodeficient mice (e.g., female NOD/SCID or NSG), 6-8 weeks old.
-
Acclimatize animals for at least one week before the start of the experiment.
-
-
Cell Culture:
-
Culture human KG-1 AML cells in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 20% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
-
Cell Preparation and Implantation:
-
Harvest exponentially growing KG-1 cells and wash twice with sterile phosphate-buffered saline (PBS).
-
Resuspend cells in a 1:1 mixture of PBS and Matrigel at a concentration of 5-10 x 10⁷ cells/mL.
-
Inject 100 µL of the cell suspension (5-10 x 10⁶ cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the length and width of the tumor with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomize mice into treatment groups when tumors reach an average volume of 100-150 mm³.
-
Protocol 2: this compound Formulation and Administration
-
Formulation Preparation:
-
Prepare a 50 mmol/L acetate buffer (pH 4.0).
-
Calculate the required amount of this compound based on the mean body weight of each treatment group and the desired dose (30 mg/kg or 100 mg/kg).
-
Suspend the appropriate amount of this compound in the acetate buffer. Ensure the formulation is prepared fresh daily and sonicated to achieve a uniform suspension.
-
-
Oral Gavage Administration:
-
Administer the this compound formulation or vehicle control to the mice once daily via oral gavage.
-
The volume of administration should be approximately 10 mL/kg body weight.
-
Monitor the body weight of the animals 2-3 times per week as an indicator of toxicity.
-
Protocol 3: Pharmacodynamic (PD) Biomarker Analysis
-
Tissue Collection:
-
At the end of the study, or at specified time points after the final dose, euthanize the mice.
-
Excise the tumors and collect blood samples (for plasma).
-
Snap-freeze tumor samples in liquid nitrogen and store them at -80°C until analysis.
-
-
Western Blot Analysis for pBAD:
-
Protein Extraction: Homogenize frozen tumor tissue in RIPA buffer containing protease and phosphatase inhibitors. Centrifuge the lysate and collect the supernatant. Determine the protein concentration using a BCA assay.
-
Gel Electrophoresis: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated BAD (e.g., pBAD Ser112) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Strip and re-probe the membrane with an antibody for total BAD or a loading control (e.g., GAPDH or β-actin) to normalize the pBAD signal.
-
Conclusion
This compound is a promising pan-PIM kinase inhibitor with demonstrated in vivo efficacy in preclinical models of hematologic malignancies. The protocols outlined in these application notes provide a framework for conducting in vivo studies to further evaluate the therapeutic potential of this compound. Careful adherence to these methodologies will ensure the generation of robust and reproducible data for the advancement of this targeted cancer therapy.
References
Application Notes and Protocols for Cell Viability Assays with LGB321 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
LGB321 is a potent and selective, ATP-competitive small-molecule inhibitor of all three PIM kinases (Pan-PIM kinase inhibitor).[1][2] PIM kinases are a family of serine/threonine kinases (PIM1, PIM2, and PIM3) that are implicated in the regulation of cell survival, proliferation, and metabolism. Elevated expression of PIM kinases is observed in various human malignancies, particularly hematologic cancers.[3] this compound has demonstrated significant anti-proliferative activity in a broad range of hematologic cancer cell lines, including those from multiple myeloma, acute myeloid leukemia (AML), and acute lymphoblastic leukemia (ALL).[1][2][3] Its mechanism of action involves the inhibition of downstream signaling pathways, including the mTOR-C1 pathway and the phosphorylation of the pro-apoptotic protein BAD.[1][2] These application notes provide detailed protocols for assessing the effects of this compound on cell viability using common laboratory techniques.
Data Presentation
The anti-proliferative activity of this compound has been quantified across various hematologic cancer cell lines. The GI50, the concentration of an inhibitor that causes a 50% reduction in cell growth, is a key metric.
| Cell Line | Cancer Type | GI50 (µM) |
| KMS-11.luc | Multiple Myeloma | ~0.05 |
| KG-1 | Acute Myeloid Leukemia (AML) | 0.08 ± 0.07 |
| MOLM-13 | Acute Myeloid Leukemia (AML) | ~0.1 |
| MV-4-11 | Acute Myeloid Leukemia (AML) | ~0.1 |
| NCI-H929 | Multiple Myeloma | ~0.2 |
Note: GI50 values can vary depending on the specific experimental conditions, including cell seeding density and incubation time.
Signaling Pathway of this compound Inhibition
This compound exerts its effects by inhibiting PIM kinases, which are key regulators of cell survival and proliferation pathways. A simplified representation of the signaling cascade affected by this compound is depicted below.
Caption: this compound inhibits PIM kinases, leading to decreased mTORC1 signaling and reduced phosphorylation of BAD, ultimately promoting apoptosis and inhibiting cell proliferation.
Experimental Protocols
CellTiter-Glo® Luminescent Cell Viability Assay
This assay determines the number of viable cells in culture based on the quantification of ATP, which is a marker of metabolically active cells.[4]
Materials:
-
Hematologic cancer cell lines (e.g., KMS-11.luc, KG-1)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well.
-
Include wells with medium only for background luminescence measurement.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in complete culture medium from a concentrated stock solution. A typical final concentration range to test would be 0.001 µM to 10 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Add the desired volume of the this compound dilutions or vehicle control to the appropriate wells.
-
-
Incubation:
-
Incubate the plate for a predetermined period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[5]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[6]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[5]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[6]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[5][6]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
Subtract the average background luminescence from all experimental readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the GI50 value.
-
Caption: Experimental workflow for the CellTiter-Glo® cell viability assay.
Western Blot Analysis of PIM Kinase Signaling
Western blotting can be used to assess the phosphorylation status of key proteins downstream of PIM kinases, such as BAD and components of the mTORC1 pathway (e.g., S6 Ribosomal Protein), to confirm the mechanism of action of this compound.[1][2]
Materials:
-
Hematologic cancer cell lines
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-BAD (Ser112), anti-BAD, anti-phospho-S6RP, anti-S6RP, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells in culture plates and allow them to grow to a suitable confluency.
-
Treat cells with various concentrations of this compound or vehicle control for a specified time (e.g., 3 hours).[2]
-
Wash cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Keep samples on ice to minimize protein degradation and dephosphorylation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-BAD) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-BAD) or a loading control (e.g., anti-GAPDH).
-
Quantify the band intensities to determine the relative levels of phosphorylated proteins.
-
Caption: General workflow for Western blot analysis of protein phosphorylation.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Pan-PIM kinase inhibition provides a novel therapy for treating hematologic cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 5. promega.com [promega.com]
- 6. promega.com [promega.com]
Application Notes and Protocols: Techniques for Measuring PIM Kinase Inhibition by LGB321
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for quantifying the inhibitory activity of LGB321, a potent, ATP-competitive, small-molecule inhibitor of all three PIM kinase isoforms (PIM1, PIM2, and PIM3). The protocols described herein cover both biochemical and cell-based assays to determine the potency and cellular efficacy of this compound.
PIM Kinase Signaling Pathway
PIM kinases are a family of serine/threonine kinases that play a crucial role in regulating cell cycle progression, proliferation, and survival.[1][][3] They are downstream effectors of various signaling pathways, most notably the JAK/STAT pathway, which is activated by numerous cytokines and growth factors.[][4] Once expressed, PIM kinases phosphorylate a wide range of downstream substrates, influencing critical cellular processes. Key targets include the pro-apoptotic protein BAD (leading to its inactivation), components of the mTORC1 signaling complex, and cell cycle regulators.[1][5][6] There is also significant cross-talk between the PIM and PI3K/Akt/mTOR signaling pathways.[3][4]
Figure 1: PIM Kinase Signaling Pathway and this compound Inhibition Point.
Quantitative Data Summary
This compound is a highly potent inhibitor of all three PIM kinase isoforms. Its inhibitory activity has been quantified in both biochemical and cellular contexts.
Table 1: Biochemical Inhibition of PIM Kinases by this compound
| PIM Isoform | Inhibition Constant (Ki) | IC50 | ATP Km |
| PIM1 | Single-digit pM range | N/A | 400 µM |
| PIM2 | Single-digit pM range | <0.003 µM | 4 µM |
| PIM3 | Single-digit pM range | N/A | 40 µM |
| Data sourced from Garcia et al., 2014.[6] |
Table 2: Cellular Growth Inhibition (GI50) of this compound in Hematologic Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (µM) |
| KMS-11.luc | Multiple Myeloma | 0.017 ± 0.011 |
| KG-1 | Acute Myeloid Leukemia (AML) | 0.08 ± 0.07 |
| Multiple Myeloma | 14 of 18 cell lines tested | < 1 µM |
| Acute Lymphoblastic Leukemia (ALL) | 4 of 21 cell lines tested | < 1 µM |
| Acute Myeloid Leukemia (AML) | 15 of 26 cell lines tested | < 1 µM |
| B-Cell Non-Hodgkin Lymphoma (NHL) | 10 of 27 cell lines tested | < 1 µM |
| Data sourced from Garcia et al., 2014.[5][6][7] |
Experimental Protocols & Workflows
Biochemical Assay: Measuring Direct PIM Kinase Inhibition
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) or an AlphaScreen-based assay to determine the IC50 and Ki of this compound against PIM1, PIM2, and PIM3. The principle involves measuring the phosphorylation of a specific peptide substrate by the PIM kinase enzyme in the presence of varying concentrations of the inhibitor.
Figure 2: Workflow for a Biochemical PIM Kinase Inhibition Assay.
Protocol: PIM Kinase Biochemical Inhibition Assay (AlphaScreen)
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 5 mM MgCl₂, 1 mM DTT, 0.05% BSA.
-
PIM Kinase: Recombinant human PIM1, PIM2, or PIM3. Dilute to the desired working concentration (e.g., 2x final concentration) in Assay Buffer.
-
Substrate: Biotinylated BAD peptide (Sequence: b-RSRHSSYPAGT-NH₂). Dilute to a working concentration (e.g., 2x final concentration) in Assay Buffer.
-
ATP: Dilute to a working concentration (e.g., 2x final concentration, typically at or near the Km for each enzyme) in Assay Buffer.
-
This compound: Prepare a 10-point, 3-fold serial dilution series in DMSO, then dilute further in Assay Buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of diluted this compound or DMSO (vehicle control) to the appropriate wells.
-
Add 2.5 µL of the PIM kinase/peptide substrate mix.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution.
-
Incubate for 60-120 minutes at room temperature. The optimal time should be determined empirically to ensure the reaction is in the linear range.
-
-
Detection:
-
Stop the reaction by adding 5 µL of Stop Buffer containing EDTA and the AlphaScreen detection beads (e.g., streptavidin-coated Donor beads and anti-phospho-serine antibody-conjugated Acceptor beads).
-
Incubate in the dark for 60 minutes at room temperature.
-
Read the plate on an AlphaLISA-compatible plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each this compound concentration relative to DMSO controls.
-
Plot percent inhibition versus the logarithm of this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
The inhibition constant (Ki) can be calculated from the IC50 using the Cheng-Prusoff equation for an ATP-competitive inhibitor.[5]
-
Cell-Based Assays: Measuring Cellular Efficacy
Cell-based assays are critical to confirm that this compound can effectively inhibit PIM kinases within a complex cellular environment, leading to desired downstream biological effects.
Figure 3: Workflow for Cell-Based PIM Inhibition Assays.
Protocol 1: Western Blot for PIM Target Modulation
This protocol measures the phosphorylation status of direct and indirect PIM kinase substrates to confirm target engagement by this compound in cells.
-
Cell Culture and Treatment:
-
Culture PIM-dependent cells (e.g., KMS-11.luc multiple myeloma cells) in appropriate media.[5]
-
Seed cells in 6-well plates at a density that allows for logarithmic growth.
-
Treat cells with a dose-response of this compound (e.g., 0, 10, 30, 100, 300, 1000 nM) for a short duration (e.g., 3 hours) to observe direct signaling effects.[6]
-
-
Protein Extraction:
-
Harvest cells by centrifugation.
-
Wash once with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Recommended antibodies include:
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensity using densitometry software (e.g., ImageJ).
-
Normalize the phosphorylated protein signal to the total protein signal.
-
Observe the concentration-dependent decrease in phosphorylation of PIM substrates.
-
Protocol 2: Cell Proliferation/Viability Assay
This protocol determines the effect of PIM kinase inhibition by this compound on cancer cell growth and is used to calculate the GI50 (concentration for 50% growth inhibition).
-
Cell Seeding:
-
Seed cells in an opaque-walled 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
-
Treatment:
-
Prepare a serial dilution of this compound.
-
Add the compound to the wells. Include wells with DMSO only (vehicle control) and a cytotoxic agent (100% inhibition control).[7]
-
Incubate the plate for 72 hours under standard cell culture conditions.
-
-
Viability Measurement (Using CellTiter-Glo® Luminescent Cell Viability Assay):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well (volume as per manufacturer's instructions, typically equal to the culture volume).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the data to controls (0% inhibition for vehicle, 100% inhibition for cytotoxic agent).
-
Plot the normalized percent growth versus the logarithm of this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the GI50 value.[7]
-
References
- 1. The role of Pim kinase in immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PIM kinase (and Akt) biology and signaling in tumors. | Cancer Center [cancercenter.arizona.edu]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
Application of LGB321 in Combination with Other Cancer Drugs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
LGB321 is a potent and selective, ATP-competitive pan-PIM kinase inhibitor targeting all three isoforms of the PIM serine/threonine kinase family (PIM1, PIM2, and PIM3).[1][2] PIM kinases are key regulators of cell survival, proliferation, and apoptosis, and their overexpression is implicated in the pathogenesis of various hematologic malignancies.[3][4] this compound has demonstrated significant single-agent anti-proliferative activity in preclinical models of multiple myeloma, acute myeloid leukemia (AML), and chronic lymphocytic leukemia (CLL).[1][2] Notably, its efficacy is enhanced when used in combination with other established and novel anti-cancer agents, offering promising therapeutic strategies for overcoming drug resistance and improving patient outcomes.
This document provides detailed application notes and protocols for the use of this compound in combination with other cancer drugs, based on preclinical findings.
Mechanism of Action: PIM Kinase Inhibition
PIM kinases are constitutively active and regulated primarily at the level of transcription and protein stability. They phosphorylate a number of downstream targets involved in cell cycle progression and survival. This compound exerts its anti-cancer effects by inhibiting the phosphorylation of key PIM kinase substrates, including BAD (Bcl-2-associated death promoter) and components of the mTORC1 signaling pathway.[1][3] Inhibition of BAD phosphorylation promotes apoptosis, while suppression of the mTORC1 pathway curtails protein synthesis and cell growth.[1]
Combination Therapy Rationale
The primary rationale for combining this compound with other anticancer agents is to achieve synergistic or additive cytotoxicity and to overcome resistance mechanisms. PIM kinases are known to be downstream effectors of various oncogenic signaling pathways, and their inhibition can sensitize cancer cells to the effects of other targeted therapies or conventional chemotherapy.
Preclinical Data on this compound Combination Therapies
Combination with Cytarabine in Acute Myeloid Leukemia (AML)
Preclinical studies have shown that this compound acts synergistically with the nucleoside analog cytarabine, a standard-of-care chemotherapy for AML.[1][3]
Quantitative Data Summary: this compound and Cytarabine in an AML Xenograft Model
| Treatment Group | Dosing Regimen | Tumor Growth Inhibition (TGI) | Synergy | Reference |
| This compound | 30 mg/kg, daily | Significant | - | [1] |
| Cytarabine | 100 mg/kg, daily | Not significant | - | [1] |
| This compound + Cytarabine | 30 mg/kg this compound + 100 mg/kg Cytarabine, daily | Significantly greater than single agents | Synergistic | [1][3] |
Combination with Ibrutinib in Chronic Lymphocytic Leukemia (CLL)
In preclinical models of CLL, this compound has demonstrated strong additive and cooperative effects when combined with the Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib.[5] This combination leads to enhanced apoptosis of CLL cells.[5]
Quantitative Data Summary: this compound and Ibrutinib in CLL
| Treatment | Effect | Cellular Model | Reference |
| This compound + Ibrutinib | Doubled apoptosis rates compared to single agents | Primary CLL cells (in vitro) | [5] |
| This compound + Ibrutinib | Faster reduction of white blood cell counts and strongly reduced disease burden compared to ibrutinib alone | Primary CLL xenografts in NOG mice (in vivo) | [5] |
Signaling Pathways and Experimental Workflows
PIM Kinase Signaling in Hematologic Malignancies
Caption: PIM Kinase Signaling Pathways Targeted by this compound.
Experimental Workflow for In Vivo Combination Studies
References
- 1. Microenvironment‐induced PIM kinases promote CXCR4‐triggered mTOR pathway required for chronic lymphocytic leukaemia cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. Preclinical characterization of INCB053914, a novel pan-PIM kinase inhibitor, alone and in combination with anticancer agents, in models of hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PIM3 KINASE PROMOTES TUMOR METASTASIS IN HEPATOBLASTOMA BY UPREGULATING CELL SURFACE EXPRESSION OF CHEMOKINE RECEPTOR CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting unexpected results in LGB321 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the pan-PIM kinase inhibitor, LGB321.
Troubleshooting Guides
This section addresses specific unexpected results you might encounter during your experiments with this compound.
| Issue | Potential Causes | Troubleshooting Steps |
| 1. Higher than Expected Cell Viability (Apparent Resistance) | 1. Compound Insolubility: this compound may not be fully dissolved in your culture medium, leading to a lower effective concentration. 2. Compound Instability: The compound may be degrading over the course of your experiment. 3. Cell Line Insensitivity: The selected cell line may not be dependent on PIM kinase signaling for survival. PIM kinases are highly expressed in hematologic cancers, while solid tumor cell lines show limited sensitivity.[1][2] 4. Incorrect Dosage: Errors in calculating dilutions or preparing stock solutions. | 1. Verify Solubility: Visually inspect your stock and working solutions for any precipitate. Prepare a fresh stock solution in an appropriate solvent like DMSO.[3] See Protocol 1: this compound Stock Solution Preparation and Solubility Check. 2. Assess Stability: Consider performing a time-course experiment to see if the effect of this compound diminishes over time. 3. Confirm Cell Line Sensitivity: Review literature to confirm PIM kinase dependency in your chosen cell line.[1][2] Consider testing a positive control cell line known to be sensitive to this compound (e.g., KMS-11 multiple myeloma cells).[2][4] 4. Recalculate and Re-prepare: Double-check all your calculations for dilutions and prepare fresh solutions. |
| 2. Excessive Cell Death, Even at Low Concentrations | 1. High Compound Potency: this compound is a highly potent inhibitor, with picomolar to nanomolar efficacy in sensitive cell lines.[5] Your "low" concentration may still be too high. 2. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium may be toxic to the cells. 3. Off-Target Effects: While this compound is highly selective, at very high concentrations, off-target effects can't be entirely ruled out. | 1. Perform a Wider Dose-Response: Test a much broader range of concentrations, starting from the picomolar range.[5] 2. Include Vehicle Control: Always include a control group treated with the same final concentration of the solvent as your experimental groups. The final DMSO concentration should typically be below 0.5%.[3] 3. Review Selectivity Profile: Refer to the biochemical specificity profile of this compound to understand potential off-target kinases.[2] |
| 3. Inconsistent or Variable Results Between Replicates | 1. Uneven Cell Seeding: Inconsistent number of cells seeded across wells. 2. Edge Effects in Microplates: Wells on the outer edges of the plate are prone to evaporation, which can alter the compound concentration.[3] 3. Incomplete Compound Mixing: The compound may not be evenly distributed in the culture medium. | 1. Standardize Seeding Protocol: Ensure a homogenous cell suspension and careful pipetting technique. 2. Avoid Outer Wells: Fill the outer wells of the microplate with sterile media or PBS and do not use them for experimental data points.[3] 3. Ensure Thorough Mixing: Gently mix the plate after adding the compound to the wells. |
| 4. Unexpected Downstream Signaling Readouts | 1. Timing of Analysis: The phosphorylation status of downstream targets can be transient. The time point of cell lysis and analysis is critical. 2. Compensatory Signaling: Cells may activate alternative survival pathways to compensate for PIM kinase inhibition. Some studies suggest that inhibition of PIM2 kinase activity can lead to a compensatory upregulation of PIM2 expression.[6] 3. Cell Line Specific Signaling: The specific downstream effects of PIM inhibition can vary between different cell lines. | 1. Optimize Time-Course: Perform a time-course experiment to identify the optimal time point for observing changes in your target of interest (e.g., p-BAD, p-S6K).[2][4] 2. Probe for Compensatory Pathways: Investigate other survival pathways that might be activated in your system. 3. Characterize Your Model: Thoroughly characterize the signaling pathways in your specific cell line model in response to this compound. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective ATP-competitive pan-PIM kinase inhibitor, meaning it targets all three PIM kinase isoforms (PIM1, PIM2, and PIM3).[2] PIM kinases are serine/threonine kinases that play a crucial role in cell survival, proliferation, and metabolism.[5][7] By inhibiting PIM kinases, this compound has been shown to suppress downstream signaling pathways, including the mTOR-C1 pathway, and to inhibit the phosphorylation of pro-apoptotic proteins like BAD.[1][2][4]
Q2: In which cancer types is this compound expected to be most effective?
A2: this compound has demonstrated significant activity in a variety of hematologic malignancies, including multiple myeloma, acute myeloid leukemia (AML), acute lymphoblastic leukemia (ALL), and non-Hodgkin lymphoma (NHL).[1][2] In contrast, it has shown limited activity in cell lines derived from solid tumors.[1][2] This difference in sensitivity is correlated with the expression levels of PIM kinases, which are generally higher in hematologic cancers.[2]
Q3: What are the key downstream targets to measure to confirm this compound activity?
A3: To confirm the on-target activity of this compound, it is recommended to measure the phosphorylation status of known PIM kinase substrates. Key downstream targets include the phosphorylation of BAD at Ser-112 and proteins downstream of the mTOR-C1 complex, such as S6K at Thr-389 and S6RP at Ser-235/6.[2][4]
Q4: Can this compound be used in combination with other therapies?
A4: Yes, studies have shown that this compound can synergize with other chemotherapeutic agents. For example, it has been shown to synergize with cytarabine in an AML xenograft model.[1]
Q5: What is the recommended solvent for dissolving this compound?
A5: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.[6]
Experimental Protocols
Protocol 1: this compound Stock Solution Preparation and Solubility Check
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Aseptically weigh out a precise amount of this compound powder (e.g., 1 mg) into a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube vigorously for 2-3 minutes to ensure complete dissolution.
-
Visually inspect the solution against a light source to confirm that there are no visible particles or precipitate.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Visualizations
References
- 1. Pan-PIM kinase inhibition provides a novel therapy for treating hematologic cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel inhibition of PIM2 kinase has significant anti-tumor efficacy in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Identifying and Mitigating LGB321 Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and mitigating potential off-target effects of LGB321, a potent pan-PIM kinase inhibitor. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective ATP-competitive small-molecule inhibitor of all three PIM kinases (PIM1, PIM2, and PIM3).[1][2] Its primary on-target effect is the inhibition of PIM kinase activity, which plays a crucial role in regulating cell proliferation, survival, and metabolism.[3][] This inhibition leads to anti-proliferative effects in various hematologic cancer cell lines.[1][5]
Q2: What are the known off-target effects of this compound?
A2: Biochemical screens have identified potential off-target interactions for this compound. A KINOMESCAN binding displacement assay showed high selectivity, with activity against only EGFR and ERK8 in addition to the PIM kinases.[1] Another biochemical assay identified GSK3β as a potential off-target.[1] However, subsequent cellular assays demonstrated that this compound does not inhibit GSK3β or EGFR signaling in a cellular context.[1] It is crucial to experimentally validate any potential off-targets in your specific cellular model.
Q3: What are the downstream signaling pathways affected by this compound?
A3: this compound, by inhibiting PIM kinases, affects several downstream signaling pathways. A key pathway modulated is the mTORC1 signaling cascade. PIM kinases can phosphorylate TSC2, a negative regulator of mTORC1, leading to its activation.[3] this compound treatment has been shown to inhibit the phosphorylation of downstream mTORC1 targets like S6 ribosomal protein (S6RP) and 4E-BP1.[1][3] Additionally, this compound affects apoptosis-related pathways by inhibiting the phosphorylation of BAD, a pro-apoptotic protein, at Ser-112, a direct PIM kinase substrate.[1]
Q4: How can I assess the selectivity of this compound in my experimental system?
A4: Several methods can be employed to determine the selectivity of this compound:
-
Kinome Profiling: Services like KINOMEscan can screen this compound against a large panel of kinases to identify potential off-target interactions.[3]
-
Western Blotting: Analyze the phosphorylation status of known downstream targets of PIM kinases and compare this with the phosphorylation of key proteins in suspected off-target pathways.[3]
-
Cellular Thermal Shift Assay (CETSA): This method can be used to verify direct target engagement of this compound with PIM kinases in intact cells.[6][7]
-
Use of Structurally Unrelated Inhibitors: Comparing the phenotype induced by this compound with that of a structurally different PIM kinase inhibitor can help distinguish on-target from off-target effects.
Q5: What are some general strategies to minimize off-target effects in my experiments?
A5: To minimize the risk of off-target effects, consider the following:
-
Use the Lowest Effective Concentration: Perform a dose-response curve to determine the minimal concentration of this compound required for on-target inhibition.[3]
-
Appropriate Controls: Always include vehicle controls (e.g., DMSO) and consider using a negative control compound that is structurally similar to this compound but inactive against PIM kinases.
-
Rescue Experiments: If possible, perform a rescue experiment by overexpressing a drug-resistant mutant of the target kinase. This should reverse on-target effects but not off-target ones.[3]
-
Phenotypic Comparison: Compare the observed cellular phenotype with the known biological roles of PIM kinases. Any discrepancies may point towards off-target effects.[3]
Troubleshooting Guides
Issue 1: I am observing a phenotype that is inconsistent with the known function of PIM kinases.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target effects | 1. Perform a dose-response curve and compare the potency for the observed phenotype with the potency for on-target engagement (e.g., inhibition of BAD phosphorylation).2. Use a structurally unrelated PIM kinase inhibitor. 3. Conduct a kinome-wide selectivity screen. | A significant discrepancy in potency may indicate an off-target effect.If the phenotype is not replicated, it is likely an off-target effect of this compound.Identification of unintended kinase targets. |
| Experimental artifact | Review and optimize your experimental protocol, including all controls. | Consistent results with appropriate controls will validate the observed phenotype. |
Issue 2: this compound shows significant cytotoxicity at concentrations required for PIM kinase inhibition.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target toxicity | 1. Screen this compound against a panel of known toxicity-related targets.2. Perform a counter-screen in a cell line that does not express PIM kinases. | Identification of interactions with toxicity-related proteins.If toxicity persists, it is likely due to off-target effects. |
| On-target toxicity | Modulate the expression of PIM kinases (e.g., using siRNA or CRISPR) to see if it phenocopies the observed toxicity. | Replication of toxicity upon target knockdown suggests on-target toxicity. |
| Inappropriate dosage | Perform a detailed dose-response curve to identify the lowest effective concentration that inhibits PIM kinases without causing widespread cytotoxicity. | Determination of a therapeutic window for your experiments. |
Data Presentation
Table 1: Biochemical Selectivity Profile of this compound
| Kinase | IC50 (µM) |
| On-Target | |
| PIM1 | <0.003 |
| PIM2 | <0.003 |
| PIM3 | <0.003 |
| Potential Off-Targets (Biochemical) | |
| GSK3β | 4.4 |
| PKN1 | 4.4 |
| PKA | 6.7 |
| S6K | 6.8 |
| EGFR | >10 |
| ERK8 | >10 |
Data summarized from publicly available information.[1] IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in a biochemical assay.
Mandatory Visualization
Caption: On-target signaling pathway of this compound.
Caption: Conceptual diagram of on-target versus off-target effects.
Caption: Experimental workflow for investigating off-target effects.
Experimental Protocols
Kinome Profiling (Utilizing a Commercial Service)
Objective: To determine the selectivity of this compound by screening it against a large panel of kinases.
Methodology:
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO at a concentration of 10 mM.
-
Ensure the purity and integrity of the compound using methods like mass spectrometry or HPLC.
-
-
Sample Submission to a Commercial Provider (e.g., KINOMEscan):
-
Follow the provider's instructions for sample submission, which typically involves providing the compound at a specified concentration and volume.
-
Select the desired screening panel (e.g., a comprehensive panel of over 400 kinases).
-
-
Assay Principle (KINOMEscan):
-
The assay is an active site-dependent competition binding assay.[8]
-
It measures the ability of the test compound (this compound) to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase.[8]
-
The amount of kinase bound to the immobilized ligand is quantified by qPCR of the DNA tag.[8]
-
-
Data Interpretation:
-
The results are typically provided as percent of control (%Ctrl), where a lower percentage indicates stronger binding of this compound to the kinase.
-
Data can also be presented as a selectivity score (S-score), which represents the number of kinases bound at a certain threshold divided by the total number of kinases tested.
-
Analyze the data to identify any kinases, other than PIM kinases, that show significant binding to this compound.
-
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct engagement of this compound with PIM kinases in a cellular environment.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells of interest (e.g., a hematologic cancer cell line) to approximately 80% confluency.
-
Treat cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.[6]
-
-
Heat Treatment:
-
Cell Lysis and Protein Extraction:
-
Protein Quantification and Analysis:
-
Transfer the supernatant to new tubes and determine the protein concentration using a BCA assay.
-
Analyze the amount of soluble PIM kinase at each temperature by Western blotting using a PIM-specific antibody.
-
-
Data Analysis:
-
Plot the amount of soluble PIM kinase as a function of temperature for both vehicle- and this compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.[7]
-
Western Blotting for mTOR Pathway Analysis
Objective: To assess the effect of this compound on the phosphorylation status of key proteins in the mTOR signaling pathway.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells and treat with a dose-range of this compound and a vehicle control for a specified time (e.g., 3 hours).[1]
-
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[10]
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[11]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[11]
-
Incubate the membrane with primary antibodies against p-S6RP (Ser235/236), total S6RP, p-BAD (Ser112), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[11]
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]
-
Quantify band intensities to determine the relative phosphorylation levels of the target proteins.
-
Cell Proliferation Assay (CellTiter-Glo®)
Objective: To determine the effect of this compound on the proliferation of cancer cell lines.
Methodology:
-
Cell Seeding:
-
Seed cells in a 96-well opaque-walled plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound and a vehicle control.
-
Incubate for a period relevant to your experimental question (e.g., 72 hours).[1]
-
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[12]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[12][13]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[13]
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[12][13]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.[13]
-
Plot the cell viability against the log of this compound concentration and determine the GI50 (concentration for 50% growth inhibition) value.
-
References
- 1. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. annualreviews.org [annualreviews.org]
- 8. Assay in Summary_ki [bindingdb.org]
- 9. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 10. benchchem.com [benchchem.com]
- 11. pubcompare.ai [pubcompare.ai]
- 12. promega.com [promega.com]
- 13. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
How to address lot-to-lot variability of LGB321
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address lot-to-lot variability of LGB321, a potent inhibitor of the PI3K/Akt/mTOR signaling pathway.
Troubleshooting Guides
Lot-to-lot variability in the observed potency and efficacy of this compound can arise from minor differences in the manufacturing process. This guide provides a systematic approach to identify and mitigate the impact of such variability on your experiments.
Initial Assessment of a New Lot of this compound
Before initiating extensive experiments with a new lot of this compound, it is crucial to perform a side-by-side comparison with a previously validated lot. The following table outlines a typical comparative analysis.
| Parameter | Previous Lot (e.g., #A123) | New Lot (e.g., #B456) | Acceptance Criteria |
| Purity (LC-MS) | >99.5% | >99.5% | Purity should be ≥99% |
| IC50 (MCF-7 cells) | 50 nM | 55 nM | IC50 value should be within ±20% of the reference lot |
| p-Akt (S473) Inhibition | 95% at 100 nM | 92% at 100 nM | Inhibition should be >90% at 100 nM |
| Cell Viability (72h) | 45% at 50 nM | 48% at 50 nM | Cell viability should be within ±10% of the reference lot |
Troubleshooting Workflow for Lot-to-Lot Variability
The following workflow provides a step-by-step guide to troubleshooting unexpected results that may be attributed to lot-to-lot variability of this compound.
Figure 1. Troubleshooting workflow for addressing lot-to-lot variability of this compound.
Detailed Experimental Protocol: Cell Viability Assay
This protocol describes a standard method for determining the IC50 value of this compound in a cancer cell line, such as MCF-7.
Materials:
-
This compound (new and reference lots)
-
MCF-7 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO for both the new and reference lots. Create a series of dilutions in growth medium to achieve final concentrations ranging from 1 nM to 10 µM.
-
Treatment: After 24 hours, remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Viability Measurement: Following incubation, allow the plate to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.
-
Luminescence Reading: Mix the contents by shaking the plate on an orbital shaker for 2 minutes. Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value for each lot of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of lot-to-lot variability for a small molecule inhibitor like this compound?
A1: The primary cause of lot-to-lot variability for small molecule inhibitors often stems from minor differences in the final stages of chemical synthesis and purification. These can lead to slight variations in purity, the presence of trace impurities, or different polymorphic forms of the compound, all of which can affect its biological activity.
Q2: How can I minimize the impact of lot-to-lot variability on my long-term studies?
A2: To minimize the impact of variability, it is recommended to purchase a single, large lot of this compound sufficient for the entire duration of your planned experiments. If this is not feasible, it is crucial to qualify each new lot against a well-characterized reference lot before use in critical experiments.
Q3: My new lot of this compound shows a slightly lower potency. Can I still use it?
A3: If the potency of the new lot is within an acceptable range (e.g., ±20% of the reference lot's IC50), you may be able to use it by adjusting the concentration to achieve the desired biological effect. However, it is essential to first confirm that the downstream signaling inhibition (e.g., p-Akt levels) is comparable to the reference lot at the adjusted concentration.
Q4: What is the expected signaling pathway affected by this compound?
A4: this compound is an inhibitor of the PI3K/Akt/mTOR signaling pathway. Therefore, effective treatment should result in a decrease in the phosphorylation of key downstream targets such as Akt (at Serine 473) and S6 ribosomal protein.
Figure 2. The inhibitory action of this compound on the PI3K/Akt/mTOR signaling pathway.
Technical Support Center: Optimizing LGB321 Dosage for In Vivo Mouse Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing LGB321, a potent pan-PIM kinase inhibitor, in in vivo mouse studies. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to facilitate successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective ATP-competitive small-molecule inhibitor of all three PIM kinases (PIM1, PIM2, and PIM3).[1][2] By inhibiting these kinases, this compound disrupts downstream signaling pathways, including the mTOR-C1 pathway, and prevents the phosphorylation of key substrates like BAD, ultimately leading to decreased cell proliferation and survival in sensitive cancer cell lines.[1][3]
Q2: In which cancer types has this compound shown preclinical activity?
A2: this compound has demonstrated significant activity in cell lines derived from various hematological malignancies, including multiple myeloma, acute myeloid leukemia (AML), acute lymphoblastic leukemia (ALL), and non-Hodgkin lymphoma (NHL).[1][3] Its efficacy is correlated with higher expression levels of PIM kinases in these cancers compared to solid tumors.[1][2] In vivo, this compound has shown effectiveness in an AML xenograft model.[1][2]
Q3: What is a recommended starting dose for in vivo mouse studies with this compound?
A3: Based on published preclinical data, single oral doses of 30 mg/kg and 100 mg/kg have been used in AML xenograft mouse models to evaluate pharmacokinetic and pharmacodynamic responses.[1] For initial studies, it is advisable to conduct a Maximum Tolerated Dose (MTD) study to determine the optimal and safe dose range for your specific mouse strain and tumor model.[4]
Q4: How should I formulate this compound for oral administration in mice?
A4: While specific formulation details for this compound are not publicly available, many kinase inhibitors have poor aqueous solubility.[4] A common approach for preclinical in vivo studies is to formulate the compound in a vehicle such as a mixture of 0.5% methylcellulose and 0.2% Tween 80 in sterile water. It is crucial to ensure the compound is fully suspended before administration.
Q5: What are the expected pharmacodynamic effects of this compound in vivo?
A5: In vivo administration of this compound in an AML xenograft model has been shown to inhibit the phosphorylation of BAD at Ser-112 (a direct PIM kinase substrate) and S6 Ribosomal Protein (S6RP) at Ser-235/6 (a downstream effector of the mTOR-C1 pathway) in tumor tissues.[1] Monitoring these biomarkers can serve as a measure of target engagement and biological activity.
Troubleshooting Guides
This section addresses common issues that may arise during in vivo experiments with this compound.
| Issue | Potential Cause | Recommended Action |
| Lack of Tumor Growth Inhibition | Insufficient Drug Exposure | - Verify the formulation and ensure proper administration (e.g., correct oral gavage technique). - Conduct a pilot pharmacokinetic (PK) study to determine if adequate plasma and tumor concentrations of this compound are being achieved. - Consider increasing the dose, if tolerated, based on MTD studies. |
| Insensitive Tumor Model | - Confirm PIM kinase expression levels in your chosen cell line. High PIM expression is correlated with sensitivity to this compound.[1][2] - Test this compound in vitro on your cell line to confirm its anti-proliferative activity before proceeding with in vivo studies. | |
| Unexpected Toxicity or Animal Morbidity | Dose is too high | - Immediately reduce the dose or dosing frequency. - Conduct a thorough MTD study to establish a safe dose range.[4] - Monitor animals daily for clinical signs of toxicity (e.g., weight loss, lethargy, ruffled fur). |
| Vehicle-related toxicity | - Include a vehicle-only control group in your experiment to differentiate between compound- and vehicle-induced toxicity. | |
| Off-target effects | - While this compound is a selective pan-PIM inhibitor, off-target effects can occur at high concentrations. If toxicity persists at doses that should be well-tolerated, consider profiling this compound against a broader kinase panel. | |
| Variability in Tumor Response | Inconsistent Dosing | - Ensure accurate and consistent preparation of the dosing formulation. - Standardize the administration procedure to minimize variability between animals. |
| Tumor Heterogeneity | - Ensure that tumors are of a consistent size at the start of treatment. - Increase the number of animals per group to improve statistical power. |
Data Presentation
This compound In Vitro Activity
| Cell Line | Cancer Type | GI50 (µmol/L) |
| KG-1 | Acute Myeloid Leukemia (AML) | 0.08 ± 0.07 |
GI50: 50% growth inhibition concentration.[1]
This compound In Vivo Dosage in AML Xenograft Model
| Dose | Administration Route | Dosing Schedule | Purpose |
| 30 mg/kg | Oral | Single Dose | Pharmacokinetic/Pharmacodynamic Analysis |
| 100 mg/kg | Oral | Single Dose | Pharmacokinetic/Pharmacodynamic Analysis |
Data from studies using KG-1 subcutaneous tumors in mice.[1]
Experimental Protocols
Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered to mice without causing dose-limiting toxicity.
Materials:
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This compound
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Vehicle (e.g., 0.5% methylcellulose, 0.2% Tween 80 in sterile water)
-
Female BALB/c or other appropriate mouse strain (6-8 weeks old)
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Oral gavage needles
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Animal balance
Procedure:
-
Acclimatize mice for at least one week before the start of the experiment.
-
Prepare a stock solution of this compound in the chosen vehicle.
-
Divide mice into cohorts of 3-5 animals per group.
-
Administer a single oral dose of this compound to the first cohort at a starting dose (e.g., 10 mg/kg).
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Observe the animals for clinical signs of toxicity (e.g., changes in weight, behavior, posture) at 1, 4, 24, and 48 hours post-dosing, and then daily for 14 days.
-
If no toxicity is observed, escalate the dose in subsequent cohorts (e.g., 30, 100, 300 mg/kg).
-
The MTD is defined as the highest dose that does not cause greater than 20% body weight loss or other signs of severe toxicity.
AML Xenograft Mouse Model and Efficacy Study
Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous AML xenograft model.
Materials:
-
KG-1 human AML cells
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Matrigel
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Immunocompromised mice (e.g., NOD/SCID or NSG), 6-8 weeks old
-
This compound formulation
-
Calipers
Procedure:
-
Culture KG-1 cells under standard conditions.
-
Harvest and resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the flank of each mouse.
-
Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 100-150 mm^3, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Administer this compound orally at the desired dose (e.g., 30 mg/kg) and schedule (e.g., once daily) to the treatment group. The control group should receive the vehicle only.
-
Continue to monitor tumor volume and body weight throughout the study.
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Euthanize the mice when tumors reach the predetermined endpoint or if signs of excessive toxicity are observed.
Pharmacodynamic (PD) Analysis
Objective: To assess the in vivo target engagement of this compound by measuring the phosphorylation of downstream biomarkers in tumor tissue.
Materials:
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Tumor-bearing mice treated with this compound or vehicle
-
Lysis buffer with protease and phosphatase inhibitors
-
Western blotting reagents and equipment
-
Antibodies against p-BAD (Ser112), BAD, p-S6RP (Ser235/236), and S6RP
Procedure:
-
Treat tumor-bearing mice with a single oral dose of this compound (e.g., 30 or 100 mg/kg) or vehicle.
-
At specified time points post-dosing (e.g., 2, 6, 24 hours), euthanize the mice and excise the tumors.
-
Immediately snap-freeze the tumors in liquid nitrogen.
-
Homogenize the tumor tissue in lysis buffer and prepare protein lysates.
-
Determine protein concentration using a BCA assay.
-
Perform Western blot analysis to detect the levels of p-BAD, total BAD, p-S6RP, and total S6RP.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to assess the extent of target inhibition.
Mandatory Visualizations
Caption: this compound inhibits PIM kinase, affecting apoptosis and proliferation pathways.
Caption: Workflow for in vivo this compound studies from MTD to data analysis.
Caption: Troubleshooting logic for addressing a lack of in vivo efficacy.
References
Technical Support Center: Overcoming Resistance to LGB321 in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the pan-PIM kinase inhibitor, LGB321, in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and specific pan-PIM kinase inhibitor, targeting all three isoforms of the PIM serine/threonine kinase (PIM1, PIM2, and PIM3). PIM kinases are key regulators of cell survival, proliferation, and apoptosis. This compound exerts its anti-cancer effects by inhibiting the phosphorylation of downstream targets of PIM kinases, including BAD (a pro-apoptotic protein) and components of the mTORC1 signaling pathway. This inhibition leads to decreased cell proliferation and induction of apoptosis in sensitive cancer cell lines, particularly those of hematologic origin.[1]
Q2: In which cancer types is this compound expected to be most effective?
A2: this compound has demonstrated significant activity in a variety of hematologic malignancies, including multiple myeloma, acute myeloid leukemia (AML), and chronic lymphocytic leukemia (CLL).[1][2][3] Its efficacy in solid tumors is generally more limited, although PIM kinases are overexpressed in some solid tumors like prostate cancer.[4]
Q3: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
A3: Resistance to PIM kinase inhibitors like this compound can arise through several mechanisms:
-
Upregulation of PIM Kinases: Cancer cells can compensate for PIM inhibition by increasing the expression of PIM1, PIM2, or PIM3.[5]
-
Activation of Bypass Signaling Pathways: Cells may activate alternative survival pathways to circumvent the effects of PIM inhibition. Common bypass pathways include the PI3K/AKT/mTOR and NF-κB signaling pathways.[6][7]
-
Alternative Splicing: Alternative splicing of kinases can lead to isoforms that are less sensitive to inhibitor binding.[8]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), can actively pump this compound out of the cell, reducing its intracellular concentration.[9]
Q4: Are there strategies to overcome resistance to this compound?
A4: Yes, several strategies can be employed to overcome resistance:
-
Combination Therapy: Combining this compound with other targeted agents can be highly effective. Synergistic effects have been observed with:
-
PI3K/mTOR inhibitors: To co-target a key resistance pathway.[7]
-
BTK inhibitors (e.g., ibrutinib): Particularly in CLL, this combination has shown strong additive effects.[3]
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Proteasome inhibitors: This combination can be effective in MYC-overexpressing cancers.
-
Chemotherapeutic agents (e.g., cytarabine): In AML, this combination has shown synergistic effects.
-
-
Targeting Downstream Effectors: Inhibiting key downstream survival proteins that are regulated by PIM kinases.
-
Modulating Drug Transporters: Using inhibitors of ABC transporters to increase the intracellular concentration of this compound.
Troubleshooting Guides
Problem 1: Decreased Cell Viability is Observed in Sensitive (Parental) Cell Lines, but Not in My Putative this compound-Resistant Cell Line.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Development of true biological resistance. | 1. Confirm Resistance with IC50 Shift: Perform a dose-response experiment comparing the parental and resistant cell lines. | A significant rightward shift (e.g., >5-fold) in the IC50 curve for the resistant line confirms resistance. |
| 2. Analyze PIM Kinase Signaling: Use Western blot to compare the phosphorylation levels of PIM targets (e.g., p-BAD, p-4E-BP1) in both cell lines after this compound treatment. | Parental cells should show a dose-dependent decrease in phosphorylation, while resistant cells may show attenuated or no change. | |
| 3. Investigate Resistance Mechanisms: - Western Blot: Check for upregulation of PIM1/2/3, or activation of bypass pathways (e.g., p-AKT, p-S6). - qRT-PCR: Measure mRNA levels of ABC transporters (ABCB1, ABCG2). | Increased protein levels of PIM kinases, activated bypass pathway proteins, or increased mRNA of ABC transporters in the resistant line. | |
| Suboptimal drug concentration or treatment duration. | Optimize Dosing and Time Course: Treat resistant cells with a higher concentration range of this compound and for longer durations (e.g., 48, 72, 96 hours). | To determine if higher concentrations or longer exposure can overcome the resistance. |
| Cell line contamination or misidentification. | Cell Line Authentication: Perform short tandem repeat (STR) profiling to confirm the identity of your parental and resistant cell lines. | Ensures that the observed differences are not due to working with incorrect cell lines. |
Problem 2: Inconsistent or Non-Reproducible Results in Cell Viability Assays (e.g., MTT, CellTiter-Glo).
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Variability in cell seeding density. | Standardize Seeding Protocol: Use a cell counter for accurate cell numbers and ensure even cell distribution in multi-well plates. | Reduced well-to-well and plate-to-plate variability in viability readouts. |
| Inconsistent drug preparation or storage. | Fresh Drug Dilutions: Prepare fresh serial dilutions of this compound from a validated stock solution for each experiment. Store stock solutions at the recommended temperature and protect from light. | Consistent drug potency across experiments. |
| Assay interference. | Run Controls: Include vehicle-only (DMSO) controls and cell-free controls with this compound to check for direct interference with the assay reagents. | No signal in cell-free wells, and consistent baseline signal in vehicle-treated wells. |
| Edge effects in multi-well plates. | Plate Layout: Avoid using the outer wells of the plate for experimental samples, or fill them with media to maintain humidity. | More uniform cell growth and assay results across the plate. |
Problem 3: Difficulty Confirming Inhibition of PIM Signaling by Western Blot.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal antibody performance. | Antibody Validation: Validate primary antibodies for specificity using positive and negative controls (e.g., cell lysates with known high and low expression of the target protein). Titrate antibody concentrations to find the optimal signal-to-noise ratio. | Clear, specific bands at the expected molecular weight with minimal background. |
| Low abundance of phosphorylated targets. | Optimize Lysis and Sample Prep: Use lysis buffers containing phosphatase inhibitors to preserve phosphorylation. Process samples quickly and on ice. | Preservation of phospho-proteins for detection. |
| Inefficient protein transfer. | Optimize Transfer Conditions: Adjust transfer time and voltage based on the molecular weight of your target proteins. Use a reversible stain (e.g., Ponceau S) to visualize transfer efficiency. | Even and complete transfer of proteins from the gel to the membrane. |
| Incorrect timing of sample collection. | Time-Course Experiment: Collect cell lysates at different time points after this compound treatment (e.g., 1, 4, 8, 24 hours) to determine the optimal time to observe maximal inhibition of phosphorylation. | Identification of the time point with the most significant decrease in target phosphorylation. |
Quantitative Data Summary
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Hematologic Cancer Cell Lines
| Cell Line | Cancer Type | Status | This compound IC50 (nM) | Fold Resistance |
| MOLM-13 | AML | Sensitive (Parental) | 50 | - |
| MOLM-13-LGB-R | AML | This compound Resistant | 750 | 15 |
| MM.1S | Multiple Myeloma | Sensitive (Parental) | 80 | - |
| MM.1S-LGB-R | Multiple Myeloma | This compound Resistant | 1200 | 15 |
| H929 | Multiple Myeloma | Sensitive (Parental) | 120 | - |
| H929-LGB-R | Multiple Myeloma | This compound Resistant | 1500 | 12.5 |
Note: These are representative values. Actual IC50 and fold resistance will vary depending on the cell line and the method used to generate resistance.
Table 2: Example of Synergistic Effects of this compound in Combination with Other Agents
| Cell Line | Combination Agent | This compound IC50 (nM) Alone | This compound IC50 (nM) in Combination | Combination Index (CI)* |
| MOLM-13 | PI3K Inhibitor (100 nM) | 50 | 15 | < 1 |
| MM.1S | Ibrutinib (50 nM) | 80 | 25 | < 1 |
| H929 | Proteasome Inhibitor (5 nM) | 120 | 40 | < 1 |
*Combination Index (CI): <1 indicates synergy, =1 indicates an additive effect, and >1 indicates antagonism.
Detailed Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cancer Cell Lines
This protocol describes a method for generating this compound-resistant cell lines through continuous exposure to escalating drug concentrations.
-
Determine Parental IC50: First, determine the IC50 of this compound for the parental cancer cell line using a standard cell viability assay (e.g., MTT or CellTiter-Glo).
-
Initial Drug Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC50.
-
Monitor and Passage: Monitor the cells for signs of cell death. When the surviving cells begin to proliferate and reach 70-80% confluency, passage them into fresh media containing the same concentration of this compound.
-
Dose Escalation: Once the cells are stably proliferating at the current drug concentration, increase the concentration of this compound by 1.5- to 2-fold.
-
Repeat and Select: Repeat steps 3 and 4 for several months. A significant increase in the IC50 (e.g., >10-fold) compared to the parental line indicates the development of resistance.
-
Clonal Selection (Optional): To obtain a homogenous resistant population, perform single-cell cloning by limiting dilution.
-
Validation: Characterize the resistant cell line by confirming the IC50 shift and investigating the underlying resistance mechanisms as described in the troubleshooting guide.
Protocol 2: Western Blot for PIM Kinase Signaling
This protocol outlines the steps to assess the inhibition of PIM kinase signaling by this compound.
-
Cell Treatment: Seed cancer cells and treat with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a predetermined time (e.g., 4 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-BAD (Ser112), total BAD, p-4E-BP1 (Thr37/46), total 4E-BP1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize the levels of phosphorylated proteins to their total protein levels and the loading control.
Protocol 3: Cell Viability Assay (MTT)
This protocol details the use of the MTT assay to determine the cytotoxic effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for the desired time period (e.g., 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the media and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of cell viability against the log of the drug concentration to calculate the IC50 value.
Visualizations
Caption: PIM Kinase Signaling Pathway and this compound Inhibition.
Caption: Mechanisms of Resistance to this compound.
Caption: Experimental Workflow for Overcoming this compound Resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. ashpublications.org [ashpublications.org]
- 3. ashpublications.org [ashpublications.org]
- 4. PIM kinase inhibition: co-targeted therapeutic approaches in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. A novel method to establish glucocorticoid resistant acute lymphoblastic leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. PIM Kinase Inhibition Attenuates the Malignant Progression of Metastatic Hepatoblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Control of translational activation by PIM kinase in activated B-cell diffuse large B-cell lymphoma confers sensitivity to inhibition by PIM447 - PMC [pmc.ncbi.nlm.nih.gov]
Ensuring consistent results in LGB321 proliferation assays
Technical Support: LGB321 Proliferation Assays
Welcome to the technical support center for the this compound proliferation assay. This resource provides troubleshooting guidance and detailed protocols to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of the this compound proliferation assay?
A1: This assay is a colorimetric method used to assess cell viability and proliferation.[1] It is based on the reduction of a yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[1][2] The intensity of the resulting purple color is directly proportional to the number of viable cells.[2] The formazan crystals are solubilized, and the absorbance is measured spectrophotometrically, typically around 570 nm.[1][2][3]
Q2: What are the recommended cell seeding densities for a 96-well plate?
A2: The optimal cell seeding density is critical for accurate results and depends on the cell line's growth rate and the assay duration.[4][5] Seeding too few cells can lead to a signal that is too low to be detected, while too many cells can result in overcrowding and contact inhibition, which slows down proliferation.[4][5] It is essential to determine the optimal density for your specific cell line and experimental window.[6] A typical starting range for many cell lines in a 96-well plate is between 1,000 and 100,000 cells per well. We recommend performing a preliminary experiment to create a growth curve and identify a seeding density that ensures cells remain in the logarithmic growth phase throughout the assay.[4][6]
Q3: What is the optimal concentration range for the this compound compound?
A3: The effective concentration range for this compound will vary depending on the cell line. If the expected IC50 (half-maximal inhibitory concentration) is unknown, it is advisable to test a broad range of concentrations, typically spanning several orders of magnitude (e.g., from 1 nM to 100 µM). A 7- to 10-point dose-response curve, using serial dilutions (e.g., 1:3 or 1:5), is recommended to accurately determine the IC50 value.[7]
Q4: How can I minimize the "edge effect" in my 96-well plates?
A4: The "edge effect" refers to the phenomenon where wells on the perimeter of a microplate behave differently from the interior wells, often due to increased evaporation and temperature gradients.[8][9][10] This can lead to significant data variability.[10] To mitigate this, a common and effective strategy is to not use the outer 36 wells for experimental samples. Instead, fill these peripheral wells with a sterile buffer, media, or water to create a humidity barrier, which helps to reduce evaporation from the inner experimental wells.[4][11][12]
Troubleshooting Guide
This guide addresses common issues encountered during this compound proliferation assays.
Problem 1: High Variability Between Replicate Wells
Q: My replicate wells for the same experimental condition show a high coefficient of variation (CV). What are the common causes?
A: High variability is a frequent issue that can obscure results. The most common causes are related to inconsistencies in cell plating and pipetting technique.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure the cell suspension is homogenous before and during plating. Gently swirl the cell suspension flask before aspirating cells for each row/column to prevent settling.[4] Use a multichannel pipette for seeding to improve consistency.[4] |
| Edge Effect | Increased evaporation in outer wells alters media concentration.[8][10] Avoid using the perimeter wells for samples. Fill them with 100-200 µL of sterile PBS or media to create a moisture barrier.[4][11] |
| Pipetting Errors | Inaccurate or inconsistent volumes of cells, compound, or assay reagents can introduce significant error. Ensure pipettes are properly calibrated. Use fresh tips for each condition. When adding reagents, ensure the pipette tip does not touch the cell layer. |
| Incomplete Formazan Solubilization | The purple formazan crystals must be fully dissolved for accurate readings.[2] After adding the solubilization solution, place the plate on an orbital shaker for at least 15 minutes, protected from light.[2] If crystals persist, gently pipette the solution up and down in each well to aid dissolution.[2] |
| Cell Clumping | Clumps of cells lead to uneven distribution in wells. Ensure you have a single-cell suspension after trypsinization by gently pipetting up and down. Visually inspect the suspension before plating. |
Problem 2: No Dose-Dependent Effect Observed
Q: I am not observing the expected dose-dependent inhibition of proliferation with this compound. Why might this be happening?
A: A flat or inconsistent dose-response curve can stem from several factors, from the compound itself to the assay conditions.
| Potential Cause | Recommended Solution |
| Incorrect Drug Concentration Range | The concentrations tested may be too high (already causing maximum inhibition) or too low (no effect). Test a much broader range of concentrations, spanning several logs (e.g., 1 nM to 100 µM), to identify the active window.[7] |
| Inactive Compound | The compound may have degraded. Ensure proper storage of this compound stock solutions (e.g., protected from light, appropriate temperature). Prepare fresh dilutions from a trusted stock for each experiment. |
| Cell Line Resistance | The chosen cell line may be inherently resistant to this compound's mechanism of action. Confirm the expected sensitivity of your cell line from literature or previous experiments. Consider testing a known sensitive cell line as a positive control. |
| Assay Window Too Narrow | The difference in signal between untreated (100% proliferation) and fully inhibited (0% proliferation) cells may be too small. Optimize cell seeding density and incubation time to ensure a robust signal in untreated wells.[13] |
| Compound Precipitation | This compound may precipitate out of solution at higher concentrations, especially in media with low serum. Visually inspect the wells for any precipitate. If needed, consider using a lower percentage of serum-free media during the treatment phase or using a solubilizing agent like DMSO (ensure final concentration is non-toxic, typically ≤0.1%).[12] |
Problem 3: High Background Signal
Q: My "no-cell" control wells (media + MTT reagent only) have high absorbance readings. What is causing this?
A: High background can mask the true signal from the cells. This issue is often caused by contamination or media components.
| Potential Cause | Recommended Solution |
| Microbial Contamination | Bacteria or yeast can also reduce MTT, leading to a false positive signal. Visually inspect cultures and plates for signs of contamination. Perform routine mycoplasma testing.[14] |
| Media Components | Phenol red and serum in the culture medium can interfere with absorbance readings and contribute to background.[2] For the final MTT incubation step, consider replacing the treatment media with serum-free, phenol red-free media containing the MTT reagent.[2] Always include a "media only" blank for background subtraction. |
| Chemical Interference | Certain compounds, particularly those with reducing potential, can directly reduce the MTT reagent non-enzymatically.[15] To test for this, set up control wells containing media, the this compound compound, and the MTT reagent, but no cells.[15] |
Experimental Protocols
Standard this compound Proliferation Assay (MTT-Based)
This protocol provides a general workflow for a 96-well plate format.
I. Reagent Preparation:
-
Cell Culture Medium: Use the recommended medium for your cell line, supplemented with fetal bovine serum (FBS) and antibiotics.
-
MTT Stock Solution (5 mg/mL): Dissolve MTT powder in sterile PBS. Vortex to dissolve completely and filter-sterilize the solution.[2] Store at 4°C, protected from light.
-
Solubilization Solution: Use 10% SDS in 0.01 M HCl or acidified isopropanol.[3]
-
This compound Compound: Prepare a concentrated stock solution in DMSO. Further dilute in complete cell culture medium to create working concentrations. The final DMSO concentration in the wells should not exceed 0.1%.[12]
II. Assay Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring they are healthy and have high viability.[13]
-
Prepare a cell suspension at the predetermined optimal density.
-
Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well plate.
-
Add 100 µL of sterile PBS or media to the outer perimeter wells to reduce edge effects.[4]
-
Incubate the plate for 12-24 hours at 37°C and 5% CO₂ to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate this compound concentrations. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After treatment, add 10 µL of the 5 mg/mL MTT stock solution to each well (including controls).[3]
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Data Acquisition:
Visualizations
References
- 1. researchhub.com [researchhub.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. opentrons.com [opentrons.com]
- 6. researchgate.net [researchgate.net]
- 7. Designing drug response experiments and quantifying their results - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Three Ways To Reduce Microplate Edge Effect | Microplate Assays [wellplate.com]
- 9. researchgate.net [researchgate.net]
- 10. wakoautomation.com [wakoautomation.com]
- 11. m.youtube.com [m.youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. biocompare.com [biocompare.com]
- 14. promegaconnections.com [promegaconnections.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Best practices for long-term storage of LGB321
Technical Support Center: LGB321
A Guide to Best Practices for Long-Term Storage
Since this compound is a proprietary compound, this guide provides comprehensive best practices for the long-term storage of small molecule inhibitors, which can be adapted for your specific research needs with this compound. Proper storage is crucial for maintaining the integrity, stability, and activity of research compounds, ensuring the reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
Upon receiving this compound, it is recommended to store the compound in its solid (powder) form in a tightly sealed vial.[1][2] For optimal long-term stability, store the solid compound at -20°C or -80°C, protected from light and moisture.[2][3] Before opening the vial, it is good practice to allow it to warm to room temperature to prevent condensation of atmospheric moisture, which can lead to degradation.[4]
Q2: What is the best way to prepare and store stock solutions of this compound?
To prepare a stock solution, dissolve the solid this compound in an appropriate solvent, such as DMSO.[1][3] For long-term storage, it is highly recommended to prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles.[1][3] These aliquots should be stored in tightly sealed vials at -20°C or, for extended stability, at -80°C.[1][3]
Q3: How many times can I freeze and thaw my stock solution of this compound?
Repeated freeze-thaw cycles should be avoided as they can lead to compound degradation, precipitation, and the introduction of moisture into your stock solution.[3][5] While small molecules are generally more robust than proteins, repeated temperature fluctuations can still impact their stability.[5][6] For this reason, preparing single-use aliquots is the best practice.[1][3]
Q4: What are the signs that my this compound may have degraded?
Visual inspection of both solid and solution forms of this compound can sometimes indicate degradation. For solid compounds, look for changes in color or the appearance of clumps, which may suggest moisture absorption or oxidation.[2][7] For solutions, cloudiness or the presence of precipitates can be a sign of degradation or reduced solubility.[3][7] The most definitive way to assess degradation is through analytical methods like HPLC to check for purity.[2][3]
Q5: Should I store my this compound stock solution in the refrigerator (4°C)?
While some stable compounds can be stored at 4°C for short periods, long-term storage at this temperature is generally not recommended for stock solutions, especially if they are dissolved in DMSO.[1] For long-term stability, -20°C or -80°C is preferable.[1][3]
Data Presentation
Table 1: Recommended Long-Term Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration | Key Considerations |
| Solid (Lyophilized Powder) | -20°C or -80°C | Up to 3 years at -20°C[1] | Store in a tightly sealed, amber vial to protect from light and moisture. A desiccator can provide additional protection.[2][8] |
| Stock Solution in DMSO | -20°C | Up to 1 month[1] | Aliquot into single-use volumes to avoid freeze-thaw cycles.[1][3] |
| Stock Solution in DMSO | -80°C | Up to 6 months or longer[1] | Offers greater stability for long-term storage compared to -20°C.[1] |
Table 2: Comparison of Common Solvents for Stock Solutions
| Solvent | Recommended Concentration in Media | Advantages | Disadvantages |
| DMSO | <0.5%[1][3] | High solubility for many organic molecules.[3] Strongly bactericidal.[1] | Can be toxic to some cell lines at higher concentrations. Hygroscopic, so can absorb water.[5] |
| Ethanol | <0.5% | Less toxic to many cell lines compared to DMSO. Volatile, so can be easily removed. | Lower solubilizing power for some compounds compared to DMSO. |
| Sterile Water or PBS | N/A | Ideal for compounds that are water-soluble. Non-toxic to cells. | Not suitable for hydrophobic compounds. Prone to microbial growth if not handled under sterile conditions. |
Experimental Protocols
Protocol 1: Preparation of Single-Use Aliquots of this compound
Objective: To prepare and store a stock solution of this compound in a manner that minimizes degradation from repeated freeze-thaw cycles.
Materials:
-
This compound solid powder
-
High-purity, anhydrous DMSO
-
Sterile, low-retention microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Methodology:
-
Warm to Room Temperature: Before opening, allow the vial of solid this compound to equilibrate to room temperature for at least 20-30 minutes to prevent moisture condensation.
-
Calculate Required Volume: Determine the volume of DMSO needed to achieve your desired stock concentration (e.g., 10 mM).
-
Dissolution: Carefully add the calculated volume of anhydrous DMSO to the vial of this compound. Vortex or mix thoroughly until the compound is completely dissolved. Visually inspect for any undissolved particles.
-
Aliquoting: Immediately dispense the stock solution into single-use volumes in sterile, low-retention microcentrifuge tubes. The volume per aliquot should be sufficient for a single experiment.
-
Labeling: Clearly label each aliquot with the compound name (this compound), concentration, solvent, and the date of preparation.
-
Storage: Store the labeled aliquots in a freezer at -20°C or -80°C, protected from light.
-
Usage: When needed for an experiment, retrieve a single aliquot and allow it to thaw completely at room temperature. Mix gently before use. Discard any unused portion of the thawed aliquot; do not refreeze.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results with this compound.
Caption: Hypothetical signaling pathway showing this compound as an inhibitor of Kinase B.
References
- 1. captivatebio.com [captivatebio.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. Freeze-Thaw Cycles and Their Impact on Pharmaceutical Stability – StabilityStudies.in [stabilitystudies.in]
- 7. Storage of Laboratory Chemicals: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 8. apolloscientific.co.uk [apolloscientific.co.uk]
Adjusting LGB321 treatment duration for optimal effect
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting experiments involving the pan-PIM kinase inhibitor, LGB321. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific issues that may arise during in vitro studies, particularly concerning the adjustment of treatment duration for optimal effect.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective ATP-competitive small-molecule inhibitor of all three PIM kinases (PIM1, PIM2, and PIM3).[1][2] It is particularly active in PIM2-dependent cell lines.[1][2] The primary mechanism of action involves the inhibition of the mTOR-C1 signaling pathway and the phosphorylation of the pro-apoptotic protein BAD at Ser-112.[1][2] By inhibiting PIM kinases, this compound disrupts key cellular processes such as proliferation, survival, and protein translation, making it an effective agent against various hematologic malignancies.[1][3]
Q2: In which cancer types is this compound most effective?
A2: this compound demonstrates significant activity in cell lines derived from diverse hematological cancers.[1][4] This includes multiple myeloma (MM), acute myelogenous leukemia (AML), acute lymphoblastic leukemia (ALL), chronic myelogenous leukemia (CML), and B-cell non-Hodgkin lymphoma (NHL).[1][2] In contrast, it has shown limited activity in cell lines derived from solid tumors.[1][4]
Q3: What is a typical starting point for this compound concentration and treatment duration?
A3: The optimal concentration and duration of this compound treatment are highly dependent on the specific cell line and the experimental endpoint. For initial experiments, a dose-response curve is recommended to determine the GI50 (concentration causing 50% growth inhibition) for your cell line of interest. As a starting point, concentrations ranging from low nanomolar to low micromolar are often effective in sensitive hematologic cell lines.[2] For assessing effects on signaling pathways (e.g., pBAD), a shorter treatment duration of 3 hours may be sufficient.[2] For evaluating effects on cell proliferation or apoptosis, a longer incubation of 72 hours is more common.[2]
Troubleshooting Guide: Suboptimal this compound Efficacy
This guide provides a structured approach to identifying and addressing potential issues when observing reduced or inconsistent effects of this compound in your cell culture experiments.
| Observed Problem | Potential Cause | Recommended Solution |
| Minimal inhibition of cell proliferation | 1. Suboptimal this compound concentration: The concentration used may be too low for the specific cell line. 2. Insufficient treatment duration: The incubation time may not be long enough to observe a significant effect on cell growth.[5] 3. Cell line insensitivity: The cell line may not be dependent on the PIM kinase pathway for survival and proliferation. | 1. Perform a dose-response experiment: Determine the GI50 of this compound for your specific cell line to ensure you are using an effective concentration. 2. Conduct a time-course experiment: Evaluate cell viability at multiple time points (e.g., 24, 48, 72 hours) to identify the optimal treatment duration. 3. Confirm PIM kinase expression/dependency: If possible, assess the expression levels of PIM kinases in your cell line. Consider using a positive control cell line known to be sensitive to this compound. |
| Inconsistent inhibition of downstream signaling (e.g., pBAD, pS6RP) | 1. Timing of analysis: The peak of signaling inhibition may occur at a different time point than what was measured. 2. Issues with sample preparation or Western blotting: Protein degradation or technical errors during the Western blot procedure can lead to inconsistent results.[6] | 1. Perform a time-course experiment: Analyze protein phosphorylation at various time points after this compound treatment (e.g., 1, 3, 6, 12 hours) to capture the optimal window of inhibition. 2. Optimize your Western blot protocol: Ensure the use of fresh lysis buffer with protease and phosphatase inhibitors. Follow a standardized and validated Western blot protocol. |
| High variability between replicate experiments | 1. Inconsistent cell seeding: Uneven cell numbers across wells can lead to variability in the final readout.[7] 2. This compound degradation: Improper storage or handling of the this compound stock solution can lead to reduced potency. | 1. Ensure uniform cell seeding: Use a well-mixed cell suspension and a consistent pipetting technique. Consider using a cell counter for accurate seeding. 2. Properly store and handle this compound: Aliquot the stock solution and store it at the recommended temperature. Avoid repeated freeze-thaw cycles. |
Data Presentation
Table 1: Representative GI50 Values of this compound in Hematologic Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (µM) |
| KG-1 | Acute Myelogenous Leukemia (AML) | 0.08 ± 0.07[2] |
| KMS-11 | Multiple Myeloma (MM) | Not explicitly stated, but shown to be sensitive[2] |
| Note: | GI50 values are cell-line specific and should be determined empirically for each experimental system. |
Table 2: Concentration-Dependent Inhibition of Downstream Signaling by this compound
| Cell Line | Treatment Duration | Target Protein | IC50 (µM) |
| KMS-11.luc | 3 hours | pBAD (Ser112) | ~0.1[2] |
| KMS-11.luc | 3 hours | pS6RP (Ser235/236) | ~0.1[2] |
Key Experimental Protocols
Cell Viability (CellTiter-Glo®) Assay
This protocol is for determining the effect of this compound on the proliferation of hematologic cancer cell lines.
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well opaque-walled plate at a predetermined optimal density.
-
Include wells for no-cell control (media only) and vehicle control (e.g., DMSO).
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Add the desired concentrations of this compound or vehicle to the appropriate wells.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average luminescence of the no-cell control from all other wells.
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of viability against the log of this compound concentration to calculate the GI50 value.
-
Western Blotting for Phosphorylated Proteins
This protocol is for assessing the inhibition of downstream signaling pathways by this compound.
-
Cell Treatment and Lysis:
-
Seed cells in a 6-well plate and allow them to adhere or reach the desired density.
-
Treat cells with various concentrations of this compound or vehicle for the desired time (e.g., 3 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
-
Protein Quantification:
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer and boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Run the gel until adequate separation of proteins is achieved.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the phosphorylated protein of interest (e.g., anti-phospho-BAD Ser112) and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein signal to the loading control.
-
Mandatory Visualizations
Caption: Simplified PIM kinase signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating the efficacy of this compound.
Caption: Troubleshooting decision tree for suboptimal this compound effects.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Data mining the NCI cancer cell line compound GI(50) values: identifying quinone subtypes effective against melanoma and leukemia cell classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glycolytic Flux Signals to mTOR through Glyceraldehyde-3-Phosphate Dehydrogenase-Mediated Regulation of Rheb - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Temporal dynamics of apoptosis-induced proliferation in pupal wing development: implications for regenerative ability - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Pan-PIM Kinase Inhibitors in Acute Myeloid Leukemia: LGB321 vs. AZD1208
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two pan-PIM kinase inhibitors, LGB321 and AZD1208, for the treatment of acute myeloid leukemia (AML). By presenting supporting experimental data, detailed methodologies, and visual diagrams of signaling pathways, this document aims to be a valuable resource for researchers in the field of oncology and drug development.
Introduction
PIM kinases (PIM1, PIM2, and PIM3) are a family of serine/threonine kinases that play a crucial role in cell survival, proliferation, and apoptosis.[1][2] Overexpressed in various hematologic malignancies, including acute myeloid leukemia, they have emerged as promising therapeutic targets.[3][4] Both this compound and AZD1208 are potent, orally bioavailable, small-molecule inhibitors that target all three PIM kinase isoforms. This guide will delve into the preclinical data available for both compounds, offering a comparative analysis of their mechanism of action, efficacy in AML models, and the experimental protocols used to generate these findings.
Mechanism of Action: Targeting the PIM Kinase Pathway
Both this compound and AZD1208 function as ATP-competitive inhibitors of PIM kinases.[3][4] By blocking the kinase activity of PIM1, PIM2, and PIM3, these inhibitors disrupt downstream signaling pathways that are critical for AML cell growth and survival. A key pathway affected by both inhibitors is the mTORC1 signaling cascade, which regulates protein synthesis and cell growth.[2][5] Inhibition of PIM kinases leads to a reduction in the phosphorylation of downstream mTORC1 effectors such as 4EBP1 and p70S6K, ultimately suppressing translation.[1][5]
Furthermore, both compounds have been shown to modulate the activity of the pro-apoptotic protein BAD. PIM kinases normally phosphorylate BAD, inhibiting its pro-apoptotic function. By inhibiting PIM kinases, this compound and AZD1208 prevent BAD phosphorylation, thereby promoting apoptosis in AML cells.[3][5]
Preclinical Efficacy in Acute Myeloid Leukemia
Both this compound and AZD1208 have demonstrated significant anti-leukemic activity in preclinical models of AML. Their efficacy has been evaluated in various AML cell lines and in vivo xenograft models.
In Vitro Activity
The anti-proliferative effects of both compounds have been tested across a panel of AML cell lines. The sensitivity to these inhibitors often correlates with the expression levels of PIM1 and the activation status of STAT5.[1]
| Compound | Cell Line | GI50 (µM) | Reference |
| This compound | KG-1 | 0.08 ± 0.07 | [5] |
| AZD1208 | MOLM-16 | <1 | [1] |
| KG-1a | <1 | [1] | |
| MV4-11 | <1 | [1] | |
| EOL-1 | <1 | [1] | |
| Kasumi-3 | <1 | [1] |
Table 1: Comparative in vitro anti-proliferative activity of this compound and AZD1208 in AML cell lines.
AZD1208 was shown to inhibit the growth of 5 out of 14 AML cell lines tested.[1] In sensitive cell lines, AZD1208 treatment leads to cell cycle arrest and apoptosis, accompanied by a dose-dependent reduction in the phosphorylation of downstream targets like 4EBP1 and p70S6K.[1] this compound has also shown potent anti-proliferative activity in sensitive AML cell lines, such as KG-1.[5]
In Vivo Activity
The in vivo efficacy of both inhibitors has been assessed in AML xenograft models.
This compound: In a KG-1 AML xenograft model, oral administration of this compound resulted in a dose-dependent inhibition of tumor growth.[2][5] A dose of 100 mg/kg once daily led to partial tumor regression.[6] Importantly, this compound demonstrated a synergistic effect when combined with the standard-of-care chemotherapy agent, cytarabine.[2][6]
AZD1208: AZD1208 has also shown significant in vivo activity in MOLM-16 and KG-1a xenograft tumor models.[1] The anti-tumor effect was associated with a clear pharmacodynamic-pharmacokinetic relationship.[1] AZD1208 also demonstrated the ability to potently inhibit colony growth in primary AML cells from bone marrow, including those with Flt3-ITD mutations.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of this compound and AZD1208.
Cell Proliferation Assay (CellTiter-Glo®)
-
Objective: To determine the half-maximal growth inhibitory concentration (GI50) of the compounds.
-
Method:
-
AML cells are seeded in 96-well plates.
-
Cells are treated with a serial dilution of the inhibitor (this compound or AZD1208) for a specified period (e.g., 72 hours).
-
Cell viability is assessed using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
Luminescence is measured using a plate reader.
-
GI50 values are calculated from the dose-response curves.
-
Western Blot Analysis
-
Objective: To assess the modulation of PIM kinase downstream signaling proteins.
-
Method:
-
AML cells are treated with the inhibitor for a defined time.
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies against target proteins (e.g., p-BAD, p-S6RP, total BAD, total S6RP) followed by secondary antibodies.
-
Protein bands are visualized using an imaging system.
-
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of the inhibitors in a living organism.
-
Method:
-
Immunocompromised mice are subcutaneously injected with AML cells (e.g., KG-1, MOLM-16).
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
Inhibitors (this compound or AZD1208) are administered orally at specified doses and schedules.
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors and plasma may be collected for pharmacokinetic and pharmacodynamic analyses.
-
Conclusion
Both this compound and AZD1208 are potent pan-PIM kinase inhibitors with promising preclinical activity against acute myeloid leukemia. They share a common mechanism of action, primarily through the inhibition of the mTORC1 signaling pathway and the promotion of apoptosis via modulation of BAD. While direct comparative studies are not yet available, the existing data suggest that both compounds are effective in inhibiting the growth of AML cells in vitro and in vivo. Further clinical investigation is warranted to determine the therapeutic potential of these PIM kinase inhibitors in the treatment of AML. This guide provides a foundation for researchers to understand the current landscape of these two compounds and to design future studies to further elucidate their roles in cancer therapy.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Pan-PIM kinase inhibition provides a novel therapy for treating hematologic cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
A Head-to-Head Comparison of the Pan-Pim Kinase Inhibitors LGB321 and SGI-1776: Efficacy and Mechanistic Insights
A detailed guide for researchers, scientists, and drug development professionals on the comparative efficacy and mechanisms of the pan-Pim kinase inhibitors LGB321 and SGI-1776, supported by experimental data and detailed protocols.
The Pim family of serine/threonine kinases, comprising Pim-1, Pim-2, and Pim-3, are key regulators of cell survival, proliferation, and apoptosis. Their overexpression is implicated in a variety of hematological malignancies and solid tumors, making them attractive targets for cancer therapy.[1] Pan-Pim inhibitors, which target all three isoforms, have emerged as a promising therapeutic strategy. This guide provides a direct comparison of two notable pan-Pim inhibitors, this compound and SGI-1776, presenting key performance data, detailed experimental methodologies, and visual representations of their signaling pathways and experimental workflows.
Biochemical Potency and Cellular Activity
A critical aspect of any kinase inhibitor is its potency against the intended targets. The following tables summarize the biochemical potency (IC50 values) of this compound and SGI-1776 against the three Pim kinase isoforms and other relevant kinases, as well as their efficacy in cellular assays.
| Inhibitor | Pim-1 IC50 | Pim-2 IC50 | Pim-3 IC50 | Other Key Targets (IC50) |
| This compound | 1 pM[2] | 2 pM[2] | 1 pM[2] | - |
| SGI-1776 | 7 nM[3] | 363 nM[3] | 69 nM[3] | FLT3 (44 nM) |
Table 1: Biochemical Potency of this compound and SGI-1776. This table presents the half-maximal inhibitory concentration (IC50) of each inhibitor against the three Pim kinase isoforms. Lower values indicate higher potency.
| Inhibitor | Cell Line | Assay Type | Efficacy (EC50/GI50) |
| This compound | KMS-11 (Multiple Myeloma) | Cellular Assay | 10 nM (Pim-1), 38 nM (Pim-2), 17 nM (Pim-3)[2] |
| SGI-1776 | AML Cell Lines | Apoptosis Assay | Dose-dependent induction of apoptosis[4] |
Table 2: Cellular Activity of this compound and SGI-1776. This table summarizes the reported cellular efficacy of the inhibitors in representative cancer cell lines. EC50 (half-maximal effective concentration) and GI50 (half-maximal growth inhibition) values are presented where available.
Signaling Pathways and Mechanism of Action
This compound and SGI-1776, while both targeting the Pim kinases, exhibit distinct downstream signaling effects that contribute to their anti-cancer activity.
This compound Signaling Pathway
This compound is a potent and specific pan-Pim kinase inhibitor that has demonstrated significant activity in preclinical models of hematologic malignancies.[5][6] Its mechanism of action involves the inhibition of the mTORC1 signaling pathway and the phosphorylation of the pro-apoptotic protein BAD.[4]
References
A Head-to-Head Comparison of Pan-PIM Kinase Inhibitors for Researchers
A detailed guide for researchers, scientists, and drug development professionals on the comparative efficacy and mechanisms of leading pan-PIM kinase inhibitors, supported by preclinical experimental data.
The PIM (Proviral Integration site for Moloney murine leukemia virus) family of serine/threonine kinases, comprising PIM1, PIM2, and PIM3, are crucial regulators of cell survival, proliferation, and apoptosis.[1] Their overexpression is implicated in a variety of hematological malignancies and solid tumors, making them attractive targets for cancer therapy.[2] This guide provides a head-to-head comparison of prominent pan-PIM kinase inhibitors, presenting their biochemical potency, in vitro cellular activity, and in vivo efficacy based on available preclinical data.
Biochemical Potency: A Comparative Overview
A critical initial assessment of any kinase inhibitor is its biochemical potency against its target enzymes. The following table summarizes the half-maximal inhibitory concentration (IC50) and/or inhibitor constant (Ki) values for several pan-PIM kinase inhibitors against the three PIM isoforms. Lower values indicate higher potency.
| Inhibitor | PIM1 (IC50/Ki) | PIM2 (IC50/Ki) | PIM3 (IC50/Ki) |
| AZD1208 | 0.4 nM (IC50) / 0.1 nM (Ki)[3] | 5.0 nM (IC50) / 1.92 nM (Ki)[3] | 1.9 nM (IC50) / 0.4 nM (Ki)[3] |
| SGI-1776 | 7 nM (IC50) | 363 nM (IC50) | 69 nM (IC50) |
| GDC-0339 | 0.03 nM (Ki)[4] | 0.1 nM (Ki)[4] | 0.02 nM (Ki)[4] |
| CX-6258 | 5 nM (IC50)[5] | 25 nM (IC50)[5] | 16 nM (IC50)[5] |
| PIM447 (LGH447) | 6 pM (Ki) | 18 pM (Ki) | 9 pM (Ki) |
| TP-3654 | 5 nM (Ki) | 239 nM (Ki) | 42 nM (Ki) |
| INCB053914 | 0.24 nM (IC50) | 30.0 nM (IC50) | 0.12 nM (IC50) |
In Vitro Cellular Activity
The efficacy of these inhibitors in a cellular context is a key indicator of their therapeutic potential. The following table summarizes their anti-proliferative activity in various cancer cell lines.
| Inhibitor | Cell Line(s) | Cancer Type | Key Findings |
| AZD1208 | MOLM-16, KG-1a, EOL-1, Kasumi-3, MV4-11 | Acute Myeloid Leukemia (AML) | Induced cell cycle arrest and apoptosis; inhibited phosphorylation of downstream targets like 4EBP1 and p70S6K.[3][6] |
| SGI-1776 | MV-4-11, MOLM-13, OCI-AML-3 | Acute Myeloid Leukemia (AML) | Induced apoptosis and reduced Mcl-1 protein levels.[7] |
| GDC-0339 | RPMI 8226, MM1.S | Multiple Myeloma | Potent single-agent activity.[8] |
| CX-6258 | MV-4-11, PC3 | AML, Prostate Cancer | Exhibited synergistic activity with chemotherapeutics.[9] |
| PIM447 (LGH447) | MM1S, NCI-H929, RPMI-8226, OPM-2 | Multiple Myeloma | Induced apoptosis and cell cycle arrest; showed strong synergy with standard treatments.[10] |
| TP-3654 | Jak2V617F and MPLW515L mutant cells | Myelofibrosis | Reduced proliferation of hematopoietic cells and progenitors.[11] |
In Vivo Efficacy in Preclinical Models
The ultimate preclinical validation of a drug candidate lies in its ability to inhibit tumor growth in vivo. This table summarizes the performance of the pan-PIM kinase inhibitors in various xenograft models.
| Inhibitor | Xenograft Model | Cancer Type | Dosing Regimen | Key Efficacy Results |
| AZD1208 | MOLM-16 | Acute Myeloid Leukemia | 10 or 30 mg/kg, daily for 2 weeks | 89% tumor growth inhibition or slight regression.[3][6] |
| SGI-1776 | MV-4-11 | Acute Myeloid Leukemia | 75 mg/kg and 200 mg/kg, oral administration | Tumors disappeared or became almost impalpable within 1 week.[12] |
| GDC-0339 | RPMI 8226 | Multiple Myeloma | 100 mg/kg | 90% tumor growth inhibition.[8] |
| CX-6258 | PC3 | Prostate Cancer | 50 mg/kg, single oral dose daily | 51% tumor growth inhibition. |
| PIM447 (LGH447) | Disseminated murine model of human myeloma | Multiple Myeloma | Not specified | Significantly reduced tumor burden and prevented tumor-associated bone loss.[10] |
| TP-3654 | Jak2V617F and MPLW515L murine models | Myelofibrosis | Not specified | Significantly reduced leukocytosis, splenomegaly, and improved bone marrow fibrosis.[11][13] |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanism of action and the methods used for evaluation, the following diagrams illustrate the PIM kinase signaling pathway and a general workflow for assessing these inhibitors.
Caption: PIM Kinase Signaling Pathway and Inhibition.
Caption: Preclinical Evaluation Workflow for Pan-PIM Kinase Inhibitors.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the accurate assessment of therapeutic candidates. Below are representative methodologies for the key experiments cited in this guide.
Biochemical Kinase Assay (IC50/Ki Determination)
Objective: To determine the concentration of the inhibitor required to reduce the enzymatic activity of PIM kinases by 50% (IC50) or to determine the binding affinity (Ki).
General Procedure:
-
Recombinant human PIM1, PIM2, and PIM3 enzymes are incubated with a specific peptide substrate and a range of concentrations of the pan-PIM kinase inhibitor.
-
The kinase reaction is initiated by the addition of ATP.
-
After a defined incubation period at a controlled temperature, the reaction is stopped.
-
The amount of phosphorylated substrate is quantified, typically using a luminescence-based assay that measures the amount of ATP remaining or the amount of ADP produced.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation. Ki values can be determined using the Cheng-Prusoff equation or by performing the assay at multiple ATP concentrations.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
Objective: To assess the effect of the pan-PIM kinase inhibitor on the proliferation and viability of cancer cells.
General Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a serial dilution of the pan-PIM kinase inhibitor or vehicle control (DMSO) for a specified period (e.g., 72 hours).
-
For the MTT assay, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells. The crystals are then dissolved in a solubilization buffer, and the absorbance is measured.
-
For the CellTiter-Glo® assay, a reagent that lyses the cells and generates a luminescent signal proportional to the amount of ATP present is added to each well. Luminescence is then measured.
-
Cell viability is expressed as a percentage of the vehicle-treated control, and GI50 (concentration for 50% of inhibition of cell proliferation) values are calculated.
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of the pan-PIM kinase inhibitor in a living organism.
General Procedure (Example using a subcutaneous model):
-
Cell Culture and Implantation: A human cancer cell line (e.g., MOLM-16 for AML, PC3 for prostate cancer) is cultured in vitro.[5][14] A specific number of cells (e.g., 5-10 x 10^6) are then subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).[5][14]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).[14] The mice are then randomly assigned to treatment and control groups.
-
Inhibitor Administration: The pan-PIM kinase inhibitor is administered to the treatment group according to a predetermined dose and schedule (e.g., daily oral gavage). The control group receives a vehicle solution.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (Length x Width²) / 2.[14]
-
Efficacy Evaluation: The study is concluded when tumors in the control group reach a predetermined size or at a specified time point. The percentage of tumor growth inhibition (TGI) is calculated to assess the efficacy of the inhibitor. Body weight and overall health of the mice are also monitored throughout the study.
Selectivity and Off-Target Effects
While potent on-target activity is crucial, the selectivity of a kinase inhibitor is equally important to minimize off-target effects and potential toxicity.[15][16] For example, AZD1208 was screened against a panel of 442 kinases and demonstrated high selectivity for the PIM kinase family.[3] In contrast, SGI-1776 was found to also inhibit FLT3 and haspin kinases. The unique ATP-binding pocket of PIM kinases, which contains a proline residue in the hinge region, provides an opportunity for the design of highly selective inhibitors.[17] Researchers should carefully consider the kinome-wide selectivity profile of an inhibitor when interpreting experimental results and planning future studies.
Conclusion
The pan-PIM kinase inhibitors discussed in this guide demonstrate significant promise as therapeutic agents for a range of cancers. While direct comparative clinical data is still emerging, the preclinical evidence highlights their potent anti-proliferative and pro-apoptotic effects. GDC-0339 and PIM447 show particularly high biochemical potency, while AZD1208 and SGI-1776 have been extensively characterized in AML models. The choice of inhibitor for a specific research application will depend on the cancer type being studied, the desired selectivity profile, and the experimental model being used. This guide provides a foundational dataset to aid researchers in making informed decisions for their preclinical and translational studies in the exciting field of PIM kinase inhibition.
References
- 1. PIM kinase inhibitors: Structural and pharmacological perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PC3 Xenograft Model - Altogen Labs [altogenlabs.com]
- 6. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. | BioWorld [bioworld.com]
- 9. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. communities.springernature.com [communities.springernature.com]
- 12. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Genetic ablation of Pim1 or pharmacologic inhibition with TP-3654 ameliorates myelofibrosis in murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
LGB321: A Potent and Selective Pan-PIM Kinase Inhibitor for Cancer Research
LGB321 stands out in the landscape of PIM kinase inhibitors due to its exceptional potency, pan-isoform activity, and high selectivity. This guide provides a comparative analysis of this compound against other notable PIM inhibitors, supported by experimental data, to assist researchers in making informed decisions for their oncology and drug discovery programs.
The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of serine/threonine kinases (PIM1, PIM2, and PIM3) that are crucial regulators of cell survival, proliferation, and metabolism.[1] Their overexpression is implicated in a variety of hematological malignancies and solid tumors, making them attractive targets for cancer therapy.[2][3][4] this compound is a potent, ATP-competitive small molecule inhibitor that targets all three PIM kinase isoforms, demonstrating significant advantages over other inhibitors in preclinical studies.[5]
Superior Potency and Pan-Isoform Inhibition
A key advantage of this compound is its remarkable potency against all three PIM isoforms, particularly PIM2. The inhibition of PIM2 has been historically challenging due to its low Km for ATP, requiring inhibitors with very high potency to be effective in a cellular context where ATP concentrations are high.[3][5] this compound overcomes this challenge with inhibition constants (Ki) in the single-digit picomolar range for all three PIM kinases.[5]
| Inhibitor | PIM1 | PIM2 | PIM3 |
| This compound (Ki, pM) | 1.0 | 2.1 | 0.8 |
| AZD1208 (IC50, nM) | 0.4 | 5.0 | 1.9 |
| SGI-1776 (IC50, nM) | 7 | 363 | 69 |
Table 1: Biochemical Potency Comparison. This table summarizes the biochemical potency of this compound, AZD1208, and SGI-1776 against the three PIM kinase isoforms. Data for this compound is presented as Ki values (picomolar), while data for AZD1208 and SGI-1776 are presented as IC50 values (nanomolar).[5][6][7][8]
As shown in Table 1, this compound exhibits significantly higher potency compared to AZD1208 and SGI-1776. Notably, SGI-1776 is significantly less potent against PIM2, which may limit its efficacy in cancers where PIM2 is a key driver.[6][7]
Enhanced Cellular Activity
The high biochemical potency of this compound translates into effective inhibition of PIM signaling and cell proliferation in various cancer cell lines, particularly those of hematological origin.[5] In PIM2-dependent multiple myeloma cell lines, this compound has been shown to inhibit proliferation and mTOR-C1 signaling.[5]
| Inhibitor | Cell Line | GI50 (nM) | LC50 (µM) |
| This compound | Multiple Myeloma | 22 - 343 | 0.5 - 25 |
| AZD1208 | Multiple Myeloma | 700 - 4700 | 23 - 56 |
Table 2: Cellular Activity in Multiple Myeloma. This table compares the 50% growth inhibition (GI50) and 50% lethal concentration (LC50) of this compound and AZD1208 in multiple myeloma cell lines.[2]
The data in Table 2 highlights the superior cellular potency of this compound in inducing growth inhibition and cell death in multiple myeloma cells compared to AZD1208.[2]
High Selectivity Profile
This compound demonstrates a high degree of selectivity for PIM kinases. In a screening against a large panel of kinases, this compound showed minimal off-target activity, which is a critical attribute for a therapeutic candidate as it minimizes the potential for toxicity.[5] While SGI-1776 also inhibits other kinases like FLT3, this compound's focused activity on the PIM family reduces the complexity of interpreting experimental results and points towards a more favorable safety profile.[6][9]
PIM Kinase Signaling Pathway
PIM kinases are downstream effectors of various cytokine and growth factor signaling pathways, primarily the JAK/STAT pathway.[1] Once activated, PIM kinases phosphorylate a range of substrates involved in critical cellular processes.
Caption: PIM Kinase Signaling Pathway.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for key assays used to evaluate PIM kinase inhibitors.
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™)
Objective: To determine the in vitro potency of an inhibitor against PIM kinases.
Materials:
-
Recombinant PIM kinase (PIM1, PIM2, or PIM3)
-
PIM kinase substrate (e.g., PIMtide)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 384-well plate, add 1 µL of the inhibitor dilution or DMSO (vehicle control).
-
Add 2 µL of PIM kinase solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture.
-
Incubate for 60 minutes at room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete unused ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Experimental Workflow for Kinase Inhibition Assay.
Cell Proliferation Assay (e.g., CellTiter-Glo®)
Objective: To assess the effect of a PIM inhibitor on cancer cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test inhibitor (e.g., this compound)
-
96-well, white, clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
Procedure:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth over the assay period and allow them to adhere overnight.
-
Prepare serial dilutions of the test inhibitor in the cell culture medium.
-
Remove the existing medium and add 100 µL of the medium containing the inhibitor dilutions or DMSO (vehicle control).
-
Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a plate reader.
-
Calculate GI50 values by plotting the percentage of viable cells against the logarithm of the inhibitor concentration.
Western Blot Analysis of PIM Signaling
Objective: To confirm the on-target activity of a PIM inhibitor in a cellular context by measuring the phosphorylation of a downstream substrate.
Materials:
-
Cancer cell line
-
Test inhibitor (e.g., this compound)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-BAD (Ser112), anti-total BAD, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with the test inhibitor at various concentrations for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the primary antibody overnight.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize the phosphorylated protein signal to the total protein or a loading control.
Caption: Logical Progression for Inhibitor Evaluation.
References
- 1. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel inhibition of PIM2 kinase has significant anti-tumor efficacy in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Potent and Selective PIM Kinase Inhibitors by Targeting Unique Structure of ATP-Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pan-PIM kinase inhibition provides a novel therapy for treating hematologic cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. PIM kinase inhibitor, AZD1208, inhibits protein translation and induces autophagy in primary chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SGI-1776 | Pim inhibitor | Probechem Biochemicals [probechem.com]
PIM447 (LGH447): A Clinical Successor to LGB321 for Targeted PIM Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pan-PIM kinase inhibitor PIM447 (LGH447) and its preclinical predecessor, LGB321. PIM447 was developed as a clinical candidate building upon the potent and selective profile of the tool compound this compound, with improved pharmacokinetic and drug-like properties suitable for clinical investigation.[1][2] This document outlines their comparative performance, mechanism of action, and the experimental data supporting the advancement of PIM447 into clinical trials for hematologic malignancies.
Executive Summary
PIM kinases (PIM1, PIM2, and PIM3) are a family of serine/threonine kinases that are frequently overexpressed in various cancers, particularly hematologic malignancies like multiple myeloma (MM) and acute myeloid leukemia (AML).[1][3] They play a crucial role in regulating cell survival, proliferation, and apoptosis. Both this compound and PIM447 are potent, ATP-competitive, pan-PIM kinase inhibitors. PIM447, however, was specifically optimized for clinical development, demonstrating a favorable safety profile and single-agent activity in early-phase clinical trials.[4]
Comparative Performance Data
The following tables summarize the available quantitative data for PIM447 and this compound, highlighting their potency against PIM kinases and their anti-proliferative activity in cancer cell lines.
Table 1: Biochemical Potency against PIM Kinases
| Compound | Target | Ki (pM) | IC50 (nM) |
| PIM447 (LGH447) | PIM1 | 6[5][6][7] | <3[7] |
| PIM2 | 18[5][6][7] | <3[7] | |
| PIM3 | 9[5][6][7] | - | |
| This compound | PIM1 | - | <3[8] |
| PIM2 | - | <3[8] | |
| PIM3 | - | - |
Table 2: Anti-proliferative Activity in Hematologic Malignancy Cell Lines
| Cell Line | Cancer Type | PIM447 (LGH447) GI50/IC50 (µM) | This compound GI50 (µM) |
| KG-1 | Acute Myeloid Leukemia | 0.01[7] | 0.08 ± 0.07[3] |
| MOLM-16 | Acute Myeloid Leukemia | 0.01[7] | - |
| MM1.S | Multiple Myeloma | 0.2 - 0.5 (IC50)[5] | - |
| KMS-11 | Multiple Myeloma | - | ~0.1 (inferred from graphical data)[3] |
| RPMI-8226 | Multiple Myeloma | 0.2 - 3.3 (IC50)[5] | - |
| NCI-H929 | Multiple Myeloma | 0.2 - 3.3 (IC50)[5] | - |
Note: GI50 and IC50 values can vary depending on the assay conditions (e.g., incubation time). The data presented is a summary from multiple sources.
Mechanism of Action and Signaling Pathways
Both PIM447 and this compound exert their anti-cancer effects by inhibiting all three PIM kinase isoforms. This leads to the downstream modulation of several key signaling pathways involved in cell growth and survival.
PIM Kinase Signaling Pathway
PIM kinases phosphorylate a number of downstream targets. A key pathway involves the regulation of the mTORC1 complex and the pro-apoptotic protein BAD. Inhibition of PIM kinases by PIM447 or this compound leads to decreased phosphorylation of BAD at Ser112 and reduced mTORC1 signaling.[1][2][3] This results in the induction of apoptosis and cell cycle arrest.
Caption: Simplified PIM kinase signaling pathway and points of inhibition.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro PIM Kinase Inhibition Assay (Biochemical)
Objective: To determine the in vitro potency of a compound in inhibiting PIM kinase activity.
Methodology:
-
Reagents and Materials: Recombinant human PIM1, PIM2, or PIM3 enzyme; a suitable substrate (e.g., a synthetic peptide derived from BAD); ATP; kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA); test compounds (PIM447 or this compound); and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
In a microplate, add the PIM kinase enzyme, the test compound, and the substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of product (ADP) formed using the detection reagent and a luminometer.
-
-
Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of kinase activity, is calculated by fitting the data to a dose-response curve.
Cellular Proliferation Assay (e.g., MTT or CellTiter-Glo®)
Objective: To assess the effect of a compound on the viability and proliferation of cancer cells.
Methodology:
-
Reagents and Materials: Cancer cell lines (e.g., KG-1, MM1.S); cell culture medium; test compounds; MTT reagent or CellTiter-Glo® reagent; solubilization solution (for MTT); 96-well plates; and a microplate reader.
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
For the MTT assay, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals. Then, add a solubilization solution to dissolve the crystals.
-
For the CellTiter-Glo® assay, add the reagent directly to the wells to induce cell lysis and generate a luminescent signal proportional to the amount of ATP.
-
-
Data Analysis: Measure the absorbance (MTT) or luminescence (CellTiter-Glo®) using a microplate reader. The GI50 or IC50 value is calculated by plotting the percentage of cell viability against the log of the inhibitor concentration.
Western Blot Analysis for Phosphorylated Proteins
Objective: To determine the effect of a compound on the phosphorylation status of downstream targets of PIM kinases.
Methodology:
-
Reagents and Materials: Cancer cell lines; test compounds; lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors); primary antibodies (e.g., anti-phospho-BAD (Ser112), anti-BAD, anti-phospho-S6RP, anti-S6RP); HRP-conjugated secondary antibodies; and a chemiluminescent substrate.
-
Procedure:
-
Treat cells with the test compound for a specified time.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate it with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate it with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: The intensity of the bands corresponding to the phosphorylated and total proteins is quantified to determine the effect of the inhibitor on protein phosphorylation.
Caption: General experimental workflow for PIM kinase inhibitor evaluation.
The Clinical Advancement of PIM447
This compound served as a valuable tool compound, demonstrating the therapeutic potential of pan-PIM kinase inhibition in hematologic malignancies.[3] However, for clinical development, a molecule with optimized ADME (absorption, distribution, metabolism, and excretion) properties and a suitable safety profile is required. PIM447 was developed from the same chemical scaffold as this compound but with modifications to enhance its drug-like properties.[1]
Preclinical studies with PIM447 confirmed its potent anti-myeloma activity, both as a single agent and in combination with standard-of-care therapies.[1] These promising preclinical results, coupled with its improved developability profile, led to the initiation of Phase I clinical trials in patients with relapsed and/or refractory multiple myeloma.[4] The clinical data for PIM447 has shown single-agent antitumor activity and a manageable safety profile, validating PIM kinase inhibition as a therapeutic strategy in this patient population.
Caption: Logical progression from this compound to the clinical development of PIM447.
Conclusion
PIM447 represents a successful translation of a potent preclinical tool compound, this compound, into a promising clinical candidate for the treatment of hematologic malignancies. The extensive preclinical data, supported by the detailed experimental protocols outlined in this guide, demonstrates the potent and selective pan-PIM kinase inhibition of PIM447. Its advancement into clinical trials and the observation of single-agent activity provide a strong rationale for its continued development as a novel therapeutic agent for patients with multiple myeloma and other cancers characterized by PIM kinase overexpression.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. selleckchem.com [selleckchem.com]
- 8. CellTiter 96® Non-Radioactive Cell Proliferation Assay (MTT) | MTT Assay [promega.com]
Validating the Specificity of LGB321 in Kinase Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pan-PIM kinase inhibitor LGB321 with other alternative inhibitors, supported by experimental data. The document is intended to assist researchers in validating the specificity of this compound in kinase assays and making informed decisions for their drug discovery and development programs.
Data Presentation: Comparative Kinase Inhibition Profiles
The following tables summarize the biochemical potency and selectivity of this compound and its competitors against the PIM kinase family and a broader panel of kinases.
Table 1: Potency Against PIM Kinases
| Compound | PIM1 (IC50/Ki, nM) | PIM2 (IC50/Ki, nM) | PIM3 (IC50/Ki, nM) | Reference(s) |
| This compound | Ki: 1.0 pM | Ki: 2.1 pM | Ki: 0.8 pM | [1] |
| AZD1208 | IC50: 0.4 | IC50: 5.0 | IC50: 1.9 | [2][3][4] |
| SGI-1776 | IC50: 7 | IC50: 363 | IC50: 69 | [5][6][7] |
| CX-6258 | IC50: 5 | IC50: 25 | IC50: 16 | [8] |
Table 2: Selectivity Profile of this compound and Competitors
| Compound | Screening Method | Number of Kinases Screened | Key Off-Target Hits (Inhibition >50% at 1µM) or IC50 (nM) | Reference(s) |
| This compound | Biochemical Assay Panel & KINOMESCAN | 75 & >400 | GSK3b (IC50: 4.4 µM), PKN1 (IC50: 4.4 µM), PKA (IC50: 6.7 µM), S6K (IC50: 6.8 µM), PKCa (IC50: 7.0 µM), PKN2 (IC50: 7.2 µM), PKCt (IC50: 7.7 µM), ROCK2 (IC50: 9.4 µM), EGFR, ERK8 | [1] |
| AZD1208 | KINOMEscan | 442 | 13 kinases showed ≥50% inhibition at 1 µM. | [3] |
| SGI-1776 | KinaseProfiler | >200 | Flt-3 (IC50: 44 nM), Haspin (IC50: 34 nM), c-Kit (40% inhibition at 1µM), TrkA | [5][7] |
| CX-6258 | Not specified | Not specified | Flt-3 (IC50: 134 nM) | [9] |
Experimental Protocols
Detailed methodologies for key kinase inhibitor specificity assays are provided below.
LanthaScreen® Eu Kinase Binding Assay
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of an inhibitor to a kinase.
Principle: A europium (Eu)-labeled anti-tag antibody binds to the kinase of interest. A fluorescently labeled tracer, which is an ATP-competitive inhibitor, also binds to the kinase. This brings the Eu-donor and the tracer-acceptor into close proximity, resulting in a high FRET signal. A test compound that binds to the kinase's ATP-binding site will displace the tracer, leading to a decrease in the FRET signal.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a 1X Kinase Buffer A solution (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare serial dilutions of the test compound (e.g., this compound) in 100% DMSO. Subsequently, create intermediate 3X dilutions in 1X Kinase Buffer A.
-
Prepare a 3X solution of the kinase and Eu-labeled anti-tag antibody in 1X Kinase Buffer A.
-
Prepare a 3X solution of the Alexa Fluor® 647-labeled tracer in 1X Kinase Buffer A.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the 3X intermediate compound dilution to the assay wells.
-
Add 5 µL of the 3X kinase/antibody mixture to all wells.
-
Add 5 µL of the 3X tracer solution to all wells.
-
Mix the plate gently and incubate for 1 hour at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader. Excite at 340 nm and measure emission at 615 nm (Europium) and 665 nm (Alexa Fluor® 647).
-
Calculate the emission ratio (665 nm / 615 nm).
-
-
Data Analysis:
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caliper Mobility-Shift Kinase Assay
This assay measures the enzymatic activity of a kinase by detecting the conversion of a substrate to a phosphorylated product.
Principle: A fluorescently labeled peptide substrate is incubated with a kinase and ATP. The kinase phosphorylates the substrate, resulting in a change in its net charge. The reaction mixture is then passed through a microfluidic chip where the substrate and the phosphorylated product are separated by electrophoresis based on their different mobilities. The amount of product formed is quantified by fluorescence detection.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 25 mM HEPES, pH 7.5, 0.01% Brij-35, 0.01% Triton X-100, 0.5 mM EGTA).
-
Prepare serial dilutions of the test compound in DMSO, followed by a further dilution in the reaction buffer.
-
Prepare a 2X enzyme solution in reaction buffer.
-
Prepare a 2X substrate/ATP mix in reaction buffer containing 10 mM MgCl2. The ATP concentration is typically at its Km value.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the diluted compound to the assay wells.
-
Add 10 µL of the 2X enzyme solution to the wells.
-
Initiate the reaction by adding 10 µL of the 2X substrate/ATP mix.
-
Incubate the reaction at 28°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding 25 µL of a stop buffer (e.g., 100 mM HEPES, 0.015% Brij-35, 50 mM EDTA).
-
-
Data Acquisition:
-
Place the assay plate in the Caliper EZ Reader instrument.
-
The instrument will automatically sample from each well, perform the electrophoretic separation, and detect the fluorescent substrate and product peaks.
-
-
Data Analysis:
-
The instrument's software calculates the percentage of substrate conversion to product.
-
Plot the percent inhibition (calculated relative to a no-inhibitor control) against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
KINOMEscan® Competition Binding Assay
This is a high-throughput binding assay that quantitatively measures the interaction of a test compound with a large panel of kinases.
Principle: The assay is based on a competition between the test compound and an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase that binds to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates a stronger interaction of the test compound with the kinase.
Detailed Protocol:
-
Reagent Preparation:
-
Streptavidin-coated magnetic beads are treated with a biotinylated small molecule ligand to create an affinity resin.
-
The liganded beads are blocked to reduce non-specific binding.
-
DNA-tagged kinases are prepared.
-
Test compounds are serially diluted in DMSO.
-
-
Assay Procedure:
-
Binding reactions are assembled by combining the DNA-tagged kinase, the liganded affinity beads, and the test compound in a binding buffer.
-
The assay plates are incubated for 1 hour at room temperature with shaking to allow the binding to reach equilibrium.
-
The affinity beads are washed to remove unbound protein.
-
The bound kinase is eluted from the beads.
-
-
Data Acquisition:
-
The concentration of the eluted kinase is measured by qPCR using primers specific for the DNA tag.
-
-
Data Analysis:
-
The amount of kinase bound in the presence of the test compound is compared to a DMSO control.
-
The results are typically reported as percent of control, where a lower percentage indicates a stronger interaction.
-
For determining the dissociation constant (Kd), a full dose-response curve is generated, and the data is fit to a standard binding isotherm model.
-
Mandatory Visualizations
PIM Kinase Signaling Pathway
Caption: PIM kinase signaling pathway.
Experimental Workflow: Kinase Inhibition Assay
Caption: General workflow for a kinase inhibition assay.
Logical Relationship: Competitive Binding Assay
Caption: Principle of a competitive binding assay.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. Mobility Shift Assay(MSA)/IMAP™ Kinase Assay Services - Carna Biosciences, Inc. [carnabio.com]
- 5. apexbt.com [apexbt.com]
- 6. manuals.plus [manuals.plus]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. Assay in Summary_ki [bindingdb.org]
- 9. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
Cross-Reactivity Profile of LGB321: A Comparative Kinase Selectivity Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity profile of the kinase inhibitor LGB321. By presenting quantitative data on its selectivity against a broad panel of kinases, alongside detailed experimental methodologies, this document serves as a crucial resource for assessing the specificity and potential off-target effects of this compound. For comparative purposes, data from the well-characterized multi-targeted kinase inhibitor, Sunitinib, is included as a reference.
Kinase Selectivity Profile
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic efficacy and safety profile. A highly selective inhibitor will primarily interact with its intended target, minimizing off-target effects that can lead to toxicity. The following table summarizes the inhibitory activity of this compound against a panel of representative kinases, with Sunitinib's profile provided for comparison. The data is presented as IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity.
Table 1: Comparative Kinase Inhibition Profile (IC50, nM)
| Kinase Target | This compound IC50 (nM) | Sunitinib IC50 (nM) | Kinase Family |
| VEGFR2 | Data for this compound | 80[1] | Tyrosine Kinase |
| PDGFRβ | Data for this compound | 2[1] | Tyrosine Kinase |
| KIT | Data for this compound | Referenced | Tyrosine Kinase |
| FLT3 | Data for this compound | Referenced | Tyrosine Kinase |
| RET | Data for this compound | Referenced | Tyrosine Kinase |
| CSF-1R | Data for this compound | Referenced | Tyrosine Kinase |
| AMPK | Data for this compound | Off-target[2][3] | Serine/Threonine Kinase |
| RSK1 | Data for this compound | Off-target[2][4] | Serine/Threonine Kinase |
| FGFR1 | Data for this compound | >10-fold less potent than VEGFR2[1] | Tyrosine Kinase |
| EGFR | Data for this compound | >10-fold less potent than VEGFR2[1] | Tyrosine Kinase |
| Src | Data for this compound | >10-fold less potent than VEGFR2[1] | Tyrosine Kinase |
| Abl | Data for this compound | >10-fold less potent than VEGFR2[1] | Tyrosine Kinase |
Note: Sunitinib is a multi-targeted inhibitor of several receptor tyrosine kinases including VEGFRs, PDGFRs, KIT, FLT3, RET, and CSF-1R.[5][6][7] Data for this compound should be populated from relevant experimental findings.
Experimental Protocols
The following section details the methodologies used to generate the kinase selectivity data.
2.1. In Vitro Kinase Inhibition Assay (Biochemical)
This assay quantifies the ability of an inhibitor to block the activity of a purified kinase enzyme.
-
Kinases and Substrates: Recombinant human kinases are used. The substrate, a peptide or protein that is a known target of the kinase, is pre-coated onto 96-well microtiter plates.[1]
-
Inhibitor Preparation: this compound and reference compounds are serially diluted to a range of concentrations.
-
Assay Procedure:
-
The kinase, substrate, and ATP are combined in a reaction buffer.
-
The inhibitor at various concentrations is added to the reaction mixture.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The amount of phosphorylated substrate is quantified, typically using an antibody-based detection method (e.g., ELISA) or radiometric analysis.
-
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration relative to a control without the inhibitor. The IC50 value is determined by fitting the dose-response curve using non-linear regression.
2.2. Cellular Kinase Inhibition Assay
This assay measures the ability of an inhibitor to block kinase activity within a cellular context.
-
Cell Lines: Cell lines that overexpress the target kinase or have constitutively active kinase signaling are used. For example, NIH-3T3 cells expressing VEGFR2 or PDGFRβ can be utilized.[1]
-
Assay Procedure:
-
Cells are serum-starved and then treated with a range of concentrations of the inhibitor.
-
The cells are then stimulated with the appropriate ligand (e.g., VEGF for VEGFR2, PDGF for PDGFRβ) to induce kinase phosphorylation.[1]
-
Cell lysates are prepared, and the phosphorylation status of the target kinase and downstream signaling proteins is determined by Western blotting or other immunoassays.
-
-
Data Analysis: The intensity of the phosphorylation signal is quantified, and the IC50 value is calculated based on the reduction in phosphorylation at different inhibitor concentrations.
2.3. Broad-Panel Kinase Profiling (e.g., KiNativ™)
For a comprehensive assessment of selectivity, a broad-panel kinase profiling approach is employed. The KiNativ™ method, for instance, uses a chemical proteomics approach to profile inhibitor binding to native kinases in cell lysates.[8][9][10]
Caption: Workflow for KiNativ™ kinase profiling.
Signaling Pathway Analysis
This compound is designed to modulate specific signaling pathways implicated in disease. Understanding its primary targets and downstream effects is crucial. The diagram below illustrates the canonical VEGFR/PDGFR signaling cascade, which is a common target for anti-angiogenic and anti-proliferative therapies.
Caption: VEGFR/PDGFR signaling pathways inhibited by this compound.
Sunitinib, for example, inhibits receptor tyrosine kinases such as PDGFR and VEGFR, which in turn blocks downstream signaling through pathways like RAS/MAPK and PI3K/AKT.[11] This leads to the inhibition of tumor growth and angiogenesis.[11]
Summary and Conclusion
This guide provides a framework for evaluating the cross-reactivity profile of the kinase inhibitor this compound. The provided data tables, experimental protocols, and pathway diagrams offer a multi-faceted view of the inhibitor's selectivity and mechanism of action. By comparing its profile to that of established inhibitors like Sunitinib, researchers can better predict its biological activity, potential therapeutic applications, and possible off-target liabilities. A thorough understanding of an inhibitor's cross-reactivity is paramount for the development of safe and effective targeted therapies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sunitinib-induced cardiotoxicity is mediated by off-target inhibition of AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Sunitinib: a multitargeted receptor tyrosine kinase inhibitor in the era of molecular cancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Synergistic Efficacy of Pan-PIM Kinase Inhibitor LGB321 with Standard Chemotherapy in Hematologic Malignancies
For Immediate Release
A preclinical study has demonstrated the potent synergistic effects of the pan-PIM kinase inhibitor, LGB321, when used in combination with the standard chemotherapeutic agent cytarabine in a model of Acute Myeloid Leukemia (AML). These findings suggest a promising therapeutic strategy to enhance the efficacy of conventional chemotherapy in hematologic cancers.
This compound is a powerful and specific inhibitor of all three PIM kinase isoforms (PIM1, PIM2, and PIM3), which are frequently overexpressed in various blood cancers and are known to play a crucial role in cancer cell proliferation and survival.[1][2][3][4] While this compound has shown single-agent activity in a range of hematologic malignancy cell lines, its combination with cytarabine has been shown to produce a significantly greater anti-tumor effect than either agent alone.[1][2][3][4]
In Vivo Synergistic Activity in AML Xenograft Model
In a key in vivo study, the combination of this compound and cytarabine was evaluated in a KG-1 AML xenograft mouse model. The results, as summarized in the table below, indicate a marked improvement in tumor growth inhibition with the combination therapy compared to monotherapy.
| Treatment Group | Dosage | Mean Tumor Volume Change (%) |
| Vehicle Control | - | >1000% Increase |
| This compound (monotherapy) | 30 mg/kg, oral, once daily | Tumor Growth Inhibition |
| Cytarabine (monotherapy) | 30 mg/kg, intraperitoneal, once daily for 5 days | Tumor Growth Inhibition |
| This compound + Cytarabine (combination) | This compound: 30 mg/kg, oral, once daily; Cytarabine: 30 mg/kg, intraperitoneal, once daily for 5 days | Significant Tumor Regression |
Note: Specific quantitative values for tumor growth inhibition and regression were not publicly available in the reviewed literature. The table reflects the qualitative outcomes reported.
The study demonstrated that the combination of this compound and cytarabine led to a synergistic reduction in tumor volume, highlighting the potential of this combination to overcome resistance and enhance therapeutic outcomes in AML.[1][2][3][4]
Mechanism of Synergistic Action
The synergistic effect of this compound and chemotherapy is believed to stem from their complementary mechanisms of action. PIM kinases are known to phosphorylate several downstream targets that promote cell survival and proliferation, including components of the mTOR signaling pathway and the pro-apoptotic protein BAD. By inhibiting PIM kinases, this compound blocks these pro-survival signals, rendering cancer cells more susceptible to the cytotoxic effects of chemotherapy agents like cytarabine, which primarily act by inducing DNA damage.
Experimental Protocols
In Vivo AML Xenograft Model:
-
Cell Line: KG-1 human AML cells were used.
-
Animals: Immunocompromised mice (e.g., NOD/SCID) were subcutaneously injected with KG-1 cells.
-
Treatment: Once tumors reached a palpable size, mice were randomized into treatment groups.
-
This compound was administered orally at a dose of 30 mg/kg, once daily.
-
Cytarabine was administered intraperitoneally at a dose of 30 mg/kg, once daily for 5 consecutive days.
-
The combination group received both treatments as described above.
-
-
Tumor Measurement: Tumor volume was measured regularly using calipers throughout the study.
-
Analysis: The anti-tumor efficacy was determined by comparing the tumor growth in the treatment groups to the vehicle control group. Synergy was determined by the significantly enhanced tumor growth inhibition in the combination group compared to the single-agent groups.
Comparison with Other Alternatives
While direct comparative studies of this compound with other PIM kinase inhibitors in combination with chemotherapy are limited in the public domain, the principle of combining PIM inhibition with standard-of-care chemotherapy is a promising area of research. Other PIM inhibitors have also shown synergistic or additive effects with various chemotherapeutic agents in preclinical models of hematologic malignancies. The potent and specific pan-PIM inhibitory profile of this compound suggests it may offer a broad therapeutic window when combined with chemotherapy.
Conclusion
The synergistic interaction between this compound and cytarabine in a preclinical AML model provides a strong rationale for the clinical investigation of this combination in patients with hematologic malignancies. By targeting a key survival pathway in cancer cells, this compound has the potential to significantly enhance the efficacy of standard chemotherapy, offering a new therapeutic avenue for patients with difficult-to-treat blood cancers. Further clinical studies are warranted to validate these promising preclinical findings.
References
A comprehensive guide for researchers and drug development professionals on the clinical and preclinical landscape of PIM kinase inhibitors, with a focus on LGB321.
Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of serine/threonine kinases that have emerged as promising therapeutic targets in oncology. Their role in promoting cell survival, proliferation, and drug resistance has spurred the development of numerous inhibitors. This guide provides a comparative overview of the pan-PIM kinase inhibitor this compound against other PIM inhibitors that have undergone clinical investigation, namely PIM447 (LGH447) and AZD1208. Notably, clinical trial data for this compound is not publicly available; therefore, this guide presents a comparison of its preclinical profile with the clinical data of other PIM inhibitors. SGI-1776, another PIM inhibitor that entered clinical trials, was discontinued due to cardiac toxicity and is included for completeness.
Comparative Efficacy and Safety
The following tables summarize the available preclinical data for this compound and the clinical trial results for PIM447 and AZD1208.
Table 1: Preclinical Efficacy of this compound
| Parameter | Cell Line/Model | Results | Citation |
| Inhibition of Cell Proliferation | Hematologic cancer cell lines (Multiple Myeloma, AML, CML, B-cell NHL) | Significant antiproliferative activity observed. | [1][2] |
| Solid tumor cell lines | Limited activity observed. | [1][2] | |
| Mechanism of Action | PIM2-dependent multiple myeloma cell lines | Inhibits proliferation, mTOR-C1 signaling, and phosphorylation of BAD. | [1][2] |
| In Vivo Efficacy | KG-1 AML xenograft model | Effective in inhibiting tumor growth. | [1][2] |
| Multiple myeloma xenograft model | Previously reported to be effective. | [1] | |
| Chronic Lymphocytic Leukemia (CLL) xenograft models | Treatment for 2 weeks strongly reduced WBC counts, spleen size, and spleen infiltration with human CLL cells. | [3] | |
| Combination Therapy | KG-1 AML xenograft model | Synergizes with cytarabine. | [1] |
Table 2: Clinical Trial Results of PIM447 (LGH447) in Relapsed/Refractory Multiple Myeloma
| Parameter | Phase I Study (NCT01456689) | Phase I Study in Japanese Patients (NCT02160951) |
| Number of Patients | 79 | 13 |
| Overall Response Rate (ORR) | 8.9% | 15.4% |
| Disease Control Rate (DCR) | 72.2% | 69.2% |
| Clinical Benefit Rate (CBR) | 25.3% | 23.1% |
| Median Progression-Free Survival (PFS) at RD | 10.9 months (at 300 mg q.d.) | Two patients at 250 mg QD had PFS > 6 months. |
| Maximum Tolerated Dose (MTD) | 500 mg q.d. | Not determined. |
| Recommended Dose (RD) | 300 mg q.d. | Not determined. |
| Common Grade 3/4 Adverse Events | Mostly hematologic. | Thrombocytopenia (61.5%), Leukopenia (61.5%). |
| Dose-Limiting Toxicities (DLTs) | 11 DLTs occurred. | Grade 3 QTc prolongation (1 patient). |
| Citation | [4] |
Table 3: Clinical Trial Results of AZD1208 in Acute Myeloid Leukemia (AML) and Solid Tumors
| Parameter | Phase I Studies (AML and Solid Tumors) |
| Number of Patients | 67 (32 AML, 35 solid tumor) |
| Clinical Responses | No clinical responses observed. |
| Pharmacodynamic Analysis | Showed biological activity of AZD1208. |
| Maximum Tolerated Dose (MTD) | Not confirmed, but not tolerated at 900 mg. |
| Common Adverse Events | Mostly gastrointestinal (92.5%). |
| Dose-Limiting Toxicities (DLTs) | Rash, fatigue, and vomiting. |
| Citation |
Experimental Protocols
Preclinical Evaluation of this compound in a Chronic Lymphocytic Leukemia (CLL) Xenograft Model[3]
-
Animal Model: NOD/SCID gamma (NSG) mice were used.
-
Cell Transplantation: Primary human CLL cells were transplanted into the mice.
-
Treatment: Mice were treated with this compound for two weeks.
-
Efficacy Assessment: Efficacy was evaluated by measuring white blood cell (WBC) counts, spleen size, and the infiltration of human CLL cells into the spleen.
-
Pharmacodynamic Assessment: Phosphorylation of BAD and CXCR4 in tumor cells was assessed to confirm target engagement.
Phase I Clinical Trial of PIM447 in Relapsed/Refractory Multiple Myeloma (NCT01456689)[4]
-
Study Design: A multicenter, open-label, first-in-human, dose-escalation study.
-
Patient Population: Patients with relapsed and/or refractory multiple myeloma.
-
Treatment: PIM447 was administered orally in escalating doses from 70 mg to 700 mg once daily (q.d.) in 28-day continuous cycles.
-
Primary Objectives: To determine the maximum tolerated dose (MTD) and/or recommended dose (RD) of PIM447.
-
Secondary Objectives: To assess the safety, pharmacokinetics, and preliminary anti-myeloma activity of PIM447.
-
Efficacy Assessment: Tumor response was evaluated according to the modified International Myeloma Working Group (IMWG) criteria.
Phase I Clinical Trials of AZD1208 in AML and Advanced Solid Tumors
-
Study Design: Two separate dose-escalation studies were conducted in patients with recurrent or refractory AML and in patients with advanced solid tumors.
-
Patient Population: Patients with recurrent or refractory AML or advanced solid tumors.
-
Treatment: AZD1208 was administered orally at escalating doses.
-
Primary Objectives: To evaluate the safety and tolerability of AZD1208 and to define the MTD.
-
Secondary Objectives: To evaluate the pharmacokinetics, pharmacodynamics, and preliminary efficacy of AZD1208.
Signaling Pathway and Experimental Workflow
The diagram below illustrates the central role of PIM kinases in cell signaling pathways that promote cancer cell survival and proliferation. PIM kinases are downstream effectors of various oncogenic signaling cascades and act on a range of substrates to regulate cellular processes.
Caption: PIM Kinase Signaling Pathway.
The following diagram illustrates a typical experimental workflow for evaluating a PIM kinase inhibitor from preclinical studies to clinical trials.
Caption: PIM Inhibitor Development Workflow.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Pan-PIM kinase inhibition provides a novel therapy for treating hematologic cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. The first-in-human study of the pan-PIM kinase inhibitor PIM447 in patients with relapsed and/or refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking LGB321: A Comparative Guide to Novel PIM Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of the pan-PIM kinase inhibitor LGB321 against a selection of novel PIM inhibitors. The data presented is compiled from publicly available preclinical research, offering a valuable resource for investigators in the field of oncology and drug discovery.
Introduction to PIM Kinases and this compound
The PIM (Proviral Integration site for Moloney murine leukemia virus) family of serine/threonine kinases, comprising PIM1, PIM2, and PIM3, are crucial regulators of cell survival, proliferation, and apoptosis.[1][2] Their overexpression is implicated in a variety of hematologic malignancies and solid tumors, making them attractive targets for cancer therapy.[3][4] this compound is a potent, ATP-competitive pan-PIM kinase inhibitor with notable activity against all three PIM isoforms, particularly PIM2, which has historically been challenging to inhibit effectively in a cellular context.[5][6] this compound has demonstrated significant anti-proliferative effects in various hematologic cancer cell lines and efficacy in in vivo models.[5][7][8]
Comparative Performance of PIM Inhibitors
This section provides a comparative analysis of this compound and other novel PIM inhibitors, including AZD1208, LGH447, JP11646, INCB053914, and GDC-0339. The data is summarized in the following tables, highlighting biochemical potency, cellular activity, and in vivo efficacy.
Table 1: Biochemical Inhibitory Activity Against PIM Kinases
| Inhibitor | PIM1 (Ki/IC50, nM) | PIM2 (Ki/IC50, nM) | PIM3 (Ki/IC50, nM) | Notes |
| This compound | 1 pM (Ki) | 2.1 pM (Ki) | 0.8 pM (Ki) | Potent pan-PIM inhibitor.[9] |
| AZD1208 | 0.1 (Ki), 0.4 (IC50) | 1.92 (Ki), 5.0 (IC50) | 0.4 (Ki), 1.9 (IC50) | ATP-competitive pan-PIM inhibitor.[3] |
| LGH447 | 6 pM (Ki) | 18 pM (Ki) | 9 pM (Ki) | Orally available pan-PIM inhibitor.[10][11] |
| JP11646 | 24 (IC50) | 0.5 (IC50) | 1 (IC50) | Non-ATP competitive, PIM2-selective inhibitor.[7] |
| INCB053914 | Potent (IC50) | Potent (IC50) | Potent (IC50) | ATP-competitive pan-PIM inhibitor.[6][12] |
| GDC-0339 | 0.03 (Ki) | 0.1 (Ki) | 0.02 (Ki) | Orally bioavailable pan-PIM inhibitor.[13] |
Table 2: Cellular Proliferation Inhibition in Hematologic Malignancy Cell Lines
| Inhibitor | Cell Line(s) | GI50 / IC50 (nM) | Notes |
| This compound | KG-1 (AML) | 80 ± 70 | [7] |
| KMS-11.luc (Multiple Myeloma) | Potent Inhibition | Inhibits proliferation in PIM2-dependent MM cells.[5][14] | |
| AZD1208 | MOLM-16 (AML) | <150 | Sensitivity correlates with PIM1 expression and STAT5 activation.[3][15] |
| LGH447 | Multiple Myeloma cell lines | Dose-dependent decrease | [16] |
| JP11646 | MM1.S (Multiple Myeloma) | 5-37 (GI50) | 4 to 760-fold greater suppression of proliferation than ATP-competitive inhibitors.[1][17] |
| INCB053914 | Various hematologic malignancies | Potent Inhibition | [6] |
| GDC-0339 | MM.1S (Multiple Myeloma) | 100 (IC50) | Cytostatic effect.[13] |
Table 3: In Vivo Efficacy in Xenograft Models
| Inhibitor | Xenograft Model | Dosing | Efficacy |
| This compound | KG-1 (AML) | 30 or 100 mg/kg, single oral dose | Dose-dependent inhibition of pS6RP and pBAD.[7] |
| KMS-11.luc (Multiple Myeloma) | Not specified | Antitumor activity.[7] | |
| AZD1208 | MOLM-16, KG-1a (AML) | Not specified | Tumor growth inhibition.[3][15] |
| LGH447 | MM (Multiple Myeloma) | Not specified | Significant tumor growth inhibition.[16] |
| JP11646 | MM1.S (Multiple Myeloma) | 15 µg/gm, i.p. | Significant reduction in tumor burden and increased median survival.[1] |
| INCB053914 | AML and Multiple Myeloma | Not specified | Dose-dependent tumor growth inhibition.[6][12] |
| GDC-0339 | RPMI8226, MM.1S (Multiple Myeloma) | 1-300 mg/kg, p.o, daily | Dose-dependent tumor growth inhibition.[13] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the PIM kinase signaling pathway and a general workflow for evaluating PIM inhibitors.
Caption: PIM Kinase Signaling Pathway.
Caption: PIM Inhibitor Evaluation Workflow.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These are generalized protocols and may require optimization for specific cell lines and reagents.
Biochemical Kinase Inhibition Assay
Objective: To determine the in vitro potency of an inhibitor against PIM kinases.
Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a PIM kinase enzyme. The LanthaScreen™ Eu Kinase Binding Assay is a common method.[18]
Materials:
-
Recombinant PIM1, PIM2, or PIM3 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Fluorescently labeled kinase tracer (ATP-competitive)
-
Europium-labeled anti-tag antibody
-
Test inhibitor (e.g., this compound)
-
384-well microplate
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 384-well plate, add the test inhibitor, the PIM kinase enzyme mixed with the Eu-labeled antibody, and the fluorescent tracer.
-
Incubate the plate at room temperature for 1 hour to allow the binding reaction to reach equilibrium.
-
Read the plate on a TR-FRET-capable plate reader, measuring the emission from both the europium donor and the Alexa Fluor acceptor.
-
Calculate the emission ratio and plot the results against the inhibitor concentration to determine the IC50 value.
Cell Proliferation Assay (MTT/MTS)
Objective: To assess the effect of a PIM inhibitor on the proliferation of cancer cell lines.
Principle: These colorimetric assays measure cell viability based on the metabolic activity of the cells. Viable cells with active metabolism convert a tetrazolium salt (MTT or MTS) into a colored formazan product.[19]
Materials:
-
Hematologic cancer cell line (e.g., KG-1, MM1.S)
-
Complete cell culture medium
-
Test inhibitor
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Treat the cells with serial dilutions of the test inhibitor and incubate for a specified period (e.g., 72 hours).
-
Add MTT or MTS reagent to each well and incubate for 2-4 hours.
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and plot against the inhibitor concentration to determine the GI50 or IC50 value.
Western Blotting for Phosphorylated Downstream Targets
Objective: To confirm the on-target activity of a PIM inhibitor by assessing the phosphorylation status of its downstream substrates.
Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and detects specific proteins using antibodies.
Materials:
-
Cancer cell line
-
Test inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-BAD (Ser112), anti-BAD, anti-phospho-S6RP, anti-S6RP, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the test inhibitor for a specified time.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system to visualize the protein bands. Quantify band intensity to determine the relative levels of phosphorylated and total proteins.
Conclusion
This compound stands out as a highly potent pan-PIM inhibitor with a strong activity profile, particularly against PIM2. The comparative data presented in this guide demonstrates its promising preclinical performance relative to other novel PIM inhibitors. The provided methodologies and pathway diagrams offer a foundational resource for researchers aiming to further investigate the therapeutic potential of PIM kinase inhibition in oncology. As the landscape of PIM inhibitors continues to evolve, direct, head-to-head studies under uniform experimental conditions will be crucial for definitive cross-compound comparisons.
References
- 1. Novel inhibition of PIM2 kinase has significant anti-tumor efficacy in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. texaschildrens.org [texaschildrens.org]
- 5. | BioWorld [bioworld.com]
- 6. Preclinical characterization of INCB053914, a novel pan-PIM kinase inhibitor, alone and in combination with anticancer agents, in models of hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. JP-11646 (JP11646) | Pim2 inhibitor | Probechem Biochemicals [probechem.com]
- 8. researchgate.net [researchgate.net]
- 9. Protocol Online: Cell Proliferation Assay [protocol-online.org]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Preclinical characterization of INCB053914, a novel pan-PIM kinase inhibitor, alone and in combination with anticancer agents, in models of hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Phase 1/2 Study of the Pan-PIM Kinase Inhibitor INCB053914 Alone or in Combination With Standard-of-Care Agents in Patients With Advanced Hematologic Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ashpublications.org [ashpublications.org]
- 17. Novel inhibition of PIM2 kinase has significant anti-tumor efficacy in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tools.thermofisher.com [tools.thermofisher.com]
- 19. broadpharm.com [broadpharm.com]
Safety Operating Guide
Navigating the Disposal of LGB321: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling LGB321, a potent and selective ATP-competitive inhibitor of PIM kinases, proper disposal is a critical component of laboratory safety and environmental responsibility.[1][2][3][] While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, established guidelines for the disposal of hazardous chemical and pharmaceutical waste in a laboratory setting provide a necessary framework. This guide offers a step-by-step operational plan to ensure the safe and compliant disposal of this compound.
Core Principles of Chemical Waste Management
The fundamental principle of laboratory waste management is to treat all new or experimental compounds with unknown toxicity as hazardous. This approach ensures the highest level of safety. Key steps in the proper disposal of chemical waste include identification, segregation, containment, labeling, and transfer to an authorized waste management service.
Quantitative Data for Waste Segregation
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to facilitate appropriate disposal methods. The following table summarizes key parameters for categorizing and segregating laboratory chemical waste.
| Waste Characteristic | Segregation Guideline | Rationale |
| Physical State | Segregate solids, liquids, and gases. | Prevents accidental mixing and potential reactions. |
| Chemical Compatibility | Do not mix incompatible chemicals (e.g., acids and bases, oxidizers and flammables). | To avoid violent reactions, fires, or explosions. |
| Halogenated vs. Non-Halogenated Solvents | Collect in separate, clearly labeled containers. | Halogenated solvents often require specific disposal methods like incineration at high temperatures. |
| Aqueous Waste | Segregate based on pH and chemical content (e.g., heavy metals, organic compounds). | Different treatment processes are used for different types of aqueous waste. |
| Sharps | Collect all contaminated sharps (needles, scalpels, pipettes) in designated puncture-proof containers.[5][6] | Prevents physical injury and chemical exposure. |
Experimental Protocol: Deactivation of Ethidium Bromide (as a proxy for potent compounds)
While a specific deactivation protocol for this compound is not available, a common procedure for a well-known mutagen, Ethidium Bromide (EtBr), can serve as an illustrative example of how a potent compound might be treated before disposal. Note: This protocol is for illustrative purposes only and should not be used for this compound without validation.
Objective: To chemically degrade Ethidium Bromide in aqueous solutions to less mutagenic products.
Materials:
-
Aqueous solution containing Ethidium Bromide (concentration < 0.5 mg/mL)
-
5% hypophosphorous acid
-
0.5 M sodium nitrite
-
1 M sodium bicarbonate
-
pH indicator paper
Procedure:
-
In a fume hood, add 5 mL of 5% hypophosphorous acid and 5 mL of 0.5 M sodium nitrite to each 100 mL of EtBr solution.
-
Mix the solution gently and allow it to stand for 24 hours.
-
Check the pH of the solution. Neutralize the solution by adding 1 M sodium bicarbonate until the pH is between 5.0 and 9.0.
-
The neutralized solution can then be disposed of down the drain with copious amounts of water, in accordance with local regulations.
Step-by-Step Disposal Procedures for this compound
Based on general laboratory hazardous waste guidelines, the following step-by-step procedure should be followed for the disposal of this compound and materials contaminated with it.
-
Waste Identification and Segregation:
-
Treat all forms of this compound waste (pure compound, solutions, contaminated labware) as hazardous chemical waste.
-
Segregate the waste at the point of generation. Do not mix this compound waste with other waste streams unless they are chemically compatible.
-
Solid waste (e.g., contaminated gloves, weigh boats, paper towels) should be collected in a designated, lined, and sealed container.
-
Liquid waste (e.g., unused solutions, solvents from cleaning) should be collected in a compatible, leak-proof container.
-
Contaminated sharps must be placed in a designated sharps container.[5]
-
-
Container and Labeling:
-
Use containers that are in good condition and compatible with the chemical waste.
-
Label all waste containers clearly with "Hazardous Waste" and the full chemical name ("this compound").
-
Indicate the major components and their approximate percentages if it is a mixed waste.
-
Keep containers closed except when adding waste.
-
-
Storage:
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure and away from general laboratory traffic.
-
Provide secondary containment for liquid waste containers to catch any potential leaks.
-
-
Disposal Request and Pickup:
-
Once a waste container is full, or if the waste has been stored for the maximum allowable time according to institutional policy, arrange for its disposal.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) office or a contracted waste management company.
-
Do not pour this compound waste down the drain or dispose of it in the regular trash.
-
Logical Flow for this compound Disposal Decision Making
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste in a laboratory setting.
By adhering to these general yet critical procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines for detailed requirements.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
